Product packaging for 9-Carboxymethoxymethylguanine(Cat. No.:CAS No. 80685-22-9)

9-Carboxymethoxymethylguanine

Cat. No.: B1436564
CAS No.: 80685-22-9
M. Wt: 239.19 g/mol
InChI Key: MICNQLKUSOVNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-Carboxymethoxymethylguanine is an oxopurine.
metabolite of acyclovi

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N5O4 B1436564 9-Carboxymethoxymethylguanine CAS No. 80685-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O4/c9-8-11-6-5(7(16)12-8)10-2-13(6)3-17-1-4(14)15/h2H,1,3H2,(H,14,15)(H3,9,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICNQLKUSOVNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCC(=O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40230501
Record name 9-Carboxymethoxymethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80685-22-9
Record name 9-Carboxymethoxymethylguanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80685-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Carboxymethoxymethylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Carboxymethoxymethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-CARBOXYMETHOXYMETHYLGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N28227W35C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Initial Characterization of 9-Carboxymethoxymethylguanine (CMMG): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Carboxymethoxymethylguanine (CMMG) is the principal and biologically inactive metabolite of the widely used antiviral drug, acyclovir (B1169).[1] Its discovery and characterization have been pivotal in understanding the metabolism, pharmacokinetics, and safety profile of acyclovir, particularly in patient populations with renal impairment. This technical guide provides an in-depth overview of the discovery, synthesis, and initial characterization of CMMG, including its metabolic pathway, analytical methodologies for its detection, and its toxicological significance. While CMMG itself lacks antiviral activity, its accumulation has been linked to neurotoxic side effects observed in some patients receiving acyclovir therapy, making its study crucial for the safe and effective use of this important antiviral agent.[2][3]

Introduction

Acyclovir, a synthetic acyclic guanosine (B1672433) analogue, is a cornerstone in the treatment of infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV).[4][5] Its mechanism of action relies on its selective phosphorylation by viral thymidine (B127349) kinase, leading to the inhibition of viral DNA polymerase. The metabolic fate of acyclovir in the body leads to the formation of several metabolites, with this compound (CMMG) being the most significant in terms of quantity.[1] Initially identified as a major urinary metabolite, the characterization of CMMG has been primarily driven by the need to understand acyclovir's complete pharmacokinetic profile and to investigate the etiology of adverse events, particularly neurotoxicity, observed in certain patient populations.[2][3] This document serves as a comprehensive resource on the foundational knowledge of CMMG.

Discovery and Synthesis

The identification of CMMG arose from metabolic studies of acyclovir in humans and various animal species. It was consistently found to be the main metabolite excreted in urine. While early reports identified its presence, a practical and scalable synthesis method was later developed to enable further toxicological and pharmacological studies.

Synthetic Pathway

A practical synthesis of CMMG has been described, which involves the alkylation of a protected guanine (B1146940) derivative followed by deprotection. The general scheme is outlined below.

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Guanine Guanine TMSG Tris(trimethylsilyl)guanine (TMSG) Guanine->TMSG in Toluene (B28343) HMDS Hexamethyldisilazane (B44280) (HMDS) HMDS->TMSG Chloromethoxyacetate Ethyl (chloromethoxy)acetate Ester Ethyl Ester Intermediate Chloromethoxyacetate->Ester TMSG->Ester in Toluene, 70°C CMMG This compound (CMMG) Ester->CMMG Aqueous NaOH (Hydrolysis)

Caption: Synthesis of this compound (CMMG).

Experimental Protocol: Synthesis of CMMG

The following protocol is a summary of a published practical synthesis.

  • Preparation of Tris(trimethylsilyl)guanine (TMSG): Guanine is treated with hexamethyldisilazane (HMDS) in toluene to form the silylated intermediate, TMSG. This step protects the reactive protons on the guanine ring.

  • Alkylation: The prepared TMSG is then reacted with ethyl (chloromethoxy)acetate in toluene at an elevated temperature (e.g., 70°C). This reaction introduces the carboxymethoxymethyl side chain at the N9 position of the guanine ring, yielding an ethyl ester intermediate.

  • Purification: The crude reaction mixture is purified using silica (B1680970) gel chromatography to isolate the desired N9-alkylated product from other isomers and byproducts.

  • Hydrolysis: The purified ethyl ester intermediate is hydrolyzed using an aqueous solution of sodium hydroxide (B78521) (NaOH). This step converts the ester group to a carboxylic acid.

  • Acidification and Isolation: The reaction mixture is neutralized with an acid (e.g., methanesulfonic acid), leading to the precipitation of CMMG as a white solid. The product can be further purified by recrystallization.

Initial Characterization

The initial characterization of CMMG focused on its physicochemical properties, biological activity (or lack thereof), and its metabolic pathway.

Physicochemical Properties

The structural identity and purity of synthesized CMMG are confirmed using standard analytical techniques.

PropertyValue
Molecular Formula C₈H₉N₅O₄
Molecular Weight 239.19 g/mol
Appearance White solid
Melting Point >300°C

Spectroscopic data (¹H NMR, HRMS) are crucial for structural confirmation and are detailed in original research publications.

Biological Activity

CMMG is widely regarded as a biologically inactive metabolite of acyclovir.[1] This is primarily because it lacks the structural features necessary for activation by viral thymidine kinase, the first and crucial step in the mechanism of action of acyclovir.

Metabolic Pathway of CMMG Formation

CMMG is formed from acyclovir through a two-step enzymatic oxidation process primarily occurring in the liver.[8]

Acyclovir Acyclovir Aldehyde Acyclovir Aldehyde (Intermediate) Acyclovir->Aldehyde Alcohol Dehydrogenase (ADH) CMMG This compound (CMMG) Aldehyde->CMMG Aldehyde Dehydrogenase (ALDH)

Caption: Metabolic pathway of acyclovir to CMMG.

  • Oxidation to Aldehyde: Acyclovir is first oxidized at its terminal hydroxyl group by alcohol dehydrogenase (ADH) to form an unstable aldehyde intermediate.[6][8]

  • Oxidation to Carboxylic Acid: This aldehyde intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to form the stable carboxylic acid, CMMG.[6][8]

While the enzymes have been identified, specific kinetic parameters (Km and Vmax) for these reactions with acyclovir and its aldehyde intermediate as substrates are not well-documented in publicly available literature.

Analytical Methodologies

The quantification of CMMG in biological matrices is essential for pharmacokinetic studies and for investigating its role in acyclovir-associated neurotoxicity. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

HPLC and LC-MS/MS Methods

A summary of typical parameters for the analysis of CMMG is provided below.

ParameterHPLCLC-MS/MS
Stationary Phase Reversed-phase (C18, biphenyl)Reversed-phase (C18, biphenyl)
Mobile Phase Acetonitrile (B52724)/water with ion-pairing agents or buffersAcetonitrile/water with volatile buffers (e.g., ammonium (B1175870) acetate) and modifiers (e.g., formic acid)
Detection UV or FluorescenceTandem Mass Spectrometry (Multiple Reaction Monitoring - MRM)
Sample Preparation Solid-phase extraction (SPE) or protein precipitationProtein precipitation
Experimental Protocol: LC-MS/MS Analysis of CMMG in Serum

The following is a generalized workflow for the quantification of CMMG in serum samples.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum Serum Sample Precipitation Protein Precipitation (e.g., with acetonitrile/methanol) Serum->Precipitation IS Internal Standard (IS) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS

Caption: Workflow for LC-MS/MS analysis of CMMG.

  • Sample Collection: Collect whole blood and process to obtain serum.

  • Internal Standard Spiking: Add a known concentration of an internal standard (e.g., a stable isotope-labeled CMMG) to the serum sample, calibrators, and quality controls.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol, often containing a small percentage of formic acid) to the serum to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing CMMG and the internal standard to a clean tube or a 96-well plate.

  • LC-MS/MS Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system for separation and quantification.

Toxicological Significance

The primary toxicological interest in CMMG is its association with neurotoxicity in patients receiving acyclovir, particularly those with compromised renal function.[2][3] In healthy individuals, CMMG is efficiently cleared by the kidneys. However, in patients with renal impairment, CMMG can accumulate to high concentrations in the plasma.[3]

Several studies have demonstrated a strong correlation between elevated plasma concentrations of CMMG and the onset of neuropsychiatric symptoms, which can range from lethargy and confusion to hallucinations and tremors.[3] While the exact mechanism of CMMG-induced neurotoxicity is not fully elucidated, it is hypothesized that at high concentrations, CMMG may cross the blood-brain barrier and exert its effects on the central nervous system. Therefore, monitoring CMMG levels in patients with renal dysfunction who are receiving acyclovir therapy can be a valuable tool for diagnosing and managing these adverse effects.

Conclusion

This compound is a key molecule in the clinical pharmacology of acyclovir. Its discovery as the principal, inactive metabolite has been fundamental to a complete understanding of acyclovir's disposition. While devoid of antiviral activity, its potential for accumulation and association with neurotoxicity in renally impaired patients underscores the importance of its continued study. The synthetic and analytical methods detailed in this guide provide the foundation for further research into the mechanisms of CMMG-related toxicity and for the development of strategies to mitigate these adverse effects in vulnerable patient populations. This knowledge is critical for drug development professionals working on new antiviral agents and for clinicians aiming to optimize the safe and effective use of acyclovir.

References

In Vitro Profile of 9-Carboxymethoxymethylguanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-Depth Technical Guide on 9-Carboxymethoxymethylguanine (CMMG) for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies and methodologies related to this compound (CMMG), the principal metabolite of the widely used antiviral drug, acyclovir (B1169). Contrary to what might be expected from a metabolite of an antiviral agent, current scientific literature indicates that CMMG is an inactive metabolite with no direct antiviral properties. The primary focus of in vitro research on CMMG has therefore been on its metabolic formation, its quantification in biological matrices, and its role as a potential mediator of acyclovir-associated neurotoxicity.

Metabolic Pathway of Acyclovir to this compound

Acyclovir is metabolized in the liver to CMMG through a two-step enzymatic process. Initially, alcohol dehydrogenase oxidizes acyclovir to an intermediate aldehyde. This aldehyde is then further oxidized by aldehyde dehydrogenase to form CMMG.[1][2][3] This metabolic pathway is a key area of study for understanding the pharmacokinetics of acyclovir and the production of CMMG.

Metabolic Pathway of Acyclovir to CMMG Acyclovir Acyclovir Acyclovir_aldehyde Acyclovir Aldehyde (Intermediate) Acyclovir->Acyclovir_aldehyde Alcohol Dehydrogenase CMMG This compound (CMMG) Acyclovir_aldehyde->CMMG Aldehyde Dehydrogenase

Metabolic conversion of Acyclovir to CMMG.

Antiviral Activity Assessment

Extensive research into acyclovir and its analogues has shown that the antiviral activity is dependent on its conversion to acyclovir triphosphate by viral and cellular kinases, which then inhibits viral DNA polymerase.[3][4] CMMG, as a metabolite, is not a substrate for these kinases and is therefore considered to be antivirally inactive.[5] In vitro studies designed to assess the antiviral activity of compounds against herpesviruses have not shown any significant activity for CMMG.

Table 1: Antiviral Activity of this compound (CMMG)

CompoundVirusCell LineAssay TypeIC50 / EC50Citation
This compound (CMMG)Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV)VariousPlaque Reduction, Cytopathic Effect (CPE)No significant activity reported[5]

In Vitro Analytical Methodologies for CMMG Quantification

The primary focus of in vitro studies on CMMG has been the development and validation of analytical methods for its quantification in biological samples, primarily serum and urine. These methods are crucial for therapeutic drug monitoring and for studying the link between CMMG levels and neurotoxicity. The most common techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][6]

Experimental Protocol: Quantification of CMMG by LC-MS/MS

This protocol provides a general framework for the analysis of CMMG in human serum.

  • Sample Preparation :

    • To 100 µL of serum, add an internal standard (e.g., isotopically labeled CMMG).

    • Precipitate proteins by adding 300 µL of methanol (B129727) containing 1% formic acid.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[3][6]

  • Chromatographic Separation :

    • Column : A C18 reverse-phase column is typically used.

    • Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate : Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Column Temperature : Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.[6]

  • Mass Spectrometric Detection :

    • Ionization Mode : Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for CMMG and its internal standard.[3][6]

Experimental Workflow for CMMG Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Serum_Sample Serum Sample Add_IS Add Internal Standard Serum_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Workflow for CMMG analysis by LC-MS/MS.

Table 2: Quantitative Parameters from In Vitro Analytical Methods for CMMG

MethodMatrixLower Limit of Quantification (LLOQ)Linearity RangeCitation
LC-MS/MSHuman Serum0.156 µmol/LNot specified[3][6]
HPLCSerum0.26 µMNot specified[7]
HPLCUrine1.3 µMNot specified[7]
UHPLC-MS/MSHuman Serum0.05 mg/L0.05–50 mg/L[8]

In Vitro Studies on CMMG-Associated Neurotoxicity

The primary clinical significance of CMMG is its association with neurotoxic side effects in patients receiving acyclovir, particularly those with renal impairment.[7][9] While the definitive mechanism of CMMG-induced neurotoxicity is not fully elucidated and is primarily supported by clinical observations, in vitro models would be essential for mechanistic studies. Such studies could involve neuronal cell cultures to assess for direct cytotoxicity, effects on neurotransmitter systems, or induction of oxidative stress. However, there is a lack of published in vitro studies specifically investigating the neurotoxic mechanisms of CMMG. The development of such in vitro models represents a future research direction to understand the pathophysiology of these adverse effects.

References

9-Carboxymethoxymethylguanine (CMMG): An In-Depth Technical Guide on the Core Mechanisms of Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Carboxymethoxymethylguanine (CMMG) is the primary metabolite of the widely used antiviral drug acyclovir (B1169). While acyclovir is generally considered safe, neuropsychiatric symptoms have been a recognized complication since its introduction. A substantial body of clinical evidence has implicated the accumulation of CMMG, particularly in patients with renal impairment, as a key driver of this neurotoxicity. However, the precise molecular mechanisms underlying CMMG-induced neuronal injury remain largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of CMMG neurotoxicity, summarizing the strong clinical correlations and exploring the hypothesized cellular and molecular pathways. This document aims to serve as a resource for researchers and drug development professionals by detailing potential experimental approaches to further investigate these mechanisms and by highlighting the critical gaps in our knowledge that warrant future investigation.

Introduction

Acyclovir and its prodrug valacyclovir (B1662844) are mainstays in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Acyclovir is metabolized in the liver by alcohol dehydrogenase and aldehyde dehydrogenase to its main metabolite, this compound (CMMG).[1] Under normal physiological conditions, CMMG is efficiently cleared by the kidneys. However, in the context of renal insufficiency, CMMG can accumulate to high concentrations in the serum and cerebrospinal fluid (CSF), leading to a range of reversible neuropsychiatric symptoms, including confusion, hallucinations, tremors, myoclonus, and in severe cases, seizures and coma.[2][3][4] The strong correlation between elevated CMMG levels and the onset of these symptoms strongly suggests a causal role for this metabolite in acyclovir-induced neurotoxicity.[5][6] Despite this well-established clinical link, the direct molecular targets and signaling pathways affected by CMMG in the central nervous system (CNS) are not yet defined. This guide will synthesize the available clinical data and delve into the leading hypotheses regarding the neurotoxic mechanisms of CMMG.

Clinical Evidence for CMMG-Induced Neurotoxicity

Observational studies have consistently demonstrated a significant association between elevated CMMG concentrations and the presentation of neuropsychiatric symptoms in patients receiving acyclovir or valacyclovir.

Quantitative Data from Clinical Studies

The following tables summarize key quantitative findings from studies investigating the link between CMMG levels and neurotoxicity.

Table 1: Serum CMMG and Acyclovir Concentrations in Patients With and Without Neuropsychiatric Symptoms

Patient GroupMean Serum CMMG (µmol/L)95% Confidence IntervalMean Serum Acyclovir (µmol/L)95% Confidence Interval
With Neuropsychiatric Symptoms (n=49)34.123.4 - 46.1Not ReportedNot Reported
Without Neuropsychiatric Symptoms (n=44)4.73.3 - 6.6Not ReportedNot Reported
Data from Helldén et al., 2003.[5]

Table 2: CSF CMMG Concentrations in Patients With and Without Neuropsychiatric Symptoms

Patient GroupMedian CSF CMMG (µmol/L)Range
With Neuropsychiatric Symptoms (n=9)1.00.6 - 7.0
Without Neuropsychiatric Symptoms (n=12)<0.5 (Below limit of quantification)-
Data from Helldén et al., 2006.[6]

A receiver-operating characteristics (ROC) curve analysis identified a serum CMMG cut-off value of 10.8 µmol/L for predicting neuropsychiatric symptoms with a sensitivity of 91% and a specificity of 93%.[5] These data underscore the diagnostic and potentially prognostic value of monitoring CMMG levels in at-risk patients.

Hypothesized Mechanisms of CMMG Neurotoxicity

While direct experimental evidence is lacking, the clinical presentation of CMMG-induced neurotoxicity, which often includes symptoms of CNS hyperexcitability, suggests the involvement of several established neurotoxic pathways. It is important to note that the following proposed mechanisms are speculative and require experimental validation.

Excitotoxicity via Glutamatergic System Dysregulation

Excitotoxicity is a pathological process in which excessive stimulation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage and death. The neuropsychiatric symptoms associated with high CMMG levels, such as agitation and seizures, are consistent with a state of neuronal hyperexcitability.

It is hypothesized that CMMG, a guanine (B1146940) analog, may interfere with the glutamatergic system. Interestingly, some guanine nucleotides have been shown to inhibit NMDA and kainate-induced neurotoxicity in vitro.[7] This suggests that if CMMG does interact with the glutamatergic system, its mechanism may be complex, potentially involving allosteric modulation of glutamate receptors or interference with glutamate reuptake by glial cells, leading to an increase in synaptic glutamate concentrations.

G CMMG This compound (CMMG) Glutamate_Reuptake Inhibition of Glutamate Reuptake (Hypothetical) CMMG->Glutamate_Reuptake Hypothesized Interaction Synaptic_Glutamate ↑ Synaptic Glutamate Glutamate_Reuptake->Synaptic_Glutamate NMDA_R NMDA Receptor Synaptic_Glutamate->NMDA_R Over-activation Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx Enzyme_Activation Activation of Proteases & Lipases Ca_Influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis Enzyme_Activation->Apoptosis ROS_Production ↑ Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS_Production ROS_Production->Apoptosis

Hypothesized CMMG-Induced Excitotoxicity Pathway.
Induction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a common pathway in many forms of neurotoxicity. ROS can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. It is plausible that CMMG could induce oxidative stress in neurons, either as a primary effect or secondary to excitotoxicity and mitochondrial dysfunction.

Mitochondrial Dysfunction

Mitochondria are central to neuronal function, responsible for ATP production and the regulation of intracellular calcium homeostasis and apoptosis. Mitochondrial dysfunction can lead to energy failure, increased ROS production, and the release of pro-apoptotic factors. A potential mechanism of CMMG neurotoxicity is the direct or indirect impairment of mitochondrial function.

G CMMG This compound (CMMG) Mitochondria Mitochondrion CMMG->Mitochondria Hypothesized Interaction ETC_Inhibition Electron Transport Chain Inhibition (Hypothetical) Mitochondria->ETC_Inhibition ATP_Depletion ↓ ATP Production ETC_Inhibition->ATP_Depletion ROS_Increase ↑ ROS Production ETC_Inhibition->ROS_Increase MPTP_Opening Mitochondrial Permeability Transition Pore (mPTP) Opening ATP_Depletion->MPTP_Opening ROS_Increase->MPTP_Opening Cytochrome_C Cytochrome c Release MPTP_Opening->Cytochrome_C Caspase_Activation Caspase Activation Cytochrome_C->Caspase_Activation Apoptosis Neuronal Apoptosis Caspase_Activation->Apoptosis

Hypothesized CMMG-Induced Mitochondrial Dysfunction.

Experimental Protocols for Investigating CMMG Neurotoxicity

To elucidate the precise mechanisms of CMMG neurotoxicity, rigorous in vitro and in vivo studies are required. The following are detailed methodologies for key experiments that could be employed.

In Vitro Neurotoxicity Assays
  • Cell Culture:

    • Primary Neuronal Cultures: Cortical or hippocampal neurons can be isolated from embryonic rodents (e.g., E18 Sprague-Dawley rats or C57BL/6 mice). These cultures provide a physiologically relevant model to study neuronal responses to CMMG.

    • Neuronal Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or rat pheochromocytoma cells (PC12) can be differentiated into neuron-like cells and used as a more scalable and reproducible model system.

  • CMMG Exposure:

    • Prepare stock solutions of CMMG in a suitable vehicle (e.g., sterile water or DMSO).

    • Expose neuronal cultures to a range of CMMG concentrations, including those observed in the CSF of symptomatic patients (e.g., 1-10 µmol/L) and higher concentrations to establish a dose-response relationship.

    • Include vehicle-only and positive controls (e.g., glutamate for excitotoxicity, H₂O₂ for oxidative stress).

  • Endpoint Assays:

    • Cell Viability: Quantify cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), LDH (lactate dehydrogenase) release, or live/dead cell staining (e.g., Calcein-AM/Ethidium Homodimer-1).

    • Oxidative Stress: Measure intracellular ROS production using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate). Quantify lipid peroxidation using a TBARS (thiobarbituric acid reactive substances) assay.

    • Mitochondrial Function: Assess mitochondrial membrane potential using fluorescent dyes such as TMRM (tetramethylrhodamine, methyl ester) or JC-1. Measure cellular ATP levels using a luciferase-based assay.

    • Apoptosis: Detect caspase activation (e.g., caspase-3/7) using fluorogenic substrates. Perform TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to identify DNA fragmentation.

    • Electrophysiology: Use multi-electrode arrays (MEAs) to assess the effects of CMMG on neuronal firing rates, network bursting activity, and synaptic plasticity.

Experimental Workflow for In Vitro Neurotoxicity Assessment

G Start Start: Neuronal Culture (Primary or Cell Line) CMMG_Exposure CMMG Exposure (Dose-Response & Time-Course) Start->CMMG_Exposure Viability Cell Viability Assay (MTT, LDH) CMMG_Exposure->Viability Oxidative_Stress Oxidative Stress Assay (ROS, TBARS) CMMG_Exposure->Oxidative_Stress Mitochondrial_Function Mitochondrial Function Assay (Membrane Potential, ATP) CMMG_Exposure->Mitochondrial_Function Apoptosis_Assay Apoptosis Assay (Caspase, TUNEL) CMMG_Exposure->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Oxidative_Stress->Data_Analysis Mitochondrial_Function->Data_Analysis Apoptosis_Assay->Data_Analysis

Workflow for In Vitro CMMG Neurotoxicity Assessment.

Logical Relationships in Diagnosis and Management

The diagnosis of acyclovir-induced neurotoxicity relies on a high index of suspicion, particularly in patients with risk factors, and can be supported by measuring CMMG levels.

Diagnostic and Management Flowchart

G Patient Patient on Acyclovir/Valacyclovir with Neuropsychiatric Symptoms Risk_Factors Assess Risk Factors (Renal Impairment, Age) Patient->Risk_Factors Measure_CMMG Measure Serum/CSF CMMG & Acyclovir Levels Risk_Factors->Measure_CMMG High Risk High_CMMG CMMG > 10.8 µmol/L? Measure_CMMG->High_CMMG Diagnosis Presumptive Diagnosis: Acyclovir-Induced Neurotoxicity High_CMMG->Diagnosis Yes Alternative_Diagnosis Consider Alternative Diagnoses (e.g., HSV Encephalitis) High_CMMG->Alternative_Diagnosis No Discontinue_Drug Discontinue or Reduce Acyclovir Dose Diagnosis->Discontinue_Drug Hemodialysis Consider Hemodialysis in Severe Cases Diagnosis->Hemodialysis Symptom_Resolution Symptom Resolution Discontinue_Drug->Symptom_Resolution Hemodialysis->Symptom_Resolution

Clinical Decision Pathway for Acyclovir Neurotoxicity.

Conclusion and Future Directions

The neurotoxicity associated with this compound is a significant clinical concern, particularly in the context of renal impairment. While the correlation between elevated CMMG levels and neuropsychiatric symptoms is well-documented, the fundamental molecular mechanisms remain to be elucidated. The hypothesized pathways of excitotoxicity, oxidative stress, and mitochondrial dysfunction provide a rational starting point for future investigations.

The experimental protocols outlined in this guide offer a roadmap for researchers to systematically investigate the direct effects of CMMG on neuronal cells. A deeper understanding of these mechanisms is crucial for the development of targeted therapeutic strategies to mitigate or prevent CMMG-induced neurotoxicity and to inform the safer use of acyclovir and valacyclovir in vulnerable patient populations. Future research should also focus on developing more sensitive biomarkers for early detection and on exploring potential neuroprotective agents that could be co-administered with acyclovir in high-risk patients.

References

Unveiling the Biological Profile of 9-Carboxymethoxymethylguanine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the biological activity of 9-Carboxymethoxymethylguanine (CMMG), the principal metabolite of the widely used antiviral drug, acyclovir (B1169). While acyclovir is a cornerstone in the treatment of herpesvirus infections, the biological role of its main metabolite, CMMG, is primarily characterized by a lack of antiviral efficacy and an association with neurotoxic side effects, particularly in patients with compromised renal function. This document synthesizes the current understanding of CMMG's biological profile, detailing its metabolic origin, its inability to inhibit viral replication, and the experimental protocols used to assess such activity.

Executive Summary

This compound (CMMG) is the major metabolite of the antiviral medication acyclovir. Unlike its parent compound, CMMG is considered biologically inactive as an antiviral agent. This inactivity stems from its chemical structure, which precludes the necessary phosphorylation by viral thymidine (B127349) kinase, a critical step for the activation of acyclovir. The primary biological significance of CMMG lies in its potential to induce neurotoxicity, a risk that is elevated in individuals with renal impairment due to reduced clearance and subsequent accumulation of the metabolite. This guide will delve into the metabolic pathway of CMMG formation, the mechanism of action of acyclovir to highlight why CMMG is inactive, and standard experimental procedures to evaluate antiviral and cytotoxic activity.

Metabolic Pathway of Acyclovir to this compound

Acyclovir is metabolized in the liver to CMMG through a two-step oxidation process. Initially, alcohol dehydrogenase oxidizes the terminal hydroxyl group of acyclovir's side chain to an aldehyde intermediate. Subsequently, aldehyde dehydrogenase rapidly converts this intermediate to the carboxylic acid, this compound. This metabolic conversion renders the molecule incapable of undergoing the phosphorylation cascade required for antiviral activity.

Metabolic Pathway of Acyclovir to CMMG Acyclovir Acyclovir Intermediate Aldehyde Intermediate Acyclovir->Intermediate Alcohol Dehydrogenase CMMG This compound (CMMG) Intermediate->CMMG Aldehyde Dehydrogenase

Metabolic conversion of Acyclovir to CMMG.

Mechanism of Action: The Inactivity of CMMG

The antiviral efficacy of acyclovir is dependent on its selective phosphorylation by viral thymidine kinase, followed by further phosphorylation by host cell kinases to form acyclovir triphosphate.[1][2][3][4][5] This active triphosphate form then inhibits viral DNA polymerase and acts as a chain terminator when incorporated into the growing viral DNA strand.[1][2][3][4][5]

Crucially, the initial phosphorylation by viral thymidine kinase requires the presence of a hydroxyl group on the acyclic side chain of the guanosine (B1672433) analog. The metabolic conversion of acyclovir to CMMG replaces this essential hydroxyl group with a carboxyl group. This structural modification prevents CMMG from being recognized and phosphorylated by viral thymidine kinase. Consequently, CMMG cannot be converted to its triphosphate form and is therefore unable to inhibit viral DNA polymerase or viral replication.

Mechanism of Acyclovir Action and CMMG Inactivity cluster_acyclovir Acyclovir Pathway cluster_cmmg CMMG Pathway Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Host Cell Kinases ACV_TP Acyclovir Triphosphate ACV_DP->ACV_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Inhibition Chain_Termination Viral DNA Chain Termination Viral_DNA_Polymerase->Chain_Termination Incorporation CMMG This compound (CMMG) No_Phosphorylation No Phosphorylation CMMG->No_Phosphorylation Viral Thymidine Kinase (No Recognition)

Acyclovir activation versus CMMG's lack of activation.

Quantitative Data on Biological Activity

Consistent with its mechanism of inaction, there is a notable absence of published data quantifying any antiviral activity of CMMG. Extensive literature searches did not yield any reports of 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for CMMG against any viruses, including herpes simplex virus (HSV) or varicella-zoster virus (VZV). This lack of data further substantiates the classification of CMMG as a biologically inactive metabolite in the context of antiviral efficacy.

The primary quantitative data available for CMMG relates to its neurotoxic effects. Elevated serum and cerebrospinal fluid concentrations of CMMG have been correlated with the onset of neuropsychiatric symptoms.

ParameterValueContextReference
Antiviral Activity (IC50/EC50) Not ReportedConsistently referred to as an inactive metabolite.[6]
Neurotoxicity Correlated with elevated serum and CSF levelsObserved in patients with renal impairment.[6][7][8][9][10]

Experimental Protocols

To formally assess the biological activity of a compound like CMMG, a standard set of in vitro assays would be employed. These include a cytotoxicity assay to determine the compound's effect on host cell viability and a viral replication assay to measure any potential antiviral effects.

Experimental Workflow: Antiviral and Cytotoxicity Screening

Antiviral Screening Workflow cluster_cytotoxicity Cytotoxicity Assay (e.g., MTT) cluster_antiviral Antiviral Assay (e.g., Plaque Reduction) start Start prepare_cells Prepare Host Cell Culture start->prepare_cells prepare_compound Prepare Serial Dilutions of CMMG start->prepare_compound add_compound_cyto Add CMMG to Cells prepare_cells->add_compound_cyto infect_cells Infect Cells with Virus prepare_cells->infect_cells prepare_compound->add_compound_cyto add_compound_antiviral Add CMMG to Infected Cells prepare_compound->add_compound_antiviral incubate_cyto Incubate add_compound_cyto->incubate_cyto measure_viability Measure Cell Viability incubate_cyto->measure_viability calculate_cc50 Calculate CC50 measure_viability->calculate_cc50 end End calculate_cc50->end infect_cells->add_compound_antiviral incubate_antiviral Incubate add_compound_antiviral->incubate_antiviral quantify_viral_replication Quantify Viral Plaques incubate_antiviral->quantify_viral_replication calculate_ec50 Calculate EC50 quantify_viral_replication->calculate_ec50 calculate_ec50->end

Workflow for assessing antiviral and cytotoxic activity.
Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of CMMG that is toxic to host cells (50% cytotoxic concentration, CC50).

Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV) in a 96-well plate at a predetermined density and incubate until a confluent monolayer is formed.

  • Compound Addition: Prepare serial dilutions of CMMG in cell culture medium. Remove the existing medium from the cells and add the CMMG dilutions to the wells. Include a "cells only" control (no compound) and a "medium only" control (no cells).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).[11][12][13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each CMMG concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of viability against the log of the CMMG concentration and fitting the data to a dose-response curve.

Antiviral Assay (Plaque Reduction Assay)

Objective: To determine the concentration of CMMG that inhibits viral replication by 50% (EC50).

Methodology:

  • Cell Seeding: Seed a suitable host cell line in 6-well or 12-well plates and grow to confluency.

  • Virus Infection: Remove the growth medium and infect the cell monolayers with a known amount of virus (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.[14][15][16][17][18]

  • Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) containing serial dilutions of CMMG. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet. The viable cells will stain, and the areas of viral-induced cell death (plaques) will appear as clear zones.[14][15][17]

  • Data Acquisition: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each CMMG concentration compared to the "virus control." The EC50 value is determined by plotting the percentage of plaque reduction against the log of the CMMG concentration and fitting the data to a dose-response curve.

Conclusion

The available scientific evidence unequivocally indicates that this compound (CMMG) does not possess antiviral activity. Its formation through the metabolic oxidation of acyclovir results in a molecule that is structurally incapable of being activated by viral thymidine kinase, the essential first step in the mechanism of action of its parent drug. While devoid of therapeutic antiviral effect, CMMG is of significant clinical interest due to its potential for neurotoxicity, particularly in renally impaired patients. Future research in this area should continue to focus on the mechanisms of CMMG-induced neurotoxicity and strategies to mitigate this adverse effect in vulnerable patient populations. For drug development professionals, the case of CMMG serves as a critical reminder of the importance of characterizing the biological activity of major metabolites of new chemical entities.

References

The Role of 9-Carboxymethoxymethylguanine in Acyclovir-Induced Neuropsychiatric Symptoms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyclovir (B1169), a widely utilized antiviral agent, is generally well-tolerated. However, a subset of patients, particularly those with renal impairment, may experience a range of neuropsychiatric symptoms. Emerging evidence strongly implicates 9-carboxymethoxymethylguanine (CMMG), the principal metabolite of acyclovir, as the primary causative agent in these adverse events. This technical guide provides a comprehensive overview of the current understanding of CMMG's role in acyclovir-induced neurotoxicity, consolidating key findings on its metabolism, proposed mechanisms of action, and clinical significance. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating neurotoxicity and developing safer antiviral therapies.

Introduction

Acyclovir and its prodrug, valacyclovir, are mainstays in the treatment and prophylaxis of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. While their efficacy is well-established, reports of neuropsychiatric adverse events, ranging from confusion and hallucinations to more severe encephalopathy, have been a persistent concern. These symptoms are frequently reversible upon discontinuation of the drug. A growing body of evidence has shifted the focus from the parent drug, acyclovir, to its main metabolite, this compound (CMMG), as the key neurotoxic agent. This guide synthesizes the current knowledge regarding the pivotal role of CMMG in the pathophysiology of acyclovir-induced neuropsychiatric symptoms.

Metabolism and Pharmacokinetics of this compound (CMMG)

Acyclovir is metabolized in the liver by alcohol dehydrogenase and aldehyde dehydrogenase to form CMMG. Under normal renal function, acyclovir is primarily excreted unchanged in the urine, with a smaller fraction being converted to CMMG. However, in patients with renal impairment, the clearance of both acyclovir and CMMG is significantly reduced, leading to their accumulation in the plasma and cerebrospinal fluid (CSF). This accumulation is strongly correlated with the onset of neuropsychiatric symptoms. Furthermore, disruption of the blood-brain barrier, which can occur during central nervous system infections, may further facilitate the entry of CMMG into the CSF, exacerbating its neurotoxic effects.

cluster_metabolism Acyclovir Metabolism cluster_elimination Elimination & Accumulation Acyclovir Acyclovir Intermediate Aldehyde Intermediate Acyclovir->Intermediate Alcohol Dehydrogenase CMMG This compound (CMMG) Intermediate->CMMG Aldehyde Dehydrogenase Renal_Excretion Renal Excretion CMMG->Renal_Excretion Accumulation Accumulation in Plasma & CSF Renal_Excretion->Accumulation Renal_Impairment Renal Impairment Renal_Impairment->Renal_Excretion Inhibits Renal_Impairment->Accumulation

Figure 1: Metabolic Pathway of Acyclovir to CMMG and its Accumulation.

Proposed Mechanisms of CMMG-Induced Neurotoxicity

The precise molecular mechanisms by which CMMG exerts its neurotoxic effects are not yet fully elucidated. However, the clinical presentation of symptoms, which includes lethargy, confusion, hallucinations, and myoclonus, suggests a disruption of central nervous system function. Current hypotheses center on the interference of CMMG with neurotransmitter systems. While direct binding studies of CMMG to specific receptors are lacking, the structural similarity of CMMG to guanine (B1146940) and other endogenous purines suggests potential interactions with purinergic signaling or other receptor systems.

It is hypothesized that CMMG may act as a competitive inhibitor or a false neurotransmitter, thereby disrupting normal synaptic transmission. The accumulation of CMMG in the CSF of symptomatic patients provides strong evidence for its direct role in the central nervous system. Further research is warranted to investigate the specific molecular targets of CMMG, including its potential interactions with GABAergic, glutamatergic, and other neurotransmitter systems.

Quantitative Data on CMMG Levels and Neuropsychiatric Symptoms

Multiple studies have established a strong correlation between elevated CMMG concentrations and the presence of acyclovir-induced neuropsychiatric symptoms. The following tables summarize key quantitative findings from the literature.

Table 1: Serum CMMG Concentrations in Patients Treated with Acyclovir
Patient Group Mean Serum CMMG Concentration (µmol/L)
Symptomatic (n=49)34.1 (95% CI: 23.4-46.1)
Asymptomatic (n=44)4.7 (95% CI: 3.3-6.6)
A receiver-operating characteristics (ROC) curve analysis identified a cut-off value of 10.8 µmol/L for predicting neuropsychiatric symptoms with a sensitivity of 91% and a specificity of 93%.
Table 2: Cerebrospinal Fluid (CSF) CMMG Concentrations in Patients Treated with Acyclovir/Valacyclovir
Patient Group Median CSF CMMG Concentration (µmol/L)
Symptomatic (n=9)1.0 (range: 0.6-7.0)
Asymptomatic (n=12)<0.5 (below limit of quantification)

Experimental Protocols

Quantification of CMMG in Biological Fluids

Accurate quantification of CMMG is crucial for diagnosing and managing acyclovir-induced neurotoxicity. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical methods.

5.1.1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

  • Principle: This method involves the separation of CMMG from other components in a biological sample using a reversed-phase HPLC column. The native fluorescence of CMMG is then measured for quantification.

  • Sample Preparation: Protein precipitation with an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common first step to remove interfering proteins from serum or plasma samples. For CSF, minimal sample preparation may be required.

  • Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile). Gradient elution is often employed to achieve optimal separation.

  • Detection: Fluorescence detection is highly sensitive for CMMG. Excitation and emission wavelengths are set to maximize the signal-to-noise ratio.

5.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: LC-MS/MS offers high selectivity and sensitivity for the quantification of CMMG. After chromatographic separation, the analyte is ionized, and specific parent-daughter ion transitions are monitored for quantification.

  • Sample Preparation: Similar to HPLC, protein precipitation is a common sample preparation technique. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

  • LC Conditions: A C18 or similar reversed-phase column is used. The mobile phase typically consists of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • MS/MS Conditions: Electrospray ionization (ESI) in positive ion mode is commonly used. Multiple reaction monitoring (MRM) is employed to detect specific transitions from the precursor ion to product ions, ensuring high selectivity.

cluster_workflow CMMG Quantification Workflow Sample Biological Sample (Serum, Plasma, CSF) Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation LC Liquid Chromatography (Separation) Preparation->LC Detection Detection LC->Detection HPLC HPLC-Fluorescence Detection->HPLC Fluorescence LCMSMS LC-MS/MS Detection->LCMSMS Mass Spectrometry Quantification Quantification HPLC->Quantification LCMSMS->Quantification

Figure 2: General Workflow for CMMG Quantification.
Clinical Assessment of Acyclovir-Induced Neuropsychiatric Symptoms

A systematic approach is essential for the clinical assessment of potential acyclovir-induced neuropsychiatric symptoms. The Naranjo algorithm is a widely used and validated method for estimating the probability of an adverse drug reaction.

5.2.1. The Naranjo Adverse Drug Reaction Probability Scale

The Naranjo scale consists of 10 questions that are answered with "Yes," "No," or "Do not know." Each answer is assigned a score, and the total score helps to categorize the likelihood of the adverse drug reaction as definite, probable, possible, or doubtful.

Question Yes No Do not know
1. Are there previous conclusive reports on this reaction?+100
2. Did the adverse event appear after the suspected drug was administered?+2-10
3. Did the adverse reaction improve when the drug was discontinued (B1498344) or a specific antagonist was given?+100
4. Did the adverse reaction reappear when the drug was readministered?+2-10
5. Are there alternative causes (other than the drug) that could on their own have caused the reaction?-1+20
6. Did the reaction reappear when a placebo was given?-1+10
7. Was the drug detected in the blood (or other fluids) in concentrations known to be toxic?+100
8. Was the reaction more severe when the dose was increased or less severe when the dose was decreased?+100

|

The Pharmacokinetics of 9-Carboxymethoxymethylguanine (CMMG): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Principal Metabolite of Acyclovir (B1169) and Valacyclovir Across Diverse Patient Populations

Introduction

9-Carboxymethoxymethylguanine (CMMG) is the primary and pharmacologically inactive metabolite of the widely used antiviral drugs acyclovir and its prodrug, valacyclovir.[1] While acyclovir has a well-established safety profile, the accumulation of CMMG, particularly in specific patient populations, has been increasingly associated with neurotoxicity.[1][2] This technical guide provides a comprehensive overview of the current understanding of CMMG pharmacokinetics, with a focus on different patient populations to inform clinical research and drug development.

This document summarizes quantitative pharmacokinetic data, details experimental protocols for key analytical methods, and visualizes the metabolic pathway of CMMG formation. A significant portion of this guide is dedicated to patient populations where CMMG accumulation is a critical concern, namely individuals with renal impairment and liver transplant recipients. It is important to note that while extensive data exists for these groups, there is a notable scarcity of specific pharmacokinetic studies on CMMG in pediatric, geriatric, and chronic hepatic impairment populations.

Metabolic Pathway of this compound

Acyclovir is metabolized in the liver to CMMG through a two-step enzymatic process. Initially, alcohol dehydrogenase catalyzes the oxidation of acyclovir to an aldehyde intermediate. Subsequently, aldehyde dehydrogenase further oxidizes this intermediate to form this compound.

cluster_enzymes Enzymatic Conversion Acyclovir Acyclovir Aldehyde_Intermediate Acyclovir Aldehyde Intermediate Acyclovir->Aldehyde_Intermediate Oxidation CMMG This compound (CMMG) Aldehyde_Intermediate->CMMG Oxidation ADH Alcohol Dehydrogenase ALDH Aldehyde Dehydrogenase cluster_sample_prep Sample Preparation cluster_analysis Analytical Method Sample Biological Sample (Plasma, Serum, CSF) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol with Formic Acid) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant UPLC UPLC Separation (e.g., C18 column) Supernatant->UPLC MSMS Tandem Mass Spectrometry (ESI+, MRM) UPLC->MSMS Data Data MSMS->Data Data Acquisition & Quantification

References

9-Carboxymethoxymethylguanine: A Key Biomarker for Acyclovir-Induced Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyclovir (B1169), a cornerstone of antiviral therapy against herpesviruses, is generally well-tolerated. However, its use is associated with potential nephrotoxicity and neurotoxicity, particularly in patients with renal impairment. The accumulation of its primary metabolite, 9-Carboxymethoxymethylguanine (CMMG), has been strongly correlated with these adverse effects, positioning CMMG as a critical biomarker for monitoring acyclovir toxicity. This technical guide provides a comprehensive overview of CMMG's role in acyclovir toxicity, detailing its formation, the mechanisms of toxicity, and robust analytical protocols for its quantification. This document is intended to serve as a vital resource for researchers, clinicians, and pharmaceutical scientists engaged in antiviral drug development and therapeutic drug monitoring.

Introduction to Acyclovir and its Metabolite CMMG

Acyclovir is a synthetic purine (B94841) nucleoside analogue that, upon phosphorylation by viral thymidine (B127349) kinase, inhibits viral DNA polymerase, thereby terminating viral replication.[1][2] While highly effective, acyclovir's clinical utility can be hampered by adverse events, most notably nephrotoxicity and neurotoxicity.[3][4] These toxicities are frequently linked to the accumulation of acyclovir and its principal metabolite, this compound (CMMG).[4][5]

CMMG is formed in the liver through a two-step enzymatic process.[6][7] Initially, alcohol dehydrogenase metabolizes acyclovir to an intermediate aldehyde. This aldehyde is then further oxidized by aldehyde dehydrogenase to form CMMG.[6][7] In individuals with healthy renal function, both acyclovir and CMMG are efficiently cleared by the kidneys.[8] However, in patients with renal impairment, the clearance of CMMG is significantly reduced, leading to its accumulation in plasma and cerebrospinal fluid (CSF).[9][10] This accumulation is strongly associated with the onset of neurological symptoms.[5][10]

The Role of CMMG in Acyclovir-Induced Toxicity

Neurotoxicity

A growing body of evidence implicates CMMG as a primary causative agent in acyclovir-induced neurotoxicity.[3][5] The clinical presentation of this neurotoxicity can range from mild symptoms such as lethargy, confusion, and tremors to more severe manifestations including hallucinations, myoclonus, seizures, and coma.[4][11] The risk of developing these symptoms is particularly elevated in the elderly and individuals with pre-existing renal dysfunction.[4]

Studies have demonstrated a significant correlation between elevated serum and CSF concentrations of CMMG and the presence of neuropsychiatric symptoms.[5][10] While the precise molecular mechanisms of CMMG-induced neurotoxicity are not yet fully elucidated, it is hypothesized that the accumulation of this metabolite in the central nervous system disrupts normal neuronal function.

Nephrotoxicity

Acyclovir-induced nephrotoxicity is primarily attributed to crystal nephropathy.[12][13] This occurs when the concentration of acyclovir in the renal tubules exceeds its solubility, leading to the formation of crystals that can cause obstruction and acute kidney injury.[12][13][14] This is more likely to occur with high-dose intravenous administration and in patients who are dehydrated.[13]

While CMMG accumulation is a hallmark of renal impairment, its direct role in causing nephrotoxicity is less clear compared to its role in neurotoxicity. Research suggests that CMMG itself does not induce cell death in renal cells.[15] Therefore, CMMG is considered a biomarker of systemic acyclovir overexposure and impaired renal function, which are the primary risk factors for acyclovir-induced nephrotoxicity, rather than a direct nephrotoxic agent itself.

Quantitative Data on CMMG Levels and Toxicity

The monitoring of serum CMMG levels can be a valuable tool in diagnosing and preventing acyclovir-associated neuropsychiatric symptoms.[5] The following tables summarize key quantitative data from an observational study comparing CMMG concentrations in patients with and without acyclovir-related neuropsychiatric symptoms (NS).

Patient Group Number of Patients (n) Mean Serum CMMG (μmol/L) 95% Confidence Interval (μmol/L) P-value
With Neuropsychiatric Symptoms (NS+)4934.123.4–46.1<0.001
Without Neuropsychiatric Symptoms (NS-)444.73.3–6.6
Data from Helldén et al. (2003)[5]

A receiver-operating characteristics (ROC) curve analysis identified a serum CMMG cut-off value for predicting neuropsychiatric symptoms with high sensitivity and specificity.

Cut-off Value (μmol/L) Sensitivity (%) Specificity (%)
10.89193
Data from Helldén et al. (2003)[5]

These data strongly support the utility of CMMG quantification in clinical practice to guide acyclovir dosing and mitigate the risk of neurotoxicity.

Experimental Protocols for CMMG Quantification

The accurate quantification of CMMG in biological matrices is crucial for clinical monitoring and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[16]

Sample Preparation: Protein Precipitation

This protocol is suitable for the preparation of serum or plasma samples for LC-MS/MS analysis.[6][17]

  • Aliquoting: Transfer 50 µL of the serum or plasma sample, calibrator, or quality control sample into a clean microcentrifuge tube.

  • Precipitation: Add 150 µL of a cold protein precipitation solution (e.g., 1% formic acid in methanol (B129727) containing an isotopically labeled internal standard) to each tube.

  • Vortexing: Vortex the mixture briefly to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 5 minutes at 10°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

  • Dilution: Dilute the supernatant with 100 µL of 1% formic acid in water and mix for 10 minutes before injection.

LC-MS/MS Method

The following is a representative LC-MS/MS method for the simultaneous quantification of acyclovir and CMMG.[6][16]

  • Liquid Chromatography:

    • Column: Biphenyl column

    • Mobile Phase A: 10 mmol/L ammonium (B1175870) acetate, pH 6.8

    • Mobile Phase B: Methanol

    • Flow Rate: 0.5 mL/min

    • Gradient:

      • Start with 2% B for 0.3 min

      • Increase to 25% B from 0.3 to 2.0 min

      • Increase to 75% B from 2.0 to 2.5 min

      • Return to initial conditions and equilibrate until 3.0 min

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for CMMG and its internal standard should be optimized on the specific instrument being used.

Visualizing Key Pathways and Workflows

Metabolic Pathway of Acyclovir to CMMG

The following diagram illustrates the two-step enzymatic conversion of acyclovir to CMMG in the liver.

Metabolic Pathway of Acyclovir to this compound (CMMG) Acyclovir Acyclovir Intermediate Acyclovir Aldehyde (Intermediate Metabolite) Acyclovir->Intermediate Alcohol Dehydrogenase CMMG This compound (CMMG) Intermediate->CMMG Aldehyde Dehydrogenase

Caption: Enzymatic conversion of acyclovir to its primary metabolite, CMMG.

Experimental Workflow for CMMG Quantification

This diagram outlines the key steps involved in the quantification of CMMG from biological samples using LC-MS/MS.

Experimental Workflow for CMMG Quantification by LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample Precipitation Protein Precipitation (e.g., with Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Concentration CMMG Concentration Calculation Calibration->Concentration

Caption: Workflow for CMMG quantification from sample preparation to data analysis.

Conclusion and Future Directions

This compound is a clinically significant biomarker for acyclovir-induced toxicity, particularly neurotoxicity. The accumulation of CMMG, especially in patients with compromised renal function, serves as a strong indicator of potential adverse neurological events. The implementation of routine therapeutic drug monitoring of CMMG, utilizing robust and sensitive analytical methods such as LC-MS/MS, can play a pivotal role in optimizing acyclovir therapy, minimizing toxicity, and improving patient outcomes.

Future research should focus on elucidating the precise molecular and cellular signaling pathways through which CMMG exerts its neurotoxic effects. A deeper understanding of these mechanisms will be instrumental in developing targeted interventions to prevent or reverse acyclovir-induced neurotoxicity. Furthermore, prospective clinical studies are warranted to establish definitive therapeutic ranges for CMMG and to further refine dosing algorithms for acyclovir in vulnerable patient populations.

References

An In-depth Technical Guide on the Metabolism of Acyclovir to 9-Carboxymethoxymethylguanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic conversion of the antiviral drug acyclovir (B1169) to its primary metabolite, 9-carboxymethoxymethylguanine (CMMG). Acyclovir, a cornerstone in the treatment of herpesvirus infections, undergoes a two-step oxidation process mediated by cytosolic enzymes. This document details the metabolic pathway, the enzymes involved, and their kinetic properties. Furthermore, it presents detailed experimental protocols for the in vitro study of this metabolic conversion and the analytical methods for the quantification of both acyclovir and CMMG. Quantitative data from pharmacokinetic studies are summarized to provide a comparative perspective on the metabolism in different patient populations. Diagrams illustrating the metabolic pathway and experimental workflows are included to facilitate a clear understanding of the core concepts.

Introduction

Acyclovir is a synthetic purine (B94841) nucleoside analogue with potent antiviral activity against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV). Its efficacy lies in its selective conversion to acyclovir triphosphate in virus-infected cells, which then inhibits viral DNA polymerase. While the majority of an administered dose of acyclovir is excreted unchanged in the urine, a fraction is metabolized in the liver to this compound (CMMG)[1]. This metabolic pathway is of significant clinical interest, particularly in patients with renal impairment, where elevated levels of CMMG have been associated with neurotoxicity[2][3]. Understanding the intricacies of this metabolic conversion is crucial for optimizing acyclovir therapy and ensuring patient safety.

This guide serves as a technical resource for researchers and professionals in drug development, providing in-depth information on the metabolism of acyclovir to CMMG, including quantitative data, experimental methodologies, and visual representations of the key processes.

The Metabolic Pathway of Acyclovir to this compound

The conversion of acyclovir to CMMG is a two-step enzymatic process that occurs primarily in the liver.

  • Oxidation to an Aldehyde Intermediate: The first step involves the oxidation of the terminal hydroxyl group of the acyclic side chain of acyclovir to an aldehyde intermediate. This reaction is catalyzed by alcohol dehydrogenase (ADH) .

  • Oxidation to Carboxylic Acid: The unstable aldehyde intermediate is then rapidly oxidized to the carboxylic acid, this compound (CMMG). This second oxidation step is catalyzed by aldehyde dehydrogenase (ALDH) .

A minor metabolic pathway for acyclovir also exists, leading to the formation of 8-hydroxy-acyclovir, a reaction catalyzed by aldehyde oxidase.

Acyclovir Metabolism Metabolic Pathway of Acyclovir Acyclovir Acyclovir Intermediate Aldehyde Intermediate Acyclovir->Intermediate Alcohol Dehydrogenase (ADH) Eight_OH_Acyclovir 8-Hydroxy-acyclovir Acyclovir->Eight_OH_Acyclovir Aldehyde Oxidase CMMG This compound (CMMG) Intermediate->CMMG Aldehyde Dehydrogenase (ALDH)

Figure 1: Metabolic Pathway of Acyclovir.

Quantitative Data

The extent of acyclovir metabolism to CMMG can vary depending on individual patient factors, most notably renal function.

Table 1: Pharmacokinetic Parameters of Acyclovir and CMMG in Humans
ParameterAcyclovirThis compound (CMMG)PopulationReference
Metabolic Ratio (AUC CMMG / AUC Acyclovir) -30.4%Liver Transplant Patients with Normal Renal Function (>90 mL/min/1.73 m²)[4][5]
Metabolic Ratio (AUC CMMG / AUC Acyclovir) -129.9%Liver Transplant Patients with Impaired Renal Function (<30 mL/min/1.73 m²)[4][5]
AUC0–24 (mg·h/L) 44.813.3Liver Transplant Patients with Normal Renal Function[4]
Serum Concentration (Neuropsychiatric Symptoms) -34.1 µmol/L (mean)Renal Failure Patients[2][3]
Serum Concentration (No Neuropsychiatric Symptoms) -4.7 µmol/L (mean)Renal Failure Patients[2][3]
Urinary Excretion as CMMG -Up to 14.1% of doseHealthy Volunteers[6]

Experimental Protocols

This section provides detailed methodologies for the in vitro analysis of acyclovir metabolism and the quantification of acyclovir and CMMG in biological samples.

In Vitro Metabolism of Acyclovir using Human Liver S9 Fraction

This protocol provides a general framework for assessing the metabolic conversion of acyclovir to CMMG using a human liver S9 fraction.

Materials:

  • Human Liver S9 Fraction

  • Acyclovir

  • This compound (CMMG) standard

  • NAD⁺ (β-Nicotinamide adenine (B156593) dinucleotide)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic Acid

  • Microcentrifuge tubes

  • Incubator/Water Bath (37°C)

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Phosphate buffer (to final volume)

      • Human Liver S9 fraction (e.g., 1 mg/mL final protein concentration)

      • NAD⁺ (e.g., 1 mM final concentration)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add acyclovir to the pre-incubated mixture to a final concentration (e.g., 10 µM).

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction:

    • At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (if used).

    • Vortex briefly to mix.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube or HPLC vial for analysis.

  • Analysis:

    • Analyze the supernatant for the presence and quantity of CMMG and remaining acyclovir using a validated analytical method such as HPLC-UV or LC-MS/MS (see section 4.2).

Controls:

  • No Enzyme Control: An incubation mixture without the S9 fraction to assess non-enzymatic degradation.

  • No Substrate Control: An incubation mixture with the S9 fraction but without acyclovir to check for interfering peaks.

  • No Cofactor Control: An incubation mixture without NAD⁺ to confirm the cofactor dependency of the reaction.

Experimental_Workflow In Vitro Metabolism and Analysis Workflow cluster_incubation Incubation cluster_termination Termination & Preparation cluster_analysis Analysis Prep_Mix Prepare Incubation Mixture (S9, Buffer, NAD+) Pre_Incubate Pre-incubate at 37°C Prep_Mix->Pre_Incubate Add_Acyclovir Add Acyclovir Pre_Incubate->Add_Acyclovir Incubate Incubate at 37°C (Time Course) Add_Acyclovir->Incubate Terminate Terminate with Acetonitrile Incubate->Terminate Centrifuge Centrifuge to Precipitate Proteins Terminate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis LC-MS/MS or HPLC-UV Analysis Collect_Supernatant->Analysis Quantification Quantify Acyclovir and CMMG Analysis->Quantification

Figure 2: Experimental Workflow for In Vitro Metabolism.
Analytical Method for Quantification of Acyclovir and CMMG by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of acyclovir and CMMG in human serum[7][8][9].

Instrumentation:

  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Biphenyl analytical column

  • ESI in positive ion mode

Reagents:

  • Acyclovir, CMMG, and their stable isotope-labeled internal standards (IS)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid

  • Ammonium Acetate

Sample Preparation (Protein Precipitation):

  • To 50 µL of serum sample, add 150 µL of cold methanol containing 1% formic acid and the internal standards.

  • Vortex briefly to mix.

  • Centrifuge at 15,000 x g for 5 minutes at 10°C.

  • Transfer 100 µL of the supernatant to a new tube or 96-well plate.

  • Dilute with 100 µL of 1% formic acid in water.

  • Inject into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: Biphenyl column

  • Mobile Phase A: 10 mmol/L Ammonium Acetate, pH 6.8

  • Mobile Phase B: Methanol

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • Start with 2% B for 0.3 min

    • Increase to 25% B from 0.3 to 2.0 min

    • Increase to 75% B from 2.0 to 2.5 min

    • Return to initial conditions and equilibrate until 3.0 min

Mass Spectrometric Detection:

  • Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

  • MRM Transitions:

    • Acyclovir: 226.1 > 152.0

    • CMMG: 240.0 > 152.0

Method Validation:

The method should be validated according to regulatory guidelines, including assessment of linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Conclusion

The metabolism of acyclovir to this compound is a well-defined pathway primarily involving alcohol and aldehyde dehydrogenases. The extent of this metabolism is significantly influenced by renal function, with accumulation of CMMG in patients with renal impairment being a key concern due to its association with neurotoxicity. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to study this metabolic conversion in vitro and to accurately quantify both acyclovir and CMMG in biological matrices. Further research to determine the specific enzyme kinetics of the involved human dehydrogenases with acyclovir and its intermediate would provide a more complete quantitative understanding of this important metabolic pathway. Such data would be invaluable for the development of more precise pharmacokinetic models and for refining dosing strategies to enhance the safety and efficacy of acyclovir therapy.

References

Enzymatic Synthesis of 9-Carboxymethoxymethylguanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Carboxymethoxymethylguanine (CMMG) is the principal metabolite of the widely used antiviral drug acyclovir (B1169). Understanding its formation is critical for comprehending acyclovir's metabolism and potential side effects. While chemical synthesis routes for CMMG have been established, interest in enzymatic and chemoenzymatic approaches is growing due to their potential for high selectivity, milder reaction conditions, and greener processes. This technical guide provides a comprehensive overview of the known enzymatic formation of CMMG, details established chemical synthesis protocols, and explores potential enzymatic strategies for its de novo synthesis. Quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided for key cited processes.

Introduction

This compound (CMMG) is a significant metabolite of the antiviral medication acyclovir and its prodrug, valacyclovir.[1] Acyclovir, a guanosine (B1672433) analogue, is a potent inhibitor of herpes simplex virus (HSV) and varicella-zoster virus (VZV) replication.[2][3] Its mechanism of action involves selective phosphorylation by viral thymidine (B127349) kinase and subsequent incorporation into the viral DNA chain, leading to termination of DNA synthesis.[3][4]

CMMG is formed in the body through the oxidation of acyclovir and is primarily excreted in the urine, accounting for up to 14.1% of an administered dose.[5] Elevated serum concentrations of CMMG, particularly in patients with renal impairment, have been associated with neuropsychiatric side effects.[1][5] Therefore, the ability to synthesize CMMG is crucial for its use as an analytical standard in pharmacokinetic and toxicological studies.

While chemical synthesis methods are available, they often involve harsh conditions and the use of protecting groups. Chemoenzymatic synthesis, which combines the flexibility of chemical reactions with the high selectivity of biocatalysis, offers a promising alternative for the synthesis of CMMG and other nucleoside analogues.[6][7][8]

Enzymatic Formation of CMMG (In Vivo)

The primary route to CMMG in humans and animals is through the in vivo metabolism of acyclovir. This process is a two-step enzymatic oxidation.

First, acyclovir is oxidized by alcohol dehydrogenase (ADH) to an intermediate acyclovir aldehyde. Subsequently, the aldehyde dehydrogenase (ALDH) enzyme metabolizes the acyclovir aldehyde to produce this compound (CMMG).[9]

Signaling Pathway for In Vivo Formation of CMMG

cluster_0 Metabolic Pathway Acyclovir Acyclovir Acyclovir_aldehyde Acyclovir_aldehyde Acyclovir->Acyclovir_aldehyde Alcohol Dehydrogenase (ADH) CMMG CMMG Acyclovir_aldehyde->CMMG Aldehyde Dehydrogenase (ALDH)

Metabolic conversion of Acyclovir to CMMG.

Chemical Synthesis of CMMG

A practical chemical synthesis for CMMG has been reported, providing a benchmark for potential enzymatic methods.

Experimental Protocol: Chemical Synthesis of CMMG[6]

Step 1: Synthesis of Ethyl (chloromethoxy)acetate

  • Suspend ethyl glycolate (B3277807) (26 g, 250 mmol) and paraformaldehyde (6.76 g, 325 mmol) in toluene (B28343) (700 mL).

  • Pass a stream of dry hydrogen chloride through the stirred suspension for 15 minutes at -10°C.

  • Add Na2SO4 (50 g) and stir the mixture at the same temperature for 12 hours.

  • Raise the temperature to 0°C and stir for an additional 12 hours.

  • Filter the solids and remove the volatile components of the filtrate in vacuo at a temperature below 30°C to yield ethyl (chloromethoxy)acetate as a colorless liquid.

Step 2: Synthesis of Ethyl [(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]acetate

Step 3: Hydrolysis to CMMG

  • Heat the ethyl ester product (2.58 g, 9 mmol) in boiling water for 10 minutes.

  • Cool the mixture to room temperature and treat with 10% NaOH (9 mL, 22.5 mmol) for 4 hours with stirring.

  • Neutralize the mixture with MeSO3H (2.28 g, 24 mmol).

  • Wash the resulting white solids with water and filter.

  • Recrystallize the solid from 25% AcOH to yield CMMG.

Quantitative Data for Chemical Synthesis
StepReactantsProductYieldReference
1. Synthesis of Ethyl (chloromethoxy)acetateEthyl glycolate, Paraformaldehyde, Hydrogen chlorideEthyl (chloromethoxy)acetate61.6%
2. Synthesis of Ethyl [(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]acetateTMSG, Ethyl (chloromethoxy)acetateEthyl [(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]acetate14.2%
3. Hydrolysis to CMMGEthyl [(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]acetate, NaOHThis compound (CMMG)99%

Potential Enzymatic and Chemoenzymatic Synthesis Strategies

While a direct enzymatic synthesis of CMMG from simple precursors is not yet established in the literature, principles from chemoenzymatic synthesis of other nucleoside analogues and glycoconjugates can be applied to propose potential routes.[10][11][12]

Transglycosylation Approach

Enzymatic transglycosylation, using glycosidases or engineered glycosynthases, is a powerful method for forming glycosidic bonds.[10][12][13] A potential strategy for CMMG synthesis could involve the use of a nucleoside phosphorylase or a transglycosylase to couple guanine with a suitable side-chain precursor.

Proposed Experimental Workflow: Transglycosylation for CMMG Synthesis

Guanine Guanine Enzyme Transglycosylase or Nucleoside Phosphorylase Guanine->Enzyme Side_Chain_Precursor Activated Side-Chain (e.g., methoxyacetyl donor) Side_Chain_Precursor->Enzyme Reaction_Mixture Incubation under Optimal Conditions (pH, Temperature) Enzyme->Reaction_Mixture Purification Chromatographic Purification (e.g., HPLC) Reaction_Mixture->Purification CMMG This compound Purification->CMMG

Proposed enzymatic synthesis workflow for CMMG.

Key Considerations for this Approach:

  • Enzyme Selection: Identifying or engineering an enzyme (e.g., a purine (B94841) nucleoside phosphorylase) that accepts the carboxymethoxymethyl side-chain donor.

  • Substrate Engineering: Synthesis of an activated form of the carboxymethoxymethyl side-chain that can act as a donor for the transglycosylation reaction.

  • Reaction Optimization: Fine-tuning of reaction conditions such as pH, temperature, substrate concentrations, and reaction time to maximize yield.

Chemoenzymatic Approach Starting from Acyclovir

An alternative chemoenzymatic route could involve the direct enzymatic oxidation of acyclovir to CMMG, mimicking the in vivo metabolic pathway but in a controlled, in vitro setting. This would require the use of alcohol dehydrogenase and aldehyde dehydrogenase.

Proposed Experimental Protocol: In Vitro Enzymatic Oxidation of Acyclovir

  • Reaction Setup: Prepare a buffered solution containing acyclovir.

  • Enzyme Addition: Add alcohol dehydrogenase (ADH) and a suitable cofactor (e.g., NAD+).

  • First Oxidation: Incubate the reaction mixture to allow for the conversion of acyclovir to the intermediate aldehyde. Monitor the reaction progress using HPLC.

  • Second Enzyme Addition: Add aldehyde dehydrogenase (ALDH) and cofactor.

  • Second Oxidation: Continue incubation to facilitate the oxidation of the aldehyde to CMMG.

  • Purification: Purify the final product, CMMG, from the reaction mixture using chromatographic techniques.

Conclusion

The enzymatic synthesis of this compound is currently best understood in the context of its in vivo formation as a metabolite of acyclovir. While established chemical synthesis routes provide a reliable method for obtaining CMMG for research purposes, the development of enzymatic or chemoenzymatic methods holds significant promise for a more sustainable and selective synthesis. The exploration of transglycosylation reactions with engineered enzymes or the in vitro application of the metabolic enzymes ADH and ALDH present viable and exciting avenues for future research in the biocatalytic production of this important molecule. Further investigation into these enzymatic strategies could lead to more efficient and environmentally friendly processes for the synthesis of CMMG and other related nucleoside analogues.

References

An In-depth Technical Guide to 9-Carboxymethoxymethylguanine (CMMG)

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Carboxymethoxymethylguanine (CMMG), the principal metabolite of the widely used antiviral drug acyclovir (B1169), has garnered significant attention due to its association with neurotoxic side effects, particularly in patients with compromised renal function. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of CMMG. It details established analytical methodologies for its quantification in biological matrices and outlines its metabolic pathway. This document is intended to serve as a critical resource for researchers, clinicians, and professionals in drug development, offering a consolidated repository of technical data and experimental protocols to facilitate further investigation into the pharmacology and toxicology of this important metabolite.

Chemical Structure and Physicochemical Properties

This compound (IUPAC Name: 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]acetic acid) is a purine (B94841) derivative and the major metabolite of acyclovir.[1][2] Its chemical structure consists of a guanine (B1146940) base linked to a carboxymethoxyethyl group at the N9 position.

Chemical Structure:

Metabolic conversion of Acyclovir to CMMG.

Experimental Protocols

Accurate quantification of CMMG in biological samples is essential for therapeutic drug monitoring and toxicological assessment. High-performance liquid chromatography (HPLC) with UV or fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Quantification of CMMG in Human Serum by HPLC

This section details a reversed-phase ion-pair HPLC method with fluorescence detection for the simultaneous determination of acyclovir and CMMG. [3] 4.1.1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.

  • Load the serum or urine sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute acyclovir and CMMG with an appropriate organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

4.1.2. HPLC Instrumentation and Conditions

ParameterCondition
Column C18 reversed-phase column
Mobile Phase 18% acetonitrile, 5 mM dodecyl sulphate, 30 mM phosphate (B84403) buffer, pH 2.1
Flow Rate 1.0 mL/min (typical)
Detection Fluorescence
Excitation Wavelength 285 nm
Emission Wavelength 380 nm
Detection Limits Plasma: 0.26 µM; Urine: 1.3 µM
Quantification of CMMG in Human Serum by LC-MS/MS

This section describes a rapid and sensitive LC-MS/MS method for the simultaneous analysis of acyclovir and CMMG in human serum. [4][5] 4.2.1. Sample Preparation (Protein Precipitation)

  • To 50 µL of serum sample, add 150 µL of a cold internal standard solution in methanol containing 1% formic acid. [4]2. Vortex the mixture briefly to precipitate proteins.

  • Centrifuge at 15,000 x g for 5 minutes at 10°C. [4]4. Transfer 100 µL of the supernatant to a 96-well plate.

  • Dilute the supernatant with 100 µL of 1% formic acid in water.

  • Mix for 10 minutes before injection into the LC-MS/MS system. [4] 4.2.2. LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC Column Biphenyl column (e.g., Kinetex 2.6 µm, 100 x 2.1 mm) or C18 column (e.g., Luna Omega 1.6 µm, 2.1 x 150 mm)
Mobile Phase A 10 mM ammonium (B1175870) acetate (B1210297), pH 6.8 or 2 mM ammonium acetate with 0.1% formic acid in 5% acetonitrile
Mobile Phase B Methanol or 2 mM ammonium acetate with 0.1% formic acid in 95% acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Lower Limit of Quantification 0.156 µmol/L or 0.05 mg/L

Experimental Workflow for CMMG Quantification

The following diagram illustrates a typical workflow for the quantification of CMMG in clinical research, from sample collection to data analysis.

Experimental Workflow for CMMG Quantification cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Analytical Measurement cluster_3 Data Processing SampleCollection Patient Serum Sample Collection SampleStorage Sample Storage (-20°C or -80°C) SampleCollection->SampleStorage ProteinPrecipitation Protein Precipitation (e.g., with Methanol/Formic Acid) SampleStorage->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer and Dilution Centrifugation->SupernatantTransfer LCMS_Analysis LC-MS/MS Analysis SupernatantTransfer->LCMS_Analysis DataAcquisition Data Acquisition LCMS_Analysis->DataAcquisition Quantification Quantification using Calibration Curve DataAcquisition->Quantification DataReporting Data Reporting and Interpretation Quantification->DataReporting

Workflow for CMMG quantification in serum.

Conclusion

This compound is a clinically significant metabolite of acyclovir, with a well-established role in the neurotoxicity associated with the parent drug. Understanding its chemical properties, metabolic pathway, and methods for its quantification is paramount for ensuring the safe and effective use of acyclovir, particularly in vulnerable patient populations. This technical guide provides a foundational resource for researchers and clinicians, compiling essential data and protocols to support ongoing research and clinical monitoring of CMMG. Further studies into the precise molecular mechanisms of CMMG-induced neurotoxicity are warranted to develop potential mitigating strategies.

References

9-Carboxymethoxymethylguanine and its Relation to Renal Impairment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Carboxymethoxymethylguanine (CMMG) is the principal metabolite of the widely used antiviral drug acyclovir (B1169) and its prodrug, valacyclovir (B1662844). While acyclovir is generally considered safe, nephrotoxicity is a known adverse effect, historically attributed primarily to crystalluria. The role of its main metabolite, CMMG, has been a subject of investigation, particularly as high serum concentrations of CMMG are strongly correlated with neuropsychiatric adverse events in patients with pre-existing renal impairment. This technical guide provides a comprehensive overview of the current understanding of CMMG, its pharmacokinetics, its established association with adverse effects in the context of renal dysfunction, and critically examines the evidence for its direct role in causing renal impairment. In vitro studies to date suggest that CMMG itself may not be directly nephrotoxic, pointing towards a more complex mechanism of acyclovir-induced kidney injury.

Introduction to this compound (CMMG)

This compound is an inactive metabolite of acyclovir. Acyclovir is metabolized in the liver by alcohol dehydrogenase to an intermediate acyclovir aldehyde, which is then further metabolized by aldehyde dehydrogenase to CMMG.[1] In individuals with normal renal function, approximately 8% to 14% of an intravenous acyclovir dose is excreted in the urine as CMMG.[2]

Chemical Properties of CMMG:
PropertyValue
IUPAC Name2-[(2-amino-6-oxo-1,9-dihydro-purin-9-yl)methoxy]acetic acid
Molecular FormulaC₈H₉N₅O₄
Molar Mass239.19 g/mol

Pharmacokinetics and Accumulation in Renal Impairment

Both acyclovir and CMMG are primarily eliminated from the body by the kidneys.[3] Consequently, in patients with impaired renal function, the clearance of both substances is significantly reduced, leading to their accumulation in the plasma. The half-life of acyclovir can increase from approximately 2.5 hours in adults with normal renal function to up to 20 hours in anuric patients. This impaired clearance leads to a proportional increase in the accumulation of its metabolite, CMMG.

Association of CMMG with Adverse Events in Renal Impairment

A substantial body of evidence from observational studies has established a strong correlation between elevated serum concentrations of CMMG and the incidence of neuropsychiatric adverse events in patients with renal impairment receiving acyclovir or valacyclovir.[4][5] These symptoms can range from confusion and hallucinations to more severe manifestations.

A key observational study by Helldén et al. provided significant quantitative data on this association.[4] The study compared CMMG levels in patients with and without neuropsychiatric symptoms during acyclovir treatment.

Patient GroupMean Serum CMMG (μmol/L)95% Confidence Interval (μmol/L)
With Neuropsychiatric Symptoms (n=49)34.123.4–46.1
Without Neuropsychiatric Symptoms (n=44)4.73.3–6.6
Data from Helldén et al. (2003)[4]

This study demonstrated that serum CMMG levels were significantly higher in the group experiencing neuropsychiatric symptoms (P<0.001).[4] A receiver-operating characteristics (ROC) curve analysis identified a CMMG cut-off value of 10.8 μmol/L as a strong predictor of these adverse effects, with a sensitivity of 91% and a specificity of 93%.[4][5]

Investigating the Direct Nephrotoxicity of CMMG

While the accumulation of CMMG is a clear indicator of reduced renal function and is associated with adverse events, the question of whether CMMG itself contributes to or causes renal impairment is critical.

In Vitro Cytotoxicity Studies

To directly assess the nephrotoxic potential of CMMG, in vitro studies have been conducted using human renal proximal tubular (HK-2) cells, a standard model for nephrotoxicity testing. A key study investigating the mechanisms of acyclovir-induced nephrotoxicity performed cytotoxicity assays to determine if CMMG induces cell death.[1] The results of this study indicated that CMMG does not induce cell death in HK-2 cells .[1]

This finding suggests that CMMG, at physiological and even the elevated concentrations seen in renal impairment, is not directly toxic to renal proximal tubular cells.

Alternative Mechanisms of Acyclovir-Related Renal Impairment

Given the evidence that CMMG is not directly nephrotoxic, the focus shifts to other mechanisms to explain acyclovir-associated kidney injury.

Acyclovir Crystalluria

The most well-established mechanism of acyclovir-induced nephrotoxicity is crystal nephropathy.[6] Acyclovir has poor solubility in urine, and at high concentrations, it can precipitate in the renal tubules, leading to obstruction, inflammation, and acute kidney injury.[6]

The Role of the Acyclovir Aldehyde Metabolite

The same in vitro study that exonerated CMMG from direct nephrotoxicity proposed an alternative hypothesis: the intermediate metabolite, acyclovir aldehyde, may be the causative agent of direct renal tubular insult.[1] The study demonstrated that HK-2 cells express the enzymes necessary to metabolize acyclovir to its aldehyde form.[1] Furthermore, the inhibition of alcohol dehydrogenase with 4-methylpyrazole, which prevents the formation of acyclovir aldehyde, offered significant protection against acyclovir-induced cell death in vitro.[1]

Acyclovir Acyclovir Acyclovir_Aldehyde Acyclovir_Aldehyde Acyclovir->Acyclovir_Aldehyde Alcohol Dehydrogenase Renal_Toxicity Renal_Toxicity Acyclovir->Renal_Toxicity Crystal Nephropathy CMMG CMMG Acyclovir_Aldehyde->CMMG Aldehyde Dehydrogenase Acyclovir_Aldehyde->Renal_Toxicity Postulated Direct Cytotoxicity

Metabolic pathway of acyclovir and postulated mechanisms of renal toxicity.

Experimental Protocols

Quantification of CMMG in Serum by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the methodology described by Helldén et al. (2003).[4]

1. Sample Preparation:

  • To 100 µL of serum, add 100 µL of an internal standard solution.

  • Add 200 µL of 1 M perchloric acid to precipitate proteins.

  • Vortex the mixture and centrifuge at 10,000 g for 5 minutes.

  • Transfer the supernatant to a clean tube.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A suitable buffer system, for example, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.

  • Flow Rate: Typically 1 mL/min.

  • Detection: UV detection at an appropriate wavelength for CMMG and the internal standard.

3. Quantification:

  • Create a calibration curve using known concentrations of CMMG.

  • The concentration of CMMG in the serum sample is determined by comparing the peak area ratio of CMMG to the internal standard against the calibration curve.

In Vitro Nephrotoxicity Assessment using HK-2 Cells

This protocol is a generalized procedure based on the study by Gunness et al. (2011).[1]

1. Cell Culture:

  • Culture human renal proximal tubular (HK-2) cells in an appropriate medium (e.g., Keratinocyte-Serum Free Medium supplemented with bovine pituitary extract and epidermal growth factor) at 37°C in a humidified atmosphere of 5% CO₂.

2. Cytotoxicity Assay (Cell Viability):

  • Seed HK-2 cells in 96-well plates and allow them to adhere and reach a desired confluency.

  • Prepare a range of concentrations of the test compound (e.g., CMMG) in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compound. Include a vehicle control (medium without the test compound).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay (e.g., alamarBlue).

  • Measure the absorbance or fluorescence according to the assay manufacturer's instructions.

  • Express cell viability as a percentage of the vehicle control.

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Viability Assay Culture_HK2 Culture HK-2 cells Seed_Plates Seed cells in 96-well plates Culture_HK2->Seed_Plates Treat_Cells Treat cells with CMMG Seed_Plates->Treat_Cells Prepare_CMMG Prepare CMMG solutions Prepare_CMMG->Treat_Cells Add_Reagent Add viability reagent (e.g., MTT) Treat_Cells->Add_Reagent Incubate Incubate Add_Reagent->Incubate Measure Measure absorbance/fluorescence Incubate->Measure Data Analysis Data Analysis Measure->Data Analysis

Workflow for in vitro cytotoxicity assessment of CMMG in HK-2 cells.

Conclusion and Future Directions

For drug development professionals, these findings are significant. When developing new antiviral agents that may be metabolized to similar compounds, it is essential to not only assess the toxicity of the parent drug and the final metabolite but also to consider the potential toxicity of any intermediate metabolites.

Future research should focus on:

  • Further in vivo studies in animal models to confirm the lack of CMMG-induced nephrotoxicity and to further investigate the role of the acyclovir aldehyde.

  • Elucidating the specific signaling pathways affected by acyclovir and its metabolites in renal cells to better understand the mechanisms of toxicity.

  • Developing more sensitive and specific biomarkers to detect early signs of acyclovir-induced nephrotoxicity, beyond serum creatinine.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 9-Carboxymethoxymethylguanine in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Carboxymethoxymethylguanine (CMMG) is the primary metabolite of the antiviral drug acyclovir (B1169) and its prodrug, valacyclovir. Under normal physiological conditions, CMMG is efficiently cleared by the kidneys. However, in patients with renal impairment, CMMG can accumulate to toxic levels, leading to neuropsychiatric symptoms.[1][2] Monitoring CMMG concentrations in cerebrospinal fluid (CSF) is crucial for diagnosing and managing acyclovir-induced neurotoxicity, as it is believed that the accumulation of CMMG in the central nervous system is responsible for these adverse effects.[1][2] This document provides detailed application notes and protocols for the quantification of CMMG in CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Principle of the Method

The analytical method for quantifying CMMG in CSF typically involves a three-step process:

  • Sample Preparation: Proteins in the CSF sample are precipitated to release the analyte of interest and prevent interference with the analytical column. An isotopically labeled internal standard is added to correct for matrix effects and variations in instrument response.

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. A specialized column, such as a biphenyl (B1667301) or C18 column, separates CMMG from other components in the sample matrix based on its physicochemical properties.

  • Mass Spectrometric Detection: The separated analyte is then introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection and quantification of CMMG.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters reported in various studies for the analysis of CMMG. While most detailed validation data is available for serum/plasma matrices, the principles and expected performance in CSF are comparable.

ParameterMatrixMethodReported ValueReference
Lower Limit of Quantification (LLOQ)CSFLC-MS/MS<0.5 µmol/L[1][2]
Lower Limit of Quantification (LLOQ)SerumLC-MS/MS0.156 µmol/L[3][4]
Lower Limit of Quantification (LLOQ)SerumUHPLC-MS/MS0.05 mg/L[5]
Linearity RangeSerumUHPLC-MS/MS0.05–50 mg/L[5]
Intra-day Precision (%RSD)SerumLC-MS/MS1.7 - 6.5%[3][4]
Inter-day Precision (%RSD)SerumLC-MS/MS1.4 - 4.2%[3][4]
Intra-day AccuracySerumLC-MS/MS93 - 105%[3][4]
Inter-day AccuracySerumLC-MS/MS95 - 104%[3][4]
RecoverySerumUHPLC-MS/MS92.2 - 114.2%[5]

Experimental Protocols

CSF Sample Collection and Handling

Proper sample collection and handling are critical to ensure the accuracy and reproducibility of CMMG quantification.

  • Collection: CSF samples should be collected by lumbar puncture into sterile polypropylene (B1209903) tubes.[6] It is recommended to discard the initial 1-2 mL of CSF to avoid blood contamination.[7]

  • Volume: A minimum of 1.5 - 2 mL of CSF is typically required for routine testing.[8]

  • Handling: Samples should be protected from light if there is a suspicion of subarachnoid hemorrhage.[6] For biomarker analysis, it is advisable to process the samples promptly. If immediate analysis is not possible, CSF samples should be centrifuged to remove any cellular debris and the supernatant stored at -80°C.[9]

Sample Preparation Protocol (Protein Precipitation)

This protocol is adapted from methods used for serum and is suitable for the low protein content of CSF.[1][3][4][5]

Materials:

  • CSF sample

  • Isotopically labeled CMMG internal standard (CMMG-IS) working solution (e.g., 5 µmol/L in methanol (B129727) with 1% formic acid)

  • Precipitation solution: Methanol with 1% formic acid or Acetonitrile (B52724)/Methanol (40:60, v/v) with 0.1% formic acid.[3][5]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of CSF into a clean microcentrifuge tube.

  • Add 20 µL of the CMMG-IS working solution and vortex briefly.

  • Add 300 µL of the cold precipitation solution to the sample.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical instrument conditions for the analysis of CMMG. These may need to be optimized for specific instrumentation.

Liquid Chromatography (LC) System:

  • Column: Biphenyl column or a C18 column (e.g., Luna Omega C18, 1.6 µm, 2.1 x 150 mm).[1][5]

  • Mobile Phase A: 0.1% formic acid in water or 2 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in 5% acetonitrile.[5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile or 2 mmol/L ammonium acetate with 0.1% formic acid in 95% acetonitrile.[5]

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40°C[5]

  • Gradient Elution: A gradient elution is typically used to separate CMMG from other components. An example gradient is as follows:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: Ramp to 95% B

    • 2.0-2.5 min: Hold at 95% B

    • 2.5-3.0 min: Return to 5% B and re-equilibrate

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1][3][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • CMMG: The specific precursor and product ion masses will need to be determined by direct infusion of a CMMG standard.

    • CMMG-IS: The specific precursor and product ion masses for the isotopically labeled internal standard will also need to be determined.

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific instrument to achieve maximum sensitivity for the CMMG and CMMG-IS MRM transitions.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis CSF_Sample CSF Sample (100 µL) Add_IS Add Internal Standard (CMMG-IS) CSF_Sample->Add_IS Add_Precip_Sol Add Precipitation Solution (e.g., Methanol with 1% Formic Acid) Add_IS->Add_Precip_Sol Vortex Vortex Vigorously Add_Precip_Sol->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation Liquid Chromatography (Biphenyl or C18 Column) Supernatant->LC_Separation Inject MS_Detection Tandem Mass Spectrometry (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for CMMG quantification in CSF.

G Acyclovir Acyclovir / Valacyclovir Administration Metabolism Hepatic Metabolism Acyclovir->Metabolism CMMG_Formation This compound (CMMG) Formation Metabolism->CMMG_Formation Renal_Clearance Renal Clearance CMMG_Formation->Renal_Clearance Normal_Excretion Normal Excretion Renal_Clearance->Normal_Excretion Normal Function Impaired_Clearance Impaired Renal Function Renal_Clearance->Impaired_Clearance Impaired Function CMMG_Accumulation CMMG Accumulation in Plasma Impaired_Clearance->CMMG_Accumulation BBB_Crossing Blood-Brain Barrier Crossing CMMG_Accumulation->BBB_Crossing CSF_Accumulation CMMG Accumulation in CSF BBB_Crossing->CSF_Accumulation Neurotoxicity Neurotoxicity Symptoms CSF_Accumulation->Neurotoxicity

Caption: CMMG formation and its role in neurotoxicity.

References

Application Note: HPLC Analysis of 9-Carboxymethoxymethylguanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Carboxymethoxymethylguanine (CMMG) is the primary metabolite of the antiviral drug acyclovir (B1169). Monitoring CMMG levels is crucial in clinical settings, as its accumulation has been associated with potential neurotoxicity, particularly in patients with renal impairment.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of CMMG in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established analytical procedures for acyclovir and its related compounds, ensuring reliability and reproducibility for research and drug development applications.[1][4][5]

Principle

This method utilizes reversed-phase HPLC to separate CMMG from endogenous matrix components and other related substances. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[4][5] Quantification is performed by UV detection at a wavelength where CMMG exhibits significant absorbance. The method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its accuracy, precision, and linearity.[6][7][8]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the HPLC method for CMMG analysis. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Chromatographic Parameters and Performance

ParameterValue
Retention Time (CMMG)Approx. 4-6 min
Linearity Range0.25 - 20 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.1 µg/mL[1]
Limit of Quantification (LOQ)0.25 µg/mL[1]

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaTypical Result
Accuracy 85-115% Recovery94-100%[1]
Precision (RSD%)
- Intra-day≤ 5%< 2%[1]
- Inter-day≤ 10%< 5%[1]
Specificity No interference at the retention time of the analyteNo significant interference observed

Experimental Protocol

This protocol details the necessary steps for sample preparation and HPLC analysis of CMMG.

1. Materials and Reagents

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 10 mM ammonium acetate in water, adjust the pH to 4.5 with formic acid. The final mobile phase composition is typically a mixture of this aqueous buffer and an organic modifier like acetonitrile. A common starting point is an isocratic elution with 95:5 (v/v) aqueous buffer to acetonitrile.[6]

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of CMMG reference standard in a suitable solvent (e.g., a small amount of 0.1 M NaOH, then dilute with water) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.25, 0.5, 1, 5, 10, 20 µg/mL).

4. Sample Preparation (Protein Precipitation)

  • To 200 µL of the biological sample (e.g., serum), add 400 µL of cold acetonitrile or methanol containing 1% formic acid to precipitate proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • The filtered supernatant is ready for HPLC injection.

5. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH 4.5) and acetonitrile (95:5, v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm[6]

  • Run Time: Approximately 10 minutes

6. Data Analysis

  • Identify the CMMG peak in the chromatogram based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area of the CMMG standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Determine the concentration of CMMG in the samples by interpolating their peak areas from the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Precipitate Protein Precipitation Sample->Precipitate Add Acetonitrile Standard CMMG Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Dissolve Working Working Standards (0.25-20 µg/mL) Stock->Working Serial Dilution HPLC HPLC System Working->HPLC Inject Centrifuge Centrifugation Precipitate->Centrifuge Vortex & Centrifuge Supernatant Filter Supernatant Centrifuge->Supernatant Collect Supernatant Supernatant->HPLC Inject Detector UV Detector (254 nm) HPLC->Detector Elution Chromatogram Obtain Chromatograms Detector->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify CMMG in Samples Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling_Pathway Acyclovir Acyclovir Metabolism Metabolism (in vivo) Acyclovir->Metabolism CMMG This compound (CMMG) Metabolism->CMMG Excretion Renal Excretion CMMG->Excretion

Caption: Metabolic pathway of Acyclovir to this compound.

References

Application Notes and Protocols for 9-Carboxymethoxymethylguanine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of 9-Carboxymethoxymethylguanine (CMMG) in cell culture experiments. CMMG is the principal and biologically inactive metabolite of the widely used antiviral drug, acyclovir (B1169).[1][2][3] While acyclovir is a potent inhibitor of herpesvirus replication, CMMG is primarily studied in the context of its association with neuropsychiatric side effects in patients, particularly those with renal impairment.[2][4][5][6] The following protocols are designed to enable researchers to assess the cytotoxic potential of CMMG and to confirm its lack of direct antiviral activity in vitro. Methodologies for cytotoxicity screening and viral plaque reduction assays are detailed, along with data presentation guidelines and visualizations of the metabolic pathway and experimental workflows.

Introduction to this compound (CMMG)

This compound is a guanosine (B1672433) analogue and the main metabolite of acyclovir.[1] Acyclovir, a prodrug, is converted to its active triphosphate form, which inhibits viral DNA polymerase.[7] In humans, approximately 5-15% of acyclovir is metabolized in the liver by alcohol dehydrogenase and aldehyde dehydrogenase to form CMMG.[8] Unlike acyclovir, CMMG is considered to be an inactive metabolite with no significant antiviral activity.[3] Its primary clinical relevance lies in its accumulation in patients with renal failure, which has been correlated with neuropsychiatric symptoms.[4][5] Therefore, in vitro studies with CMMG are typically aimed at understanding its potential off-target effects and cytotoxicity rather than its antiviral efficacy.

Chemical Properties
PropertyValue
Formula C8H9N5O4
Molar Mass 239.191 g·mol−1[2]
IUPAC Name 2-[(2-Amino-6-oxo-3H-purin-9-yl)methoxy]acetic acid[2]

Signaling Pathways and Metabolism

Metabolic Conversion of Acyclovir to CMMG

Acyclovir is metabolized to CMMG through a two-step enzymatic process in the liver. This pathway is not part of the antiviral mechanism of action but rather the metabolic clearance of the drug.

Metabolic Pathway of Acyclovir to CMMG Acyclovir Acyclovir Intermediate Acyclovir Aldehyde Acyclovir->Intermediate Alcohol Dehydrogenase CMMG This compound Intermediate->CMMG Aldehyde Dehydrogenase

Caption: Metabolic conversion of Acyclovir to CMMG.

Experimental Protocols

The following protocols are provided as a framework for investigating the in vitro effects of CMMG. It is recommended to adapt these protocols to specific cell lines and virus strains.

Preparation of CMMG for Cell Culture

Proper dissolution of CMMG is critical for accurate and reproducible results.

  • Reconstitution: CMMG is sparingly soluble in water. For cell culture applications, it is recommended to prepare a stock solution in an appropriate solvent. Based on information for similar compounds, Dimethyl Sulfoxide (DMSO) is a common choice for preparing stock solutions of guanine (B1146940) analogues.[9] Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.

  • Working Dilutions: Prepare serial dilutions of the CMMG stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay Protocol (MTT Method)

This protocol determines the concentration of CMMG that is cytotoxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).

Materials:

  • Host cells (e.g., Vero cells for herpesvirus studies)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (CMMG)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Addition: Prepare a range of CMMG concentrations in complete culture medium. Remove the existing medium from the cells and add 100 µL of the CMMG dilutions to the respective wells. Include a "cells only" control (medium without CMMG) and a "no cells" blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of a solubilizing agent to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each CMMG concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the log of the CMMG concentration and fitting the data to a dose-response curve.

Antiviral Assay Protocol (Plaque Reduction Assay)

This assay is used to determine if CMMG has any inhibitory effect on viral replication, measured as the 50% inhibitory concentration (IC50).

Materials:

  • Host cells (e.g., Vero cells)

  • Herpes Simplex Virus (HSV-1 or HSV-2)

  • Complete culture medium

  • Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)

  • This compound (CMMG)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Virus Infection: Aspirate the culture medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral adsorption.[7]

  • Compound Treatment: During the viral adsorption period, prepare serial dilutions of CMMG in the overlay medium.

  • Overlay Application: After incubation, remove the virus inoculum and gently wash the cells with PBS. Add the overlay medium containing the different concentrations of CMMG to each well. Include a "virus only" control (no CMMG) and a "cells only" control (no virus, no CMMG).[7]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Aspirate the overlay medium and fix the cells with a fixing solution (e.g., 10% formalin). Stain the cells with crystal violet solution and then wash with water to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each CMMG concentration relative to the "virus only" control. The IC50 value is determined by plotting the percentage of plaque inhibition against the log of the CMMG concentration and fitting the data to a dose-response curve.

Data Presentation

Quantitative data from the cytotoxicity and antiviral assays should be summarized in tables for clear comparison.

Table 1: Example Cytotoxicity and Antiviral Activity of CMMG

CompoundCell LineVirusCC50 (µM)IC50 (µM)Selectivity Index (SI = CC50/IC50)
CMMG VeroHSV-1>1000>1000-
Acyclovir (Control) VeroHSV-1>10001-10>100

Note: The values presented in this table are hypothetical examples for illustrative purposes. Actual experimental results may vary.

Experimental Workflow Visualization

A logical workflow is essential for the systematic evaluation of CMMG.

Experimental Workflow for CMMG In Vitro Evaluation cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CMMG_prep Prepare CMMG Stock Solution Cytotoxicity Cytotoxicity Assay (MTT) CMMG_prep->Cytotoxicity Antiviral Antiviral Assay (Plaque Reduction) CMMG_prep->Antiviral Cell_prep Culture Host Cells Cell_prep->Cytotoxicity Cell_prep->Antiviral CC50 Determine CC50 Cytotoxicity->CC50 IC50 Determine IC50 Antiviral->IC50 SI Calculate Selectivity Index CC50->SI IC50->SI

Caption: Workflow for evaluating CMMG's cytotoxic and antiviral effects.

Conclusion

The protocols and information provided in these application notes serve as a detailed guide for researchers investigating the in vitro properties of this compound. As the primary inactive metabolite of acyclovir, understanding its potential for cytotoxicity is important, especially in the context of its clinical association with adverse effects at high concentrations. The described methodologies will enable a systematic evaluation of CMMG in cell culture models.

References

9-Carboxymethoxymethylguanine (CMMG) as a Laboratory Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Carboxymethoxymethylguanine (CMMG) is the principal and pharmacologically inactive metabolite of the antiviral drug acyclovir (B1169) and its prodrug, valacyclovir. The accumulation of CMMG, particularly in patients with renal impairment, has been associated with neurotoxicity, making its monitoring crucial in clinical and research settings. As a laboratory standard, highly purified CMMG is essential for the accurate quantification of this metabolite in biological matrices. These application notes provide detailed protocols for the use of CMMG as a laboratory standard in analytical methods, particularly for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₈H₉N₅O₄[1]
Molar Mass 239.19 g/mol [2]
CAS Number 80685-22-9[2]
Appearance White to off-white solid
Solubility Soluble in aqueous solutions, particularly at neutral to alkaline pH.[3]

Applications in Research and Drug Development

As a laboratory standard, this compound is primarily utilized in the following applications:

  • Therapeutic Drug Monitoring (TDM): CMMG levels are monitored in patients receiving acyclovir or valacyclovir, especially those with renal dysfunction, to prevent potential neurotoxic side effects.[2][4]

  • Pharmacokinetic (PK) Studies: CMMG standards are used to quantify the metabolite in plasma, urine, and cerebrospinal fluid (CSF) to understand the absorption, distribution, metabolism, and excretion (ADME) of acyclovir and valacyclovir.[5][6]

  • Metabolic Studies: CMMG serves as a reference marker in studies investigating the metabolic pathways of acyclovir.[3][7]

  • Analytical Method Validation: It is used to establish linearity, accuracy, precision, and limits of detection and quantification in various bioanalytical assays.[8][9]

Metabolic Pathway of Acyclovir to CMMG

Acyclovir is metabolized in the liver to CMMG through a two-step enzymatic process involving alcohol dehydrogenase and aldehyde dehydrogenase.[3][7][10]

Metabolic Pathway of Acyclovir Acyclovir Acyclovir Intermediate Acyclovir Aldehyde (Intermediate) Acyclovir->Intermediate Alcohol Dehydrogenase (ADH) CMMG This compound (CMMG) Intermediate->CMMG Aldehyde Dehydrogenase (ALDH)

Metabolic conversion of Acyclovir to CMMG.

Experimental Protocols

Protocol 1: Quantification of CMMG in Human Serum by LC-MS/MS

This protocol describes a rapid and sensitive method for the simultaneous determination of acyclovir and CMMG in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][10]

1. Materials and Reagents:

  • This compound (CMMG) analytical standard

  • This compound-¹³C₂,¹⁵N (CMMG-IS) internal standard

  • Acyclovir analytical standard

  • Acyclovir-d₄ (ACV-IS) internal standard

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Human serum (drug-free)

2. Standard Solution Preparation:

  • Prepare stock solutions of CMMG and acyclovir in methanol at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution containing CMMG-IS and ACV-IS in methanol with 1% formic acid.

  • Prepare calibration standards and quality control (QC) samples by spiking drug-free human serum with appropriate volumes of the stock solutions.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of serum sample, calibration standard, or QC, add 150 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

ParameterCondition
LC System UPLC system
Column Biphenyl column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient Start with 5% B, increase to 95% B over 1.5 min, hold for 0.5 min, return to 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions CMMG: m/z 240.1 → 152.1; CMMG-IS: m/z 243.1 → 154.1
Acyclovir: m/z 226.1 → 152.1; ACV-IS: m/z 230.1 → 156.1

5. Data Analysis:

  • Quantify CMMG concentrations using the ratio of the peak area of the analyte to that of the internal standard against the calibration curve.

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum Sample / Standard IS Add Internal Standard (CMMG-IS) Sample->IS Precipitate Protein Precipitation (Methanol + Formic Acid) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC Supernatant->Inject Separate Chromatographic Separation (Biphenyl Column) Inject->Separate Detect Mass Spectrometry Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

General workflow for CMMG quantification.
Protocol 2: Quantification of CMMG in Serum and Urine by HPLC with Fluorescence Detection

This protocol provides an alternative method using High-Performance Liquid Chromatography (HPLC) with fluorescence detection for the simultaneous measurement of acyclovir and CMMG.[9]

1. Materials and Reagents:

  • This compound (CMMG) analytical standard

  • Acyclovir analytical standard

  • Acetonitrile (HPLC grade)

  • Dodecyl sulphate

  • Phosphate buffer (pH 2.1)

  • Solid-phase extraction (SPE) cartridges (C18)

2. Standard Solution Preparation:

  • Prepare stock solutions of CMMG and acyclovir in a suitable solvent.

  • Prepare calibration standards and QC samples by spiking drug-free serum or urine.

3. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute CMMG and acyclovir with a stronger organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

4. HPLC Conditions:

ParameterCondition
HPLC System Isocratic HPLC system
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 18% Acetonitrile, 5 mM Dodecyl sulphate, 30 mM Phosphate buffer, pH 2.1
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Fluorescence Detector
Excitation λ 285 nm
Emission λ 380 nm

5. Data Analysis:

  • Quantify CMMG concentrations based on the peak area of the analyte against the calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published analytical methods for CMMG.

Table 1: LC-MS/MS Method Parameters

AnalyteLLOQ (µmol/L)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)Reference
CMMG0.1561.7 - 6.51.4 - 4.293 - 105[10]
Acyclovir0.1561.7 - 6.51.4 - 4.293 - 105[10]

Table 2: HPLC-Fluorescence Method Parameters

AnalyteMatrixDetection Limit (µM)Correlation Coefficient (r²)Reference
CMMGPlasma0.26> 0.998[9]
CMMGUrine1.3> 0.998[9]
AcyclovirPlasma0.12> 0.998[9]
AcyclovirUrine0.60> 0.998[9]

Stability and Storage

  • Stock Solutions: CMMG stock solutions in methanol are stable for at least 6 months when stored at -80°C.[10]

  • Patient Samples: Patient samples (serum/plasma) containing CMMG are stable for at least 6 months when stored at -20°C.[10]

  • Autosampler Stability: CMMG is stable in the autosampler at 4°C for at least 24 hours.[8]

Conclusion

This compound is an indispensable laboratory standard for the accurate and reliable quantification of this critical acyclovir metabolite. The provided protocols for LC-MS/MS and HPLC-fluorescence methods offer robust and sensitive approaches for therapeutic drug monitoring and pharmacokinetic studies. Proper handling, storage, and use of the CMMG standard are paramount to ensure data integrity and contribute to patient safety and drug development.

References

Application Notes and Protocols: 9-Carboxymethoxymethylguanine (CMMG) in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Carboxymethoxymethylguanine (CMMG) is the principal metabolite of the widely used antiviral drug, Acyclovir.[1][2][3] Acyclovir, a guanosine (B1672433) analog, is a potent inhibitor of herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV) replication. In the body, Acyclovir is metabolized to CMMG, which is then primarily excreted through the kidneys.[1][4][5] While CMMG is generally considered an inactive metabolite, high concentrations have been associated with neurotoxic side effects, particularly in patients with renal impairment.[1][3][4][6]

These application notes provide an overview of the role of CMMG and present detailed protocols for its potential use in cell culture assays. Given that CMMG is primarily studied as a metabolite, the following protocols focus on its use as a comparative compound in Acyclovir studies and for investigating its potential neurotoxic effects.

Data Presentation

The following table summarizes the key characteristics of this compound.

PropertyDescriptionReferences
Chemical Name 2-[(2-Amino-6-oxo-3H-purin-9-yl)methoxy]acetic acid[3]
Molecular Formula C8H9N5O4[3]
Molar Mass 239.191 g·mol−1[3]
Origin Primary metabolite of Acyclovir and its prodrug, Valacyclovir.[1][2][3]
Metabolic Pathway Formed from Acyclovir via oxidation by alcohol dehydrogenase and aldehyde dehydrogenase.[1][2][4]
Biological Activity Generally considered an inactive antiviral metabolite.[5]
Clinical Significance Elevated levels are associated with neurotoxicity in patients with renal failure.[1][3][5]

Signaling and Metabolic Pathways

The metabolic conversion of Acyclovir to CMMG is a two-step enzymatic process. The following diagram illustrates this pathway.

Metabolic Pathway of Acyclovir to CMMG Acyclovir Acyclovir Intermediate Aldehyde Intermediate Acyclovir->Intermediate Alcohol Dehydrogenase (ADH) CMMG This compound (CMMG) Intermediate->CMMG Aldehyde Dehydrogenase (ALDH)

Metabolic conversion of Acyclovir to CMMG.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of CMMG for in vitro studies and for assessing its cytotoxic effects.

Protocol 1: Preparation of CMMG for Cell Culture Assays

This protocol describes the preparation of a stock solution of CMMG for use in cell culture experiments.

Materials:

  • This compound (CMMG) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Stock Solution Preparation:

    • Calculate the amount of CMMG powder required to prepare a 100 mM stock solution in DMSO.

    • In a sterile microcentrifuge tube, dissolve the CMMG powder in the appropriate volume of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the CMMG stock solution at room temperature.

    • Prepare working dilutions of CMMG in the appropriate cell culture medium. Ensure the final concentration of DMSO in the medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

Protocol 2: Assessment of CMMG Cytotoxicity using MTT Assay

This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability and cytotoxicity.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well cell culture plates, sterile

  • CMMG stock solution (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells until they reach 80-90% confluency.

    • Trypsinize the cells and resuspend them in complete culture medium.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of CMMG in complete culture medium from the stock solution. A suggested concentration range is from 1 µM to 1000 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest CMMG concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • After overnight incubation, carefully remove the medium from the wells and add 100 µL of the CMMG dilutions or control solutions.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the cell viability against the CMMG concentration to determine the CC₅₀ (50% cytotoxic concentration).

Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed cells in 96-well plate Incubate1 Incubate overnight Seed->Incubate1 Treat Treat cells with CMMG dilutions Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Solubilize Solubilize formazan crystals Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate cell viability and CC50 Read->Analyze

Workflow for assessing the cytotoxicity of CMMG.
Protocol 3: Antiviral Activity Assessment by Plaque Reduction Assay

This assay is used to determine the effect of a compound on the ability of a virus to form plaques, which are localized areas of cell death caused by viral replication. While CMMG is considered inactive, this protocol can be used to confirm this and as a negative control in Acyclovir studies.

Materials:

  • Vero cells (or another susceptible cell line for the chosen virus)

  • Herpes Simplex Virus 1 (HSV-1) or Cytomegalovirus (CMV)

  • Complete cell culture medium

  • Infection medium (e.g., serum-free medium)

  • Overlay medium (e.g., medium containing 1% methylcellulose)

  • CMMG stock solution

  • Acyclovir (as a positive control)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates, sterile

Procedure:

  • Cell Seeding:

    • Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • Virus Infection:

    • Prepare serial dilutions of the virus in infection medium to achieve approximately 100 plaque-forming units (PFU) per well.

    • Wash the cell monolayers with sterile PBS.

    • Infect the cells with 200 µL of the virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment:

    • Prepare dilutions of CMMG and Acyclovir in the overlay medium.

    • After the adsorption period, remove the virus inoculum.

    • Add 2 mL of the overlay medium containing the different concentrations of CMMG or Acyclovir to each well. Include a virus-only control (overlay medium without any compound).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ atmosphere for 2-4 days, or until plaques are visible.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for 30 minutes.

    • Stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each compound concentration compared to the virus-only control.

    • Determine the IC₅₀ (50% inhibitory concentration) for the positive control, Acyclovir, and confirm the lack of activity for CMMG.

Workflow for Plaque Reduction Assay Seed Seed host cells in multi-well plate Infect Infect cells with virus Seed->Infect Treat Add overlay medium with CMMG/control Infect->Treat Incubate Incubate for 2-4 days Treat->Incubate Fix_Stain Fix and stain cells Incubate->Fix_Stain Count Count plaques Fix_Stain->Count Analyze Calculate % inhibition and IC50 Count->Analyze

General workflow for an antiviral plaque reduction assay.

Conclusion

While this compound is not used as an antiviral agent itself, its study in cell culture is relevant for understanding the pharmacology and potential toxicity of its parent compound, Acyclovir. The protocols provided here offer a framework for preparing CMMG for in vitro use and for assessing its cytotoxic effects, particularly in neuronal cell lines, which may shed light on the mechanisms of Acyclovir-induced neurotoxicity. Furthermore, its use as a negative control in antiviral assays is crucial for validating the specific activity of Acyclovir.

References

Application Note and Protocol: Solid-Phase Extraction of 9-Carboxymethoxymethylguanine (CMMG)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Carboxymethoxymethylguanine (CMMG) is the primary metabolite of the antiviral drug acyclovir (B1169). Monitoring CMMG levels in biological matrices, such as serum and urine, is crucial, particularly in patients with renal impairment, as accumulation can be associated with neurotoxicity.[1][2][3] Solid-phase extraction (SPE) is a robust sample preparation technique used to isolate and concentrate analytes from complex samples, thereby improving the accuracy and sensitivity of subsequent analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This document provides a detailed protocol for the solid-phase extraction of CMMG from biological samples.

Data Presentation

The following table summarizes quantitative data from various analytical methods for the determination of CMMG.

ParameterMatrixMethodValueReference
Lower Limit of Quantification (LLOQ)Human SerumLC-MS/MS0.156 µmol/L[1][2]
LLOQHuman SerumUHPLC-MS/MS0.05 mg/L[6]
Detection LimitPlasmaHPLC0.26 µM[4]
Detection LimitUrineHPLC1.3 µM[4]
Extraction RecoveryHuman SerumProtein Precipitation>83.3%[1]
Inter-day Assay AccuracyHuman SerumLC-MS/MS95-104%[1][2]
Intra-day Assay AccuracyHuman SerumLC-MS/MS93-105%[1][2]
Inter-day Assay ImprecisionHuman SerumLC-MS/MS1.4-4.2%[1][2]
Intra-day Assay ImprecisionHuman SerumLC-MS/MS1.7-6.5%[1][2]

Experimental Protocol: Solid-Phase Extraction of CMMG

This protocol describes a general procedure for the extraction of CMMG from biological fluids using reversed-phase SPE. Optimization may be required depending on the specific sample matrix and analytical instrumentation.

Materials:

  • SPE Cartridges: Reversed-phase C18 cartridges

  • Biological Sample (e.g., serum, urine)

  • Internal Standard (IS): Isotope-labeled CMMG (CMMG-IS)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (reagent grade)

  • Ammonium (B1175870) Acetate (reagent grade)

  • Ultrapure Water

  • SPE Vacuum Manifold

  • Centrifuge

  • Vortex Mixer

Protocol Steps:

  • Sample Pre-treatment:

    • Thaw frozen biological samples to room temperature.

    • Vortex the sample to ensure homogeneity.

    • For serum or plasma samples, perform a protein precipitation step. A common method involves adding a 3:1 ratio of cold methanol containing 1% formic acid and an appropriate concentration of the internal standard to the sample.[1]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of ultrapure water. Do not allow the cartridges to dry out before loading the sample.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent, such as 5% methanol in water, to remove unretained, hydrophilic impurities.

    • Apply a vacuum to dry the cartridge completely.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the CMMG and internal standard from the cartridge with 1 mL of a strong solvent, such as methanol or acetonitrile. Some methods may use a modifier, like 2% ammonium hydroxide (B78521) in methanol, to improve the elution of polar compounds.

    • Apply a gentle vacuum to slowly pass the elution solvent through the cartridge.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase of the analytical method (e.g., 2% formic acid in water).

    • Vortex briefly to ensure complete dissolution.

    • The sample is now ready for analysis by HPLC or LC-MS/MS.

Visualizations

SPE_Workflow Solid-Phase Extraction Workflow for CMMG cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Biological Sample (Serum/Urine) Add_IS_PP Add Internal Standard & Protein Precipitation (Methanol/Formic Acid) Sample->Add_IS_PP Vortex Vortex Add_IS_PP->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load 2. Load Sample Supernatant->Load Condition 1. Condition Cartridge (Methanol, Water) Condition->Load Wash 3. Wash (e.g., 5% Methanol) Load->Wash Elute 4. Elute (Methanol/Acetonitrile) Wash->Elute Dry Dry Eluate (Nitrogen Stream) Elute->Dry Reconstitute Reconstitute (Mobile Phase) Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

References

Application Note: Quantification of 9-Carboxymethoxymethylguanine in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Carboxymethoxymethylguanine (9-CMMG) is the principal metabolite of the antiviral drug acyclovir (B1169). Accurate quantification of 9-CMMG in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient renal function, as accumulation of this metabolite has been linked to neurotoxic symptoms. This application note provides detailed protocols for the analysis of 9-CMMG in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Metabolic Pathway of Acyclovir

Acyclovir is primarily metabolized to 9-CMMG via alcohol dehydrogenase and aldehyde dehydrogenase. Understanding this pathway is essential for interpreting analytical results.

Acyclovir Acyclovir Intermediate Aldehyde Intermediate Acyclovir->Intermediate Alcohol Dehydrogenase CMMG This compound (9-CMMG) Intermediate->CMMG Aldehyde Dehydrogenase

Caption: Metabolic conversion of Acyclovir to 9-CMMG.

Experimental Protocols

This section details the necessary steps for sample collection, preparation, and analysis for the quantification of 9-CMMG in urine.

Urine Sample Collection and Storage

Proper sample handling is critical to ensure the integrity of the analyte.

  • Collection: Collect random urine samples. For metabolomics studies, first-morning or 24-hour collections are often preferred to reduce variability.[1] A mid-stream sample is recommended to minimize contamination.[1]

  • Preservatives: If not analyzed immediately, the use of a preservative such as sodium azide (B81097) (0.05% to 1%) can inhibit microbial growth.[2]

  • Storage: Centrifuge samples at low temperature (e.g., 4°C) to remove particulate matter.[2] For short-term storage, refrigeration at -20°C is adequate. For long-term storage, samples should be kept at -80°C or in liquid nitrogen to prevent degradation.[2] Avoid repeated freeze-thaw cycles.[2][3]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a robust method for cleaning up and concentrating the analyte from the complex urine matrix.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-9-CMMG) to an aliquot of the urine sample to correct for analyte loss during preparation and analysis.

  • SPE Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge by sequentially passing methanol (B129727) and then water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water followed by methanol to remove interfering substances.

  • Elution: Elute 9-CMMG from the cartridge using an appropriate solvent, such as 5% ammonia (B1221849) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical conditions for the chromatographic separation and mass spectrometric detection of 9-CMMG.

  • Liquid Chromatography (LC):

    • Column: A C18 or biphenyl (B1667301) column is suitable for separation.[4][5][6]

    • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 2 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in 5% acetonitrile) and an organic phase (e.g., 2 mmol/L ammonium acetate with 0.1% formic acid in 95% acetonitrile) is commonly employed.[7]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[7]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is effective for 9-CMMG.[5][6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5][6] This involves monitoring specific precursor-to-product ion transitions for both 9-CMMG and its internal standard.

Experimental Workflow

The overall process from sample collection to data analysis is summarized in the following diagram.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample Collection Spike Spike with Internal Standard Urine->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LC Liquid Chromatography (LC) Evap->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Overall workflow for the LC-MS/MS analysis of 9-CMMG in urine.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for the quantification of 9-CMMG. Note that some data pertains to serum/plasma but provides a useful reference for expected performance in urine.

ParameterMethodMatrixValueReference
Limit of Detection (LOD) HPLC-FluorescenceUrine1.3 µM[4]
Lower Limit of Quantification (LLOQ) LC-MS/MSSerum0.156 µmol/L[5][6]
LLOQ UHPLC-MS/MSSerum0.05 mg/L[7]
Linear Range UHPLC-MS/MSSerum0.05–50 mg/L[7]
Correlation Coefficient (r²) HPLC-FluorescenceUrine> 0.998[4]
Correlation Coefficient (r²) UHPLC-MS/MSSerum> 0.999[7]
Intra-day Precision (%RSD) LC-MS/MSSerum1.7 - 6.5%[5][6]
Inter-day Precision (%RSD) LC-MS/MSSerum1.4 - 4.2%[5][6]
Intra-day Accuracy LC-MS/MSSerum93 - 105%[5][6]
Inter-day Accuracy LC-MS/MSSerum95 - 104%[5][6]
Recovery UHPLC-MS/MSSerum92.2 - 114.2%[7]
Extraction Recovery LC-MS/MSSerum> 83.3%[5]

Conclusion

The protocols described in this application note provide a reliable and robust framework for the quantitative analysis of this compound in urine samples. The use of LC-MS/MS offers excellent sensitivity and specificity, making it the method of choice for therapeutic drug monitoring and pharmacokinetic research involving acyclovir. Adherence to proper sample collection and preparation procedures is paramount for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the Analysis of 9-Carboxymethoxymethylguanine (9-CMMG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Carboxymethoxymethylguanine (9-CMMG) is the primary metabolite of the antiviral drug acyclovir (B1169). Monitoring its concentration in biological matrices is crucial, particularly in patients with impaired renal function, as accumulation of 9-CMMG is associated with neurotoxic symptoms.[1][2] Accurate and reliable quantification of 9-CMMG requires robust and efficient sample preparation techniques to remove interfering substances from complex biological samples such as serum, plasma, and urine. This document provides detailed application notes and protocols for the most common and effective sample preparation methods for 9-CMMG analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the available instrumentation. The most frequently employed methods for 9-CMMG analysis are protein precipitation and solid-phase extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis.[3][4][5] This technique involves the addition of an organic solvent or an acid to the sample, which denatures and precipitates the proteins. The supernatant, containing the analyte of interest, is then separated by centrifugation and can be directly injected into the LC-MS/MS system or further processed.

a) Protein Precipitation using Methanol (B129727) and Formic Acid

This method is effective for the simultaneous analysis of acyclovir and its metabolite 9-CMMG in human serum.[1][2][6]

b) Protein Precipitation using Acetonitrile (B52724)/Methanol and Formic Acid

This protocol is a simple and rapid alternative for the determination of acyclovir and 9-CMMG in human serum.[7]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts and higher concentration factors compared to protein precipitation.[8] It is particularly useful for complex matrices or when lower detection limits are required. A reversed-phase SPE method has been successfully applied for the determination of acyclovir and 9-CMMG in serum and urine.[9]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the described sample preparation techniques.

ParameterProtein Precipitation (Methanol/Formic Acid)[1]Protein Precipitation (Acetonitrile/Methanol/Formic Acid)[7]Solid-Phase Extraction (Reversed-Phase)[9]
Matrix Human SerumHuman SerumSerum, Urine
Extraction Recovery > 83.3%92.2% - 114.2%Not Reported
Matrix Effect 76.3% - 93.6%Not ReportedNot Reported
Process Efficiency 67.6% - 87.7%Not ReportedNot Reported
Lower Limit of Quantification (LLOQ) 0.156 µmol/L0.05 mg/L0.26 µM (plasma), 1.3 µM (urine)
Limit of Detection (LOD) Not ReportedNot Reported0.12 µM (plasma), 0.60 µM (urine) for Acyclovir
Calibration Curve Range 0.156–160 µmol/L0.05–50 mg/LNot Reported
Correlation Coefficient (r²) > 0.998> 0.999> 0.998
Intra-day Precision (%RSD) 1.7% - 6.5%1.6% - 13.3%Not Reported
Inter-day Precision (%RSD) 1.4% - 4.2%1.6% - 13.3%Not Reported
Intra-day Accuracy 93% - 105%1.6% - 13.3%Not Reported
Inter-day Accuracy 95% - 104%1.6% - 13.3%Not Reported

Experimental Protocols

Protocol 1: Protein Precipitation using Methanol and Formic Acid

This protocol is adapted from a method for the simultaneous analysis of acyclovir, 9-CMMG, ganciclovir, and penciclovir (B1679225) in human serum.[1][2]

Materials:

  • Human serum sample

  • Methanol (HPLC grade)

  • Formic acid (88%)

  • Internal standard (IS) solution (e.g., isotopically labeled 9-CMMG) in methanol with 1% (v/v) formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Pipette 50 µL of serum sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (in methanol with 1% formic acid).

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Add 100 µL of 1% formic acid in ultrapure water to the supernatant.

  • Cap the vial and vortex briefly.

  • The sample is ready for injection into the LC-MS/MS system.

Protocol1_Protein_Precipitation_Methanol cluster_sample Sample Preparation start Start: 50 µL Serum Sample add_is Add 150 µL Internal Standard (in Methanol with 1% Formic Acid) start->add_is vortex1 Vortex for 30 seconds add_is->vortex1 centrifuge Centrifuge at 14,000 x g for 5 minutes vortex1->centrifuge transfer Transfer 100 µL of Supernatant centrifuge->transfer add_diluent Add 100 µL of 1% Formic Acid in Water transfer->add_diluent vortex2 Vortex briefly add_diluent->vortex2 end Ready for LC-MS/MS Analysis vortex2->end

Caption: Workflow for protein precipitation using methanol and formic acid.

Protocol 2: Protein Precipitation using Acetonitrile/Methanol and Formic Acid

This protocol is a simple and rapid method for the determination of acyclovir and its metabolite 9-CMMG in human serum.[7]

Materials:

  • Human serum sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (0.1%)

  • Precipitating solution: Acetonitrile/Methanol (40:60, v/v) containing 0.1% formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Pipette 100 µL of serum sample into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of the precipitating solution (acetonitrile/methanol with 0.1% formic acid).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the clear supernatant to an autosampler vial.

  • The sample is ready for injection into the LC-MS/MS system.

Protocol2_Protein_Precipitation_Acetonitrile cluster_sample Sample Preparation start Start: 100 µL Serum Sample add_precipitant Add 400 µL Precipitating Solution (Acetonitrile/Methanol with 0.1% Formic Acid) start->add_precipitant vortex Vortex for 1 minute add_precipitant->vortex centrifuge Centrifuge at 10,000 x g for 10 minutes vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer end Ready for LC-MS/MS Analysis transfer->end

Caption: Workflow for protein precipitation using acetonitrile/methanol.

Protocol 3: Solid-Phase Extraction (Reversed-Phase)

This is a general protocol for reversed-phase solid-phase extraction based on a published method for serum and urine.[9] Specific sorbent types and solvent volumes may need optimization.

Materials:

  • Serum or urine sample

  • Reversed-phase SPE cartridge (e.g., C18)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate (B84403) buffer (30 mM, pH 2.1)

  • Dodecyl sulphate (5 mM)

  • SPE vacuum manifold

  • Collection tubes

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Procedure:

  • Sample Pre-treatment:

    • For serum: Dilute 1:1 with the phosphate buffer.

    • For urine: Centrifuge to remove particulates and use the supernatant directly.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of the phosphate buffer. Do not let the sorbent bed dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of the phosphate buffer to remove polar interferences.

  • Elution:

    • Elute the 9-CMMG and other analytes with 1 mL of a mixture of acetonitrile and phosphate buffer (e.g., 18:82, v/v) containing 5 mM dodecyl sulphate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • The sample is ready for injection into the LC-MS/MS system.

Protocol3_Solid_Phase_Extraction cluster_spe Solid-Phase Extraction Workflow start Start: Serum or Urine Sample pretreatment Sample Pre-treatment start->pretreatment conditioning Cartridge Conditioning (Methanol then Buffer) pretreatment->conditioning loading Sample Loading conditioning->loading washing Washing with Buffer loading->washing elution Elution with Acetonitrile/Buffer washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution end Ready for LC-MS/MS Analysis reconstitution->end

Caption: General workflow for reversed-phase solid-phase extraction.

Conclusion

The choice of sample preparation is a critical step in the bioanalytical workflow for 9-CMMG. Protein precipitation offers a rapid and simple approach suitable for routine therapeutic drug monitoring. For applications requiring higher sensitivity and cleaner extracts, solid-phase extraction is the preferred method. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable methods for the analysis of this compound in biological matrices.

References

Application Note & Protocol: Quantitative Analysis of 9-Carboxymethoxymethylguanine in Human Serum using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

9-Carboxymethoxymethylguanine (CMMG) is the principal metabolite of the widely used antiviral drug acyclovir (B1169) and its prodrug, valacyclovir.[1][2] Acyclovir is a guanosine (B1672433) analogue effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[3] While generally considered safe, high concentrations of acyclovir and its metabolite CMMG have been associated with neurotoxicity, particularly in patients with impaired renal function.[1][3][4] Monitoring the serum levels of CMMG is therefore crucial for managing patients undergoing acyclovir therapy to prevent adverse neurological effects.[1][3]

This application note provides a detailed protocol for the highly selective and sensitive quantification of this compound in human serum using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with an isotopically labeled internal standard. The use of a stable isotope-labeled internal standard, such as this compound-¹³C₂-¹⁵N, is the gold standard for quantitative bioanalysis as it corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard (this compound-¹³C₂-¹⁵N) is added to the serum samples. Following protein precipitation to remove macromolecules, the supernatant is analyzed by LC-MS/MS. The chromatographic separation of CMMG from other matrix components is achieved on a biphenyl (B1667301) or C18 reversed-phase column. The detection and quantification are performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of CMMG in the sample against a calibration curve.

Metabolic Pathway of Acyclovir

The following diagram illustrates the metabolic conversion of acyclovir to this compound.

Acyclovir Acyclovir Acyclovir_Aldehyde Acyclovir Aldehyde Acyclovir->Acyclovir_Aldehyde Alcohol Dehydrogenase CMMG This compound (CMMG) Acyclovir_Aldehyde->CMMG Aldehyde Dehydrogenase

Caption: Metabolic pathway of acyclovir to CMMG.

Experimental Protocols

Materials and Reagents
  • This compound (CMMG) analytical standard

  • This compound-¹³C₂-¹⁵N (CMMG-IS) internal standard

  • Acyclovir analytical standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Drug-free human serum

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of CMMG and acyclovir in methanol.

  • Working Standard Solution: Prepare a working standard solution containing both CMMG and acyclovir by diluting the stock solutions in methanol:water (50:50, v/v).

  • Internal Standard Working Solution (5 µmol/L): Prepare a working solution of CMMG-IS in methanol with 1% (v/v) formic acid.[3]

  • Calibration Standards: Prepare a series of calibration standards by spiking drug-free human serum with the working standard solution to achieve final concentrations ranging from 0.156 to 160 µmol/L.[3]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.5, 20, and 120 µmol/L) in drug-free human serum from a separate stock solution.[3]

Sample Preparation
  • To 50 µL of serum sample, calibrator, or QC, add 150 µL of the cold internal standard working solution (containing 5 µmol/L CMMG-IS in methanol with 1% formic acid).[3]

  • Vortex the mixture briefly.

  • Centrifuge at 15,000 x g for 5 minutes at 10°C to precipitate proteins.[3]

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Dilute the supernatant with 100 µL of 1% formic acid in ultrapure water.[3]

  • Mix for 10 minutes before injection into the LC-MS/MS system.[3]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

  • Column: Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm) or a C18 column.[3]

  • Mobile Phase A: 10 mmol/L ammonium acetate in water, pH 6.8.[3]

  • Mobile Phase B: Methanol.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

  • Injection Volume: 2 µL.[3]

  • Column Temperature: 40°C.[3]

Mass Spectrometry (MS) Conditions

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 1.3 kV.[3]

  • Source Temperature: 150°C.[3]

  • Desolvation Temperature: 500°C.[3]

  • Desolvation Gas Flow: 1000 L/h.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ions for CMMG and CMMG-IS should be optimized on the instrument.

Data Presentation

The following tables summarize typical quantitative data for the analysis of CMMG.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (µmol/L)Correlation Coefficient (r²)LLOQ (µmol/L)
This compound0.156 - 160> 0.990.156

Data synthesized from published literature.[3]

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelConcentration (µmol/L)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low0.51.7 - 6.51.4 - 4.293 - 10595 - 104
Medium201.7 - 6.51.4 - 4.293 - 10595 - 104
High1201.7 - 6.51.4 - 4.293 - 10595 - 104

Data ranges synthesized from published literature.[3]

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)Process Efficiency (%)
This compound> 83.376.3 - 93.667.6 - 87.7
CMMG-IS> 86.281.8 - 93.478.2 - 90.2

Data synthesized from published literature.[3]

Experimental Workflow

The diagram below outlines the major steps in the quantitative analysis of this compound.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum Sample Spike Spike with CMMG-IS Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilution Supernatant->Dilute LC LC Separation Dilute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Concentration Calculation Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for CMMG analysis.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantitative determination of this compound in human serum. The use of an isotopically labeled internal standard ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring and pharmacokinetic studies of acyclovir. The detailed protocol and performance data presented herein can be readily adapted by researchers and clinicians for routine analysis.

References

Therapeutic Drug Monitoring of 9-Carboxymethoxymethylguanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Carboxymethoxymethylguanine (CMMG) is the primary and inactive metabolite of the antiviral drug acyclovir (B1169) and its prodrug, valacyclovir.[1] Acyclovir is a cornerstone in the treatment of infections caused by herpes simplex viruses (HSV) and varicella-zoster virus (VZV). While acyclovir is generally well-tolerated, high concentrations of its metabolite, CMMG, have been associated with significant neurotoxicity, particularly in patients with impaired renal function.[1][2] This neurotoxicity can manifest as a range of symptoms, including lethargy, confusion, hallucinations, and in severe cases, coma.[1]

Therapeutic drug monitoring (TDM) of CMMG, in conjunction with acyclovir, is crucial for optimizing antiviral therapy and ensuring patient safety. Monitoring CMMG levels allows for the timely adjustment of acyclovir dosage, thereby minimizing the risk of adverse neurological events, especially in vulnerable patient populations such as those with renal insufficiency, the critically ill, and transplant recipients.[2][3]

These application notes provide detailed protocols for the quantification of CMMG in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Metabolic Pathway of Acyclovir to this compound

Acyclovir is metabolized in the liver to CMMG through a two-step enzymatic process. Initially, alcohol dehydrogenase (ADH) oxidizes acyclovir to an intermediate aldehyde. Subsequently, aldehyde dehydrogenase (ALDH) further oxidizes this intermediate to form this compound.[4][5]

Acyclovir Acyclovir Acyclovir_aldehyde Acyclovir Aldehyde Acyclovir->Acyclovir_aldehyde Alcohol Dehydrogenase (ADH) CMMG This compound Acyclovir_aldehyde->CMMG Aldehyde Dehydrogenase (ALDH) ADH ADH ALDH ALDH

Figure 1: Metabolic conversion of acyclovir to CMMG.

Analytical Methods for CMMG Quantification

The quantification of CMMG in biological samples, primarily serum and plasma, is typically performed using LC-MS/MS or HPLC with fluorescence detection. LC-MS/MS is highly sensitive and specific, making it the preferred method for many laboratories.

Quantitative Data Summary

The following tables summarize the performance characteristics of published analytical methods for the quantification of CMMG.

Table 1: LC-MS/MS Method Performance

ParameterMethod 1[2]Method 2[6]
Matrix Human SerumHuman Serum
Linearity Range 0.156 - 160 µmol/L0.05 - 50 mg/L
Lower Limit of Quantification (LLOQ) 0.156 µmol/L0.05 mg/L
Intra-day Precision (%CV) 1.7 - 6.5%1.6 - 13.3%
Inter-day Precision (%CV) 1.4 - 4.2%1.6 - 13.3%
Intra-day Accuracy (%) 93 - 105%92.2 - 114.2%
Inter-day Accuracy (%) 95 - 104%92.2 - 114.2%
Recovery (%) Not Reported92.2 - 114.2%

Table 2: HPLC-Fluorescence Method Performance

ParameterMethod 3[7]
Matrix Plasma, Urine
Detection Limit (Plasma) 0.26 µmol/L
Detection Limit (Urine) 1.3 µmol/L
Correlation Coefficient (r) > 0.998

Experimental Protocols

Protocol 1: LC-MS/MS for CMMG in Human Serum

This protocol is adapted from a method for the simultaneous determination of acyclovir and CMMG.[2]

1. Materials and Reagents

  • This compound (CMMG) analytical standard

  • This compound-¹³C₂-¹⁵N (CMMG-IS)

  • Methanol (LC-MS grade)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Drug-free human serum

2. Sample Preparation (Protein Precipitation)

cluster_prep Sample Preparation Sample 50 µL Serum Sample IS_Addition Add 150 µL Internal Standard in Methanol/Formic Acid Sample->IS_Addition Vortex Vortex IS_Addition->Vortex Centrifuge Centrifuge (15,000 x g, 5 min) Vortex->Centrifuge Supernatant_Transfer Transfer 100 µL Supernatant Centrifuge->Supernatant_Transfer Dilution Dilute with 100 µL 1% Formic Acid in Water Supernatant_Transfer->Dilution Analysis Inject into LC-MS/MS Dilution->Analysis cluster_spe Solid-Phase Extraction Workflow Sample_Prep Plasma Sample Preparation (add IS, dilute) Condition Condition SPE Cartridge (e.g., C18) Sample_Prep->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC-MS/MS Methods for 9-Carboxymethoxymethylguanine (CMMG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 9-Carboxymethoxymethylguanine (CMMG) using HPLC-MS/MS.

Troubleshooting Guide

This guide addresses specific issues that may arise during the development and execution of an HPLC-MS/MS method for CMMG analysis.

Question: I am observing poor peak shape (tailing or fronting) for my CMMG peak. What are the potential causes and solutions?

Answer: Poor peak shape for this compound can stem from several factors related to the chromatography. Here's a systematic approach to troubleshoot this issue:

  • Mobile Phase pH: CMMG is an acidic molecule. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. An acidic mobile phase, often containing formic acid or ammonium (B1175870) acetate (B1210297), is typically used to promote protonation for positive ion mode mass spectrometry.[1][2] Inconsistent pH can lead to peak tailing.

  • Column Choice: While C18 columns can be used, some methods have shown success with biphenyl (B1667301) or Luna Omega C18 columns for better selectivity and peak shape.[1][2][3] If you are using a standard C18 column and observing issues, consider trying an alternative stationary phase.

  • Injection Solvent: The solvent used to dissolve the final extracted sample should be as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[4]

  • Column Contamination: Buildup of matrix components on the column can lead to active sites that cause peak tailing.[4][5] Regularly flush your column and consider using a guard column to protect the analytical column.

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar analytes like CMMG, causing tailing.[6] Using an end-capped column or a mobile phase with additives can help mitigate these interactions.

Question: My CMMG signal intensity is low or inconsistent. How can I improve it?

Answer: Low or inconsistent signal intensity can be due to issues with sample preparation, chromatography, or the mass spectrometer settings.

  • Sample Preparation and Matrix Effects: CMMG is often analyzed in complex biological matrices like serum or plasma.[1][2][7] Inefficient sample cleanup can lead to ion suppression, where other co-eluting compounds compete with CMMG for ionization, reducing its signal.[6]

    • Protein Precipitation: This is a common and rapid method for serum samples.[1][2][7] Ensure complete protein precipitation by using a sufficient volume of cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing an acid like formic acid.[1][2][7]

    • Solid-Phase Extraction (SPE): For cleaner extracts and potentially higher sensitivity, consider developing an SPE method.[8][9][10] This can be more effective at removing interfering matrix components.

  • Mass Spectrometer Optimization:

    • Ionization Mode: CMMG is typically analyzed in positive ion mode using electrospray ionization (ESI).[1][7]

    • MRM Transitions: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions for CMMG and its internal standard. You may need to infuse a CMMG standard to determine the most intense precursor and product ions for your specific instrument.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the CMMG signal.

  • Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency. Ammonium acetate and formic acid are commonly used.[1][2] Experiment with different concentrations to find the optimal balance for good chromatography and signal intensity.

Question: I am experiencing high background noise or observing interfering peaks. What steps can I take to resolve this?

Answer: High background noise or interfering peaks can compromise the accuracy and sensitivity of your assay.

  • Sample Preparation: As mentioned previously, thorough sample preparation is crucial. If protein precipitation is insufficient, consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interferences.[8][9][10][11]

  • Chromatographic Separation: Optimize your chromatographic gradient to ensure CMMG is well-separated from other matrix components.[1] A longer gradient or a different stationary phase might be necessary to resolve interfering peaks.

  • Blank Injections: Run blank samples (e.g., the mobile phase or a blank matrix extract) to identify the source of the contamination.[12] Contamination could be coming from your solvents, sample preparation tubes, or the LC system itself.

  • System Cleaning: If you suspect system contamination, flush the entire HPLC system, including the injector and sample loop, with appropriate cleaning solutions.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for CMMG analysis?

A1: The ideal internal standard is a stable isotope-labeled version of the analyte. For CMMG, this compound-¹³C₂-¹⁵N (CMMG-IS) is commercially available and has been successfully used.[1] Using a stable isotope-labeled internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects.

Q2: What are the typical mass transitions (MRM) for CMMG?

A2: While the exact mass transitions should be optimized on your specific mass spectrometer, a commonly reported protonated molecule [M+H]⁺ for CMMG is m/z 212. The fragmentation of this precursor ion can yield several product ions that can be used for quantification and confirmation.

Q3: What are the key validation parameters to assess for a CMMG HPLC-MS/MS method?

A3: A robust method validation should include the assessment of:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[1]

  • Linearity and Range: The concentration range over which the method is accurate and precise.[1][2]

  • Accuracy and Precision: How close the measured values are to the true values and the degree of scatter in the data, respectively.[1][2][7] These should be assessed within a single run (intra-day) and between different runs (inter-day).[1][2][7]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[1][7]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[1]

  • Extraction Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix.[1]

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Experimental Protocols & Data

Detailed Experimental Protocol: Quantification of CMMG in Human Serum

This protocol is a generalized procedure based on published methods.[1][2] Optimization may be required for your specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum sample, add 300 µL of a precipitation solution (e.g., 1% formic acid in methanol) containing the internal standard (CMMG-IS).

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

2. HPLC Conditions

ParameterExample Condition 1Example Condition 2
Column Biphenyl ColumnLuna Omega C18 (1.6 µm; 2.1 x 150 mm)
Mobile Phase A 10 mmol/L Ammonium Acetate, pH 6.82 mmol/L Ammonium Acetate, 0.1% Formic Acid in 5% Acetonitrile
Mobile Phase B Methanol2 mmol/L Ammonium Acetate, 0.1% Formic Acid in 95% Acetonitrile
Gradient 2% B for 0.3 min, to 25% B at 2.0 min, to 75% B at 2.5 min, then return to initialGradient elution (specifics to be optimized)
Flow Rate 0.5 mL/minTo be optimized
Column Temperature Ambient40°C
Injection Volume 5 µLTo be optimized

3. MS/MS Conditions

ParameterSetting
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for CMMG and CMMG-IS
Source Parameters Optimize for specific instrument
Quantitative Data Summary

The following tables summarize typical performance characteristics of an optimized HPLC-MS/MS method for CMMG.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity Range 0.156 - 160 µmol/L or 0.05 - 50 mg/L[1][2]
Correlation Coefficient (r²) > 0.999[2]
Lower Limit of Quantification (LLOQ) 0.156 µmol/L or 0.05 mg/L[1][2][7]
Intra-day Precision (%CV) 1.7 - 6.5%[1][7]
Inter-day Precision (%CV) 1.4 - 4.2%[1][7]
Intra-day Accuracy (%) 93 - 105%[1][7]
Inter-day Accuracy (%) 95 - 104%[1][7]
Extraction Recovery > 83.3%[1]
Matrix Effect 76.3 - 93.6%[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing serum_sample Serum Sample add_is Add Internal Standard (CMMG-IS) serum_sample->add_is protein_precipitation Protein Precipitation (e.g., Methanol with Formic Acid) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer hplc_separation HPLC Separation supernatant_transfer->hplc_separation msms_detection MS/MS Detection (MRM) hplc_separation->msms_detection quantification Quantification msms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for CMMG analysis from sample preparation to data reporting.

Troubleshooting Logic for Poor Peak Shape

troubleshooting_peak_shape start Poor Peak Shape Observed check_mobile_phase Check Mobile Phase pH and Composition start->check_mobile_phase check_column Evaluate Column Performance start->check_column check_injection Verify Injection Solvent start->check_injection solution_ph Adjust pH / Remake Mobile Phase check_mobile_phase->solution_ph solution_column Flush or Replace Column / Try Different Stationary Phase check_column->solution_column solution_injection Reconstitute in Mobile Phase A check_injection->solution_injection

Caption: Decision tree for troubleshooting poor peak shape in CMMG analysis.

References

Technical Support Center: 9-Carboxymethoxymethylguanine (CMMG) Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-Carboxymethoxymethylguanine (CMMG) sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction and analysis of CMMG from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CMMG) and why is its accurate measurement important?

A1: this compound (CMMG) is the main metabolite of the antiviral drug acyclovir (B1169).[1][2] Accurate quantification of CMMG is crucial, particularly in patients with impaired renal function, as its accumulation has been associated with neurotoxicity.[1][2][3] Therapeutic drug monitoring (TDM) of both acyclovir and CMMG helps in assessing treatment efficacy and preventing potential adverse effects.[1][2]

Q2: What are the most common analytical techniques for CMMG quantification?

A2: The most prevalent and robust methods for CMMG quantification involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][4] These methods offer high sensitivity and selectivity, which are essential for accurate measurements in complex biological samples like serum and urine.[1][2][4] High-performance liquid chromatography (HPLC) with fluorescence or UV detection has also been used.[5]

Q3: What are the primary challenges in CMMG sample preparation?

A3: The main challenges in preparing biological samples for CMMG analysis include:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., serum, plasma, urine) can interfere with the ionization of CMMG in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[1]

  • Low Concentrations: Depending on the dosage and patient's metabolism, CMMG concentrations can be low, requiring sensitive enrichment and detection methods.

  • Analyte Stability: Ensuring the stability of CMMG in the biological matrix during sample collection, storage, and processing is critical for reliable results.[1]

  • Extraction Efficiency: Achieving high and reproducible recovery of CMMG from the sample matrix is essential for accurate quantification.[1]

Q4: Which sample preparation techniques are recommended for CMMG analysis?

A4: The two most common and effective techniques are:

  • Protein Precipitation: This is a simple and rapid method suitable for high-throughput analysis.[1][2][4] It involves adding a solvent (e.g., methanol (B129727) or acetonitrile, often with an acid like formic acid) to the sample to precipitate proteins, followed by centrifugation to collect the supernatant containing the analyte.[1][2][4]

  • Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup than protein precipitation, resulting in cleaner extracts and potentially reducing matrix effects.[5] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery - Inefficient protein precipitation. - Suboptimal SPE sorbent or elution solvent. - Analyte degradation during processing.- Ensure the protein precipitating solvent is added at the correct ratio and vortexed thoroughly. - Optimize SPE conditions (sorbent type, wash steps, elution solvent). - Keep samples on ice or at reduced temperatures during processing.
High Matrix Effects (Ion Suppression/Enhancement) - Insufficient sample cleanup. - Co-elution of matrix components with CMMG.- Switch from protein precipitation to a more rigorous cleanup method like SPE. - Optimize the chromatographic conditions (e.g., gradient, column chemistry) to separate CMMG from interfering matrix components.[3] - Use an isotopically labeled internal standard to compensate for matrix effects.[1]
Poor Reproducibility (High %CV) - Inconsistent sample handling and preparation. - Variability in manual extraction procedures. - Instrument instability.- Standardize all steps of the sample preparation protocol. - Use automated liquid handling systems for better precision. - Perform regular instrument maintenance and calibration.
Analyte Instability - Improper sample storage temperature. - Freeze-thaw cycles. - Degradation in the autosampler.- Store patient samples at -20°C or -80°C for long-term stability.[1] - Avoid repeated freeze-thaw cycles. - Ensure the autosampler is maintained at a cool temperature (e.g., 5°C).[1]

Experimental Protocols

Protocol 1: Protein Precipitation for CMMG Analysis in Human Serum

This protocol is based on a validated LC-MS/MS method for the simultaneous determination of acyclovir and CMMG.[1][2]

Materials:

  • Human serum samples

  • Methanol (LC-MS grade) with 1% formic acid

  • Isotopically labeled internal standard (CMMG-IS) working solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 15,000 x g)

  • 96-well plate

Procedure:

  • Pipette 50 µL of the serum sample, calibrator, or quality control sample into a microcentrifuge tube.

  • Add 150 µL of the cold internal standard working solution (in methanol with 1% formic acid) to the tube.

  • Briefly vortex the mixture.

  • Centrifuge at 15,000 x g for 5 minutes at 10°C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Dilute the supernatant with 100 µL of 1% formic acid in water.

  • Mix for 10 minutes before injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for CMMG Analysis

This is a general protocol for SPE that can be adapted for CMMG analysis from serum or urine.

Materials:

  • Serum or urine samples

  • SPE cartridges (e.g., reversed-phase C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration buffer (e.g., phosphate (B84403) buffer)

  • Wash solvent (e.g., water or a weak organic solvent mixture)

  • Elution solvent (e.g., methanol or acetonitrile, possibly with an acid or base modifier)

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge.

  • Equilibration: Pass the equilibration buffer through the cartridge.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove interfering substances.

  • Elution: Elute CMMG from the cartridge using the elution solvent.

  • The eluate can then be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Performance of a Protein Precipitation LC-MS/MS Method for CMMG [1]

ParameterValue
Lower Limit of Quantification (LLOQ)0.156 µmol/L
Intra-day Precision (%CV)1.7 - 6.5%
Inter-day Precision (%CV)1.4 - 4.2%
Intra-day Accuracy93 - 105%
Inter-day Accuracy95 - 104%
Extraction Recovery> 83.3%
Matrix Effect76.3 - 93.6%
Process Efficiency67.6 - 87.7%

Table 2: Stability of CMMG in Human Serum [1]

ConditionDurationStability
Autosampler24 hours at 5°CStable
Long-term Storage6 months at -20°CStable
Stock Solution6 months at -80°CStable

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Serum Sample (50 µL) Add_IS Add Cold Internal Standard Solution (150 µL) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Centrifuge Centrifuge (15,000 x g, 5 min, 10°C) Vortex1->Centrifuge Transfer Transfer Supernatant (100 µL) Centrifuge->Transfer Dilute Dilute with 1% Formic Acid in Water (100 µL) Transfer->Dilute Mix Mix (10 min) Dilute->Mix Analysis LC-MS/MS Analysis Mix->Analysis

Caption: Workflow for CMMG sample preparation using protein precipitation.

G cluster_troubleshooting Troubleshooting Logic Start Poor Analytical Result (e.g., Low Recovery, High CV) Check_Recovery Is Recovery Low? Start->Check_Recovery Check_Matrix Are Matrix Effects High? Check_Recovery->Check_Matrix No Optimize_Extraction Optimize Extraction Method (e.g., SPE conditions, solvent choice) Check_Recovery->Optimize_Extraction Yes Check_Reproducibility Is Reproducibility Poor? Check_Matrix->Check_Reproducibility No Improve_Cleanup Improve Sample Cleanup (e.g., Switch to SPE) Check_Matrix->Improve_Cleanup Yes Standardize_Protocol Standardize Protocol & Automate Steps Check_Reproducibility->Standardize_Protocol Yes End Acceptable Result Check_Reproducibility->End No Optimize_Extraction->End Improve_Cleanup->End Standardize_Protocol->End

Caption: Troubleshooting decision tree for CMMG sample preparation.

References

Technical Support Center: 9-Carboxymethoxymethylguanine (CMMG) Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9-Carboxymethoxymethylguanine (CMMG) in biological matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the accurate and reliable quantification of CMMG in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CMMG) and why is its stability in biological samples important?

Q2: Which analytical technique is most suitable for the quantification of CMMG in biological matrices?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the determination of CMMG in biological fluids like serum and plasma.[1][2][3] This method offers high sensitivity, specificity, and the ability to simultaneously measure CMMG and its parent drug, acyclovir.[1][2]

Q3: What are the key considerations for sample collection and handling to ensure CMMG stability?

A3: To maintain the integrity of CMMG in biological samples, it is crucial to:

  • Use appropriate anticoagulants for plasma collection (e.g., EDTA, heparin).

  • Process blood samples to serum or plasma promptly after collection.

  • If analysis is not immediate, samples should be frozen and stored at or below -20°C.[1]

Stability Data

The stability of CMMG has been evaluated under various conditions in human serum. The following tables summarize the available quantitative data.

Table 1: Long-Term Stability of CMMG in Human Serum at -20°C

DurationStorage TemperatureAcceptance CriteriaResultReference
6 months-20°CBias ≤ 15%Stable[1]

Table 2: Autosampler Stability of CMMG in Processed Human Serum Samples at 10°C

Nominal Concentration (mg/L)Found Concentration (mg/L) ± SD (t=0)Found Concentration (mg/L) ± SD (t=24h)Difference (%)ResultReference
0.050.05 ± 0.000.05 ± 0.000.00Stable[3]
1.251.25 ± 0.031.29 ± 0.04+3.20Stable[3]
12.512.36 ± 0.2112.69 ± 0.17+2.67Stable[3]
40.040.12 ± 1.1141.23 ± 0.98+2.77Stable[3]

Note: While specific quantitative data for freeze-thaw stability of CMMG is not detailed in the provided search results, it is a standard component of bioanalytical method validation. Generally, analytes are tested for at least three freeze-thaw cycles. It is recommended to aliquot samples to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Quantification of CMMG in Human Serum by LC-MS/MS

This protocol is based on established and validated methods for the determination of CMMG in human serum.[1][3]

1. Sample Preparation (Protein Precipitation)

  • Label and aliquot 50 µL of serum samples, calibration standards, and quality controls into microcentrifuge tubes.

  • Add 200 µL of a precipitation solution (e.g., 1% formic acid in methanol (B129727) or a 40:60 (v/v) mixture of acetonitrile (B52724) and methanol containing 0.1% formic acid) that includes the internal standard (e.g., CMMG-d4).[1][3]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Chromatographic Column: A C18 column (e.g., Luna Omega C18, 1.6 µm, 2.1 x 150 mm) or a biphenyl (B1667301) column can be used for separation.[1][3]

  • Mobile Phase A: 2 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in 5% acetonitrile/water.[3]

  • Mobile Phase B: 2 mmol/L ammonium acetate with 0.1% formic acid in 95% acetonitrile/water.[3]

  • Flow Rate: 0.4 - 0.5 mL/min.[1]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, increases to elute CMMG, and then re-equilibrates to the initial conditions.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the specific precursor to product ion transitions for CMMG and its internal standard.

Troubleshooting Guides

Issue 1: Low Analyte Response or High Variability

This is a common issue that can be related to the stability of CMMG or other analytical factors.

Troubleshooting_Low_Response start Low or Variable CMMG Response check_stability Review Sample Handling and Storage History start->check_stability improper_storage Prolonged storage at room temp? Multiple freeze-thaw cycles? check_stability->improper_storage storage_solution Aliquot future samples. Re-evaluate stability under specific conditions. improper_storage->storage_solution Yes check_extraction Evaluate Extraction Efficiency improper_storage->check_extraction No end Problem Resolved storage_solution->end extraction_issue Inconsistent recovery? check_extraction->extraction_issue extraction_solution Optimize protein precipitation step. Ensure consistent vortexing and solvent volumes. extraction_issue->extraction_solution Yes check_instrument Assess Instrument Performance extraction_issue->check_instrument No extraction_solution->end instrument_issue Loss of sensitivity? Clogged lines? check_instrument->instrument_issue instrument_solution Perform instrument maintenance. Check for ion source contamination. instrument_issue->instrument_solution Yes instrument_issue->end No instrument_solution->end

Troubleshooting workflow for low or variable analyte response.
Issue 2: Unexpected Peaks or Interferences

Co-eluting substances from the biological matrix can interfere with the quantification of CMMG.

Troubleshooting_Interference start Unexpected Peaks or Interference check_blank Analyze a Blank Matrix Sample start->check_blank interference_present Interference observed at CMMG retention time? check_blank->interference_present optimize_chromatography Modify Chromatographic Gradient interference_present->optimize_chromatography Yes end Interference Resolved interference_present->end No, suspect contamination chromatography_solution Adjust mobile phase composition or gradient slope to improve separation. optimize_chromatography->chromatography_solution check_mrm Verify MRM Transitions chromatography_solution->check_mrm mrm_issue Are transitions specific enough? check_mrm->mrm_issue mrm_solution Select alternative, more specific product ions for CMMG and its internal standard. mrm_issue->mrm_solution No mrm_issue->end Yes mrm_solution->end

Decision tree for addressing analytical interferences.

This technical support center provides a foundational guide for researchers working with this compound. For further details and specific validation parameters, it is recommended to consult the full-text scientific articles cited.

References

Technical Support Center: 9-Carboxymethoxymethylguanine (CMMG) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 9-Carboxymethoxymethylguanine (CMMG).

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of CMMG in biological matrices.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) in LC-MS/MS Analysis

Question: My CMMG peak in the chromatogram is showing significant tailing/fronting/splitting. What are the possible causes and solutions?

Answer: Poor peak shape for CMMG can be attributed to several factors related to the sample, chromatography, or the instrument.

  • Column Overload: Injecting a sample with a CMMG concentration that is too high for the analytical column's capacity can lead to peak fronting.

    • Solution: Dilute the sample to fall within the linear range of your calibration curve.

  • Column Contamination or Degradation: Accumulation of matrix components from previous injections can lead to peak tailing or splitting.[1] The stationary phase can also degrade over time.

    • Solution: Implement a column wash step between injections. If the problem persists, try flushing the column with a strong solvent or replace the column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of CMMG, influencing its interaction with the stationary phase.

    • Solution: Ensure the mobile phase pH is appropriate for the chosen column and the analyte. For CMMG, which has acidic and basic functional groups, slight adjustments to the mobile phase pH can significantly improve peak shape.

  • Secondary Interactions: Silanol groups on silica-based columns can interact with basic functional groups on analytes, causing peak tailing.

    • Solution: Use an end-capped column or add a competing base to the mobile phase. Alternatively, using a different stationary phase, such as a biphenyl (B1667301) column, has been shown to be effective for CMMG analysis.[2][3]

Issue 2: Low Signal Intensity or Poor Sensitivity

Question: I am observing a very weak signal for CMMG, even at concentrations where I expect a stronger response. How can I improve the sensitivity of my assay?

Answer: Low signal intensity for CMMG can stem from issues with sample preparation, ionization efficiency, or instrument settings.

  • Inefficient Extraction: The sample preparation method may not be efficiently extracting CMMG from the matrix.

    • Solution: Optimize the extraction procedure. For protein precipitation, ensure the solvent-to-sample ratio is adequate. For solid-phase extraction (SPE), evaluate different sorbents and elution solvents.

  • Ion Suppression/Enhancement (Matrix Effects): Co-eluting matrix components can interfere with the ionization of CMMG in the mass spectrometer source, leading to a suppressed or enhanced signal.[4][5]

    • Solution:

      • Improve sample cleanup to remove interfering substances.

      • Adjust the chromatographic method to separate CMMG from the interfering components.

      • Use a stable isotope-labeled internal standard (SIL-IS) for CMMG (e.g., this compound-¹³C₂-¹⁵N) to compensate for matrix effects.[2]

      • Evaluate the matrix effect by post-column infusion experiments.[2]

  • Suboptimal Mass Spectrometer Parameters: The settings for the ion source (e.g., temperature, gas flows) and the mass analyzer (e.g., collision energy) may not be optimized for CMMG.

    • Solution: Perform a tuning and optimization of the mass spectrometer parameters specifically for CMMG and its internal standard.

  • Analyte Degradation: CMMG may be degrading during sample storage or processing.

    • Solution: Ensure proper storage conditions for samples (e.g., -20°C or -80°C) and minimize the time between sample preparation and analysis.[6][7]

Issue 3: High Variability and Poor Reproducibility

Question: My replicate injections of the same sample are showing high variability in the quantified CMMG concentrations. What could be causing this lack of reproducibility?

Answer: High variability in results can be a frustrating issue, often pointing to inconsistencies in the analytical workflow.

  • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.

    • Solution: Use automated liquid handling systems if available. If performing manual extraction, ensure consistent pipetting techniques and vortexing times.

  • Carryover: Residual CMMG from a high-concentration sample can be carried over to the next injection, affecting the accuracy of the subsequent measurement.

    • Solution: Implement a robust wash method for the autosampler and injection port between samples. Injecting a blank solvent after a high-concentration sample can confirm the absence of carryover.

  • Unstable Instrument Performance: Fluctuations in the LC pump pressure or mass spectrometer sensitivity can lead to inconsistent results.[1]

    • Solution: Monitor the system's performance with regular quality control (QC) samples. If the QC samples show a trend or are out of specification, troubleshoot the instrument.

  • Improper Internal Standard Use: The internal standard may not be behaving similarly to the analyte, or its concentration may be inconsistent across samples.

    • Solution: Ensure the internal standard is added at a consistent concentration to all samples, standards, and QCs. A stable isotope-labeled internal standard is highly recommended as it has nearly identical chemical and physical properties to the analyte.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding CMMG quantification.

1. What is this compound (CMMG) and why is it quantified?

This compound (CMMG) is the primary and inactive metabolite of the antiviral drug acyclovir (B1169) and its prodrug valacyclovir.[8][9][10] It is primarily excreted by the kidneys.[9] Quantification of CMMG is important because high concentrations in the body, particularly in patients with impaired renal function, have been associated with neurotoxicity, including symptoms like hallucinations and confusion.[3][8][9] Monitoring CMMG levels can aid in patient management and help diagnose acyclovir-induced neurotoxicity.[11][12]

2. What are the common analytical methods for CMMG quantification?

The most common and robust methods for CMMG quantification in biological matrices like serum, plasma, and cerebrospinal fluid (CSF) are:

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard method due to its high sensitivity, selectivity, and speed.[2][3][6]

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection: These methods are also used but may have lower sensitivity and be more susceptible to interferences compared to LC-MS/MS.[7][11][13]

3. What type of internal standard should be used for CMMG quantification?

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-¹³C₂-¹⁵N, is highly recommended.[2] A SIL-IS has a chemical structure and physicochemical properties that are nearly identical to CMMG, ensuring that it behaves similarly during sample preparation and analysis. This allows for accurate correction of variations in extraction recovery and matrix effects.

4. How should samples be prepared for CMMG analysis?

Common sample preparation techniques for CMMG analysis in biological fluids include:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like methanol (B129727) or acetonitrile, often containing formic acid, is added to the sample to precipitate proteins.[2][3][6] The supernatant is then analyzed.

  • Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup of the sample, which can be beneficial in reducing matrix effects.[13] A reversed-phase sorbent is typically used.[13]

5. What are typical sources of error in ELISA-based CMMG quantification?

While less common for small molecule quantification like CMMG, if an ELISA (Enzyme-Linked Immunosorbent Assay) were to be used, potential pitfalls include:

  • Cross-Reactivity: The antibodies used may cross-react with acyclovir or other structurally similar molecules, leading to inaccurate results.[14]

  • Insufficient Washing: Inadequate washing steps can result in high background signals.[15]

  • Matrix Effects: Components in the biological sample can interfere with the antibody-antigen binding.[14]

  • Reagent Variability: Inconsistent quality of antibodies, conjugates, or substrates can lead to poor reproducibility.[14]

Experimental Protocols

Protocol 1: CMMG Quantification in Human Serum by LC-MS/MS

This protocol is a generalized procedure based on common practices reported in the literature.[2][3][6]

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of CMMG and its stable isotope-labeled internal standard (SIL-IS) in an appropriate solvent (e.g., DMSO for CMMG, methanol for SIL-IS).[2]

    • Prepare a series of calibration standards by spiking drug-free serum with known concentrations of CMMG.

    • Prepare QC samples at low, medium, and high concentrations in drug-free serum.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of serum sample, calibrator, or QC, add 150 µL of a cold solution of the SIL-IS in methanol containing 1% formic acid.[2]

    • Vortex the mixture briefly to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes at 10°C to pellet the precipitated proteins.[2]

    • Transfer 100 µL of the supernatant to a new tube or a 96-well plate for analysis.[2]

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a suitable column, such as a biphenyl or C18 column.[2][6]

      • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium (B1175870) acetate, pH 6.8) and an organic component (e.g., methanol).[2]

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[2]

      • Monitor the transitions for CMMG and its SIL-IS in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for CMMG and the SIL-IS.

    • Calculate the peak area ratio of CMMG to the SIL-IS.

    • Construct a calibration curve by plotting the peak area ratio against the CMMG concentration for the calibration standards.

    • Determine the concentration of CMMG in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Example LC-MS/MS Parameters for CMMG Quantification

ParameterSetting
Chromatography
ColumnBiphenyl or C18
Mobile Phase A10 mM Ammonium Acetate, pH 6.8
Mobile Phase BMethanol
Flow Rate0.5 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitoring ModeMultiple Reaction Monitoring (MRM)
CMMG Precursor Ion (m/z)240.1
CMMG Product Ion (m/z)152.1
SIL-IS Precursor Ion (m/z)243.1
SIL-IS Product Ion (m/z)155.1

Table 2: Typical Validation Parameters for CMMG Quantification Assays

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10; Precision ≤ 20%; Accuracy 80-120%
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Accuracy (%Bias) Within ±15%
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits, compensated by internal standard

Visualizations

Metabolic Pathway of Acyclovir to CMMG Acyclovir Acyclovir Acyclovir_Aldehyde Acyclovir Aldehyde Acyclovir->Acyclovir_Aldehyde Alcohol Dehydrogenase CMMG This compound (CMMG) Acyclovir_Aldehyde->CMMG Aldehyde Dehydrogenase

Caption: Metabolic conversion of acyclovir to CMMG.

Experimental Workflow for CMMG Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Serum, Plasma, CSF) Add_IS Add Internal Standard (SIL-IS) Sample->Add_IS Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (Biphenyl or C18 column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of CMMG Calibration->Quantification

Caption: Workflow for CMMG quantification by LC-MS/MS.

References

Technical Support Center: Synthesis and Characterization of 9-Carboxymethoxymethylguanine (CMMG) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and characterization of 9-Carboxymethoxymethylguanine (CMMG) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound (CMMG) derivatives?

The most common starting material is guanine (B1146940) or a protected form of guanine.[1][2] To improve solubility and regioselectivity, protected guanines such as N,N'-diacetylguanine are often used.[3] Another approach involves using a more soluble guanine precursor like 2-amino-6-chloropurine (B14584), which can favor N9-alkylation.[2]

Q2: What is the primary challenge in the synthesis of this compound derivatives?

The main challenge is achieving regioselectivity. Direct alkylation of guanine can lead to a mixture of N9 and N7 substituted isomers, which are often difficult to separate due to their similar physical properties.[1][2] The N7-isomer is a common side product that can significantly lower the yield of the desired N9-substituted product.[2]

Q3: How can I improve the regioselectivity of the N9-alkylation of guanine?

To favor N9-alkylation over N7-alkylation, consider the following strategies:

  • Use of Protecting Groups: Protecting the guanine base, for instance with acetyl groups, can help direct the alkylation to the N9 position.[3]

  • Choice of Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are recommended as they can enhance the formation of the N9-alkylated product.[2][4]

  • Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) can minimize side reactions.[2]

  • Alternative Starting Materials: Using precursors like 2-amino-6-chloropurine can provide a more regioselective route to N9-substituted guanines.[2]

Q4: What are the recommended methods for purifying this compound derivatives?

Purification of CMMG derivatives, especially separating N9 and N7 isomers, can be challenging.

  • Column Chromatography: Standard silica (B1680970) gel column chromatography can be used, often with a mobile phase gradient of dichloromethane (B109758) and methanol.[4]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for separating the N9 and N7 isomers. A C18 column with a suitable mobile phase gradient is commonly employed.[2]

  • Recrystallization: If the desired product is crystalline and the impurities are in lower concentration, recrystallization from a suitable solvent, such as water, can be an effective purification step.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of N9-Substituted Product 1. Poor Regioselectivity: Formation of a significant amount of the N7-isomer.[2] 2. Incomplete Reaction: Starting material (guanine) remains unreacted. 3. Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature.[2]1. Optimize for N9-Alkylation: Use a polar aprotic solvent (DMF, DMSO) and a non-nucleophilic base (K₂CO₃).[2][4] Consider using a protected guanine derivative. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction stalls, gentle heating may be required.[2] 3. Systematic Optimization: Methodically vary the base, solvent, and temperature to find the optimal conditions for your specific derivative.
Multiple Spots on TLC Plate 1. Formation of Isomers: The presence of both N9 and N7-alkylated products.[2] 2. Side Reactions: Formation of other byproducts. 3. Degradation of Starting Material or Product: Instability under the reaction conditions.1. Confirm Isomer Formation: Use spectroscopic methods (e.g., NMR, Mass Spectrometry) to identify the different spots. 2. Purification: Employ reverse-phase HPLC for efficient separation of the isomers.[2] 3. Milder Reaction Conditions: If degradation is suspected, try running the reaction at a lower temperature or for a shorter duration.
Difficulty in Purification 1. Similar Polarity of Isomers: N9 and N7 isomers often have very similar polarities, making separation by standard column chromatography difficult.[2] 2. Poor Solubility of the Product: The product may be difficult to dissolve in common chromatography solvents.1. Advanced Chromatographic Techniques: Utilize reverse-phase HPLC, which is generally more effective for separating these types of isomers.[2] 2. Solvent Screening: Experiment with different solvent systems for both dissolution and chromatography. A mixture of solvents may be necessary.

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the N9-alkylation of guanine.

Materials:

  • Guanine or a protected guanine derivative

  • Alkylating agent (e.g., an ethyl haloacetate derivative)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend guanine (1 equivalent) and potassium carbonate (1.5 equivalents) in dry DMF.[4]

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) to the suspension.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of CH₂Cl₂:MeOH (e.g., 10:1 v/v).[4]

  • Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Wash the solid residue with a small amount of CH₂Cl₂.[4]

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of CH₂Cl₂:MeOH as the eluent to separate the desired 9-substituted guanine derivative from other isomers and impurities.[4]

  • Characterization: Collect the fractions containing the product and evaporate the solvent. Characterize the final product by NMR and mass spectrometry.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirming the position of alkylation.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compound, confirming the addition of the carboxymethoxymethyl group.

  • Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups in the molecule.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and to separate isomers.[5]

Data Presentation

Table 1: Spectroscopic Data for this compound (CMMG)

Technique Expected Observations
¹H NMR Signals corresponding to the guanine protons, the methylene (B1212753) protons of the carboxymethoxymethyl group, and the exchangeable protons of the amino and carboxyl groups.
¹³C NMR Resonances for the carbon atoms of the guanine ring and the carboxymethoxymethyl side chain.
Mass Spec (ESI) Expected [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of CMMG (239.19 g/mol ).[6]
IR Spectroscopy Characteristic peaks for N-H, C=O (amide and carboxylic acid), and C-N bonds.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Guanine + Alkylating Agent reaction Reaction in DMF with K2CO3 start->reaction workup Filtration & Solvent Removal reaction->workup crude Crude Product workup->crude column Column Chromatography crude->column hplc HPLC (optional) column->hplc pure Pure N9-Derivative hplc->pure nmr NMR pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir

Caption: General workflow for the synthesis, purification, and characterization of this compound derivatives.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield? regioselectivity Poor Regioselectivity (N7 vs. N9) low_yield->regioselectivity incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn multi_spots Multiple Spots on TLC? multi_spots->regioselectivity side_reactions Side Reactions/ Degradation multi_spots->side_reactions optimize_cond Optimize Conditions (Solvent, Base) regioselectivity->optimize_cond hplc_purify Purify with HPLC regioselectivity->hplc_purify monitor_rxn Monitor Reaction (TLC) incomplete_rxn->monitor_rxn milder_cond Use Milder Conditions side_reactions->milder_cond

Caption: Troubleshooting logic for common issues in the synthesis of this compound derivatives.

References

Technical Support Center: 9-Carboxymethoxymethylguanine (9-CMMG) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the sensitive detection of 9-Carboxymethoxymethylguanine (9-CMMG), a major metabolite of the antiviral drug acyclovir (B1169). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the accuracy and sensitivity of your 9-CMMG quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of 9-CMMG?

A1: The most prevalent and robust methods for quantifying 9-CMMG in biological matrices are High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection. HPLC-MS/MS is generally more sensitive and specific, while HPLC with fluorescence detection offers a reliable and more accessible alternative.

Q2: Why is it important to monitor 9-CMMG levels?

A2: 9-CMMG is the primary metabolite of acyclovir and is considered a presumptive neurotoxin. Monitoring its concentration is crucial, especially in patients with impaired renal function, as accumulation of 9-CMMG has been associated with neurotoxic symptoms.[1][2] Therapeutic drug monitoring of 9-CMMG can aid in diagnosing and preventing acyclovir-associated neuropsychiatric side effects.

Q3: What are the key challenges in achieving high sensitivity for 9-CMMG detection?

A3: Key challenges include:

  • Low physiological concentrations: 9-CMMG levels can be low, requiring highly sensitive analytical methods.

  • Matrix effects: Biological samples like plasma and urine contain numerous endogenous components that can interfere with the analysis, suppressing or enhancing the signal.

  • Sample preparation: Inefficient extraction and cleanup of 9-CMMG from the biological matrix can lead to low recovery and inaccurate quantification.

Q4: Which sample preparation technique is recommended for 9-CMMG analysis?

A4: Both solid-phase extraction (SPE) and protein precipitation are commonly used. SPE is a more rigorous cleanup method that can provide higher recovery and significantly reduce matrix interference, leading to better sensitivity.[3] Protein precipitation is a simpler and faster method suitable for high-throughput analysis but may result in a less clean extract.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 9-CMMG using HPLC-MS/MS and HPLC-Fluorescence Detection.

HPLC-MS/MS Troubleshooting
ProblemPossible CauseSuggested Solution
No or Low Signal Incorrect mass transitions (MRM) selected.Verify the precursor and product ion m/z values for 9-CMMG.
Suboptimal ion source parameters.Optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
Inefficient sample extraction.Evaluate and optimize the sample preparation method (SPE or protein precipitation) to ensure good recovery.
Contamination of the ion source.Clean the ion source, capillary, and other components of the MS inlet.
High Background Noise Contaminated mobile phase or LC system.Prepare fresh mobile phases with high-purity solvents and additives. Flush the LC system thoroughly.
Matrix effects from the sample.Improve sample cleanup using a more effective SPE protocol.
In-source fragmentation.Optimize cone voltage/declustering potential to minimize fragmentation of the precursor ion.
Peak Tailing or Splitting Poor chromatographic conditions.Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the analyte and column.
Column degradation or contamination.Replace the analytical column. Use a guard column to protect the analytical column.
Injection of sample in a solvent stronger than the mobile phase.Reconstitute the final sample extract in the initial mobile phase.
Inconsistent Retention Times Fluctuations in pump flow rate.Check for leaks in the LC system and ensure the pump is properly maintained.
Changes in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Temperature fluctuations.Use a column oven to maintain a stable column temperature.
HPLC-Fluorescence Detection Troubleshooting
ProblemPossible CauseSuggested Solution
No or Weak Signal Incorrect excitation or emission wavelengths.Verify and optimize the fluorescence detector wavelengths for 9-CMMG (Excitation: ~285 nm, Emission: ~380 nm).[3]
Low analyte concentration.Optimize the sample preparation to concentrate the analyte. Increase the injection volume if possible.
Quenching of fluorescence by matrix components.Improve sample cleanup to remove interfering substances.
High Background Signal Contaminated mobile phase or glassware.Use HPLC-grade solvents and thoroughly clean all glassware.
Fluorescent contaminants in the sample.Implement a more selective sample preparation method.
Poor Peak Shape Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure 9-CMMG is in a single ionic form.
Column overload.Reduce the amount of sample injected or use a column with a higher loading capacity.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on 9-CMMG detection.

Table 1: HPLC-MS/MS Methods for 9-CMMG Quantification

ParameterMethod 1Method 2
Sample Type Human SerumHuman Serum
Sample Preparation Protein PrecipitationNot Specified
LC Column Biphenyl ColumnLuna Omega C18
Lower Limit of Quantification (LLOQ) 0.156 µmol/L0.05 mg/L
Intra-day Precision (%CV) 1.7 - 6.5%1.6 - 13.3%
Inter-day Precision (%CV) 1.4 - 4.2%Not Reported
Accuracy 93 - 105%92.2 - 114.2%
Reference Ärlemalm et al.Urinovska et al.

Table 2: HPLC-Fluorescence Detection Method for 9-CMMG Quantification

ParameterMethod Details
Sample Type Plasma, Urine
Sample Preparation Solid-Phase Extraction (SPE)
LC Column C18 Column
Detection Limit (Plasma) 0.26 µM
Detection Limit (Urine) 1.3 µM
Correlation Coefficient (r) > 0.998
Reference Svensson et al.[3]

Experimental Protocols

Protocol 1: Quantification of 9-CMMG in Human Serum by HPLC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum sample, add 300 µL of a precipitation solution (e.g., 1% formic acid in methanol) containing an appropriate internal standard (e.g., isotopically labeled 9-CMMG).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

2. HPLC Conditions

  • Column: Biphenyl column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, increase to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition for 9-CMMG: To be optimized based on the instrument, but a common precursor ion is [M+H]⁺.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Nebulizer Gas: Nitrogen, 50 psi

    • Drying Gas: Nitrogen, 10 L/min at 350°C

Protocol 2: Quantification of 9-CMMG in Plasma by HPLC-Fluorescence Detection

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 500 µL of plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the 9-CMMG with 1 mL of the mobile phase.

  • Collect the eluate and inject it into the HPLC system.

2. HPLC Conditions

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: 18% acetonitrile, 5 mM dodecyl sulphate, and 30 mM phosphate (B84403) buffer, pH 2.1.[3]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

3. Fluorescence Detection

  • Excitation Wavelength: 285 nm[3]

  • Emission Wavelength: 380 nm[3]

Visualizations

Acyclovir Metabolism to 9-CMMG

The following diagram illustrates the metabolic pathway of acyclovir to its main metabolite, this compound.

Acyclovir_Metabolism Acyclovir Acyclovir Intermediate Acyclovir Aldehyde (Intermediate) Acyclovir->Intermediate Alcohol Dehydrogenase CMMG This compound (9-CMMG) Intermediate->CMMG Aldehyde Dehydrogenase

Caption: Metabolic conversion of Acyclovir to 9-CMMG.

General Experimental Workflow for 9-CMMG Detection

This diagram outlines the typical workflow for the quantification of 9-CMMG from biological samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Urine) Extraction Extraction (SPE or Protein Precipitation) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC Detection Detection (MS/MS or Fluorescence) HPLC->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for 9-CMMG analysis.

Logical Troubleshooting Flow for Low Signal Intensity

This diagram provides a logical approach to troubleshooting low signal intensity issues during 9-CMMG analysis.

Troubleshooting_Flow rect_node rect_node start Low/No Signal for 9-CMMG check_ms Is the MS/Detector functioning correctly? (Check standards) start->check_ms check_lc Is the LC separation optimal? (Peak shape, retention time) check_ms->check_lc Yes solve_ms Troubleshoot MS/Detector: - Clean ion source - Optimize parameters - Check detector settings check_ms->solve_ms No check_prep Is sample preparation adequate? (Check recovery) check_lc->check_prep Yes solve_lc Troubleshoot LC: - Check mobile phase - Check column - Check for leaks check_lc->solve_lc No solve_prep Troubleshoot Sample Prep: - Optimize extraction method - Check for analyte degradation check_prep->solve_prep No end Problem Resolved check_prep->end Yes solve_ms->end solve_lc->end solve_prep->end

Caption: Troubleshooting low signal for 9-CMMG.

References

Technical Support Center: 9-Carboxymethoxymethylguanine (CMMG) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9-Carboxymethoxymethylguanine (CMMG). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on identifying, understanding, and mitigating ion suppression during your LC-MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of 9-CMMG?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, 9-CMMG, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3][4] Given that 9-CMMG is a polar metabolite of acyclovir (B1169) and is often analyzed in complex biological matrices like serum or plasma, it is susceptible to ion suppression from endogenous components such as salts, proteins, and phospholipids (B1166683).[5][6]

Q2: What are the common causes of ion suppression in 9-CMMG analysis?

A2: The primary causes of ion suppression in the LC-MS analysis of 9-CMMG from biological samples include:

  • Co-eluting Matrix Components: Endogenous substances from the biological matrix (e.g., plasma, urine) can co-elute with 9-CMMG and compete for ionization.[1]

  • Phospholipids: These are major components of cell membranes and are known to cause significant ion suppression, particularly in ESI mode.[6]

  • Salts and Proteins: High concentrations of salts and residual proteins in the prepared sample can interfere with the ionization process.[3][6]

  • Formulation Agents: In preclinical studies, formulation agents used to dissolve drugs can also cause ion suppression.[7]

  • Co-administered Drugs: Other drugs or their metabolites present in the sample can co-elute and suppress the signal of 9-CMMG.[8]

Q3: How can I detect and confirm that ion suppression is affecting my 9-CMMG results?

A3: A common and effective method to identify ion suppression is the post-column infusion experiment .[2][5] This technique helps to pinpoint the regions in your chromatogram where ion suppression is occurring. A dip in the stable baseline signal of a continuously infused 9-CMMG standard, at the retention time of injected blank matrix components, indicates suppression.[6]

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Ion Suppression

Issue: You are observing a lower-than-expected signal, poor reproducibility, or inconsistent results for 9-CMMG.

Actionable Steps:

  • Initial Assessment: Review your chromatograms for signs of ion suppression, such as poor peak shape, decreased peak area, and inconsistent retention times.

  • Qualitative Assessment (Post-Column Infusion): Perform a post-column infusion experiment to identify the retention times where matrix components are causing suppression.[5][6]

  • Quantitative Assessment (Matrix Effect Calculation): Quantify the extent of ion suppression by comparing the signal response of 9-CMMG in a neat solution (mobile phase) versus a post-extraction spiked matrix sample.

Guide 2: Mitigating and Eliminating Ion Suppression

Issue: Ion suppression has been confirmed and is impacting the quality of your 9-CMMG data.

Actionable Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before they enter the LC-MS system.[1][3]

    • Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples and removing phospholipids and salts.

    • Liquid-Liquid Extraction (LLE): Can provide very clean extracts, but recovery of the polar 9-CMMG may need optimization.[6]

    • Protein Precipitation (PPT): A simpler method, but often less effective at removing other matrix components that cause ion suppression.[3] A study by O.H.J. van den Heuvel et al. used protein precipitation with 1% formic acid in methanol (B129727) for 9-CMMG analysis.[5]

  • Optimize Chromatographic Conditions: If sample preparation is insufficient, adjusting your chromatography can help separate 9-CMMG from co-eluting interferences.[3]

    • Modify the Gradient: A shallower gradient can improve the resolution between your analyte and matrix components.[3]

    • Change the Stationary Phase: Using a column with a different chemistry, such as a biphenyl (B1667301) column or a HILIC column for polar compounds like 9-CMMG, can alter selectivity and improve separation from interfering compounds.[5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 9-CMMG will co-elute and experience similar ion suppression, allowing for accurate correction and quantification.[1]

  • Optimize Mass Spectrometer Parameters:

    • Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression than electrospray ionization (ESI).[3][4]

    • Source Parameters: Optimize parameters such as capillary voltage, gas flows, and temperatures to maximize the signal for 9-CMMG.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To qualitatively identify regions of ion suppression in the chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of 9-CMMG (e.g., 1 µmol/L in methanol)[5]

  • Blank matrix extract (prepared using your standard sample preparation method)

Procedure:

  • Equilibrate the LC column with the initial mobile phase conditions.

  • Set up the post-column infusion by connecting the LC outlet to one inlet of a tee-union.

  • Connect the outlet of a syringe pump containing the 9-CMMG standard solution to the other inlet of the tee-union.

  • Connect the outlet of the tee-union to the MS ion source.

  • Begin infusing the 9-CMMG standard solution at a low, constant flow rate (e.g., 10 µL/min).[5]

  • Start data acquisition on the mass spectrometer, monitoring the MRM transition for 9-CMMG. You should observe a stable, elevated baseline.

  • Inject the blank matrix extract onto the LC column and begin the chromatographic run.

  • Monitor the baseline for any dips or decreases in signal intensity. These correspond to regions of ion suppression.

Protocol 2: Sample Preparation using Protein Precipitation

Objective: To prepare a serum sample for 9-CMMG analysis by removing proteins. This protocol is based on the method described by O.H.J. van den Heuvel et al.[5]

Materials:

  • Human serum sample

  • Precipitation solvent: 1% formic acid in methanol

  • Isotopically labeled internal standard solution

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add the serum sample.

  • Add the isotopically labeled internal standard.

  • Add three volumes of cold (4°C) precipitation solvent (1% formic acid in methanol) to the serum sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Dilute the supernatant with 1% formic acid in ultrapure water before injection if necessary.[5]

  • Inject an aliquot of the prepared sample into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Mitigating Ion Suppression

Sample Preparation TechniqueEffectiveness in Removing InterferencesPotential for 9-CMMG RecoveryCommon Issues
Protein Precipitation (PPT) Moderate (removes proteins but not all salts and phospholipids)[3]Generally goodIon suppression from remaining matrix components is common.[3]
Liquid-Liquid Extraction (LLE) High (can provide very clean extracts)[6]May be lower for the polar 9-CMMG; requires optimization.Can be labor-intensive and may form emulsions.[6]
Solid-Phase Extraction (SPE) Very High (effectively removes salts, phospholipids, and other interferences)[1]Typically high, but depends on the chosen sorbent and method.Requires method development to optimize recovery.

Visualizations

IonSuppressionWorkflow cluster_diagnosis Diagnosis of Ion Suppression cluster_mitigation Mitigation Strategies cluster_verification Verification Observe Observe Low/Variable Signal for 9-CMMG PostColumn Perform Post-Column Infusion Experiment Observe->PostColumn MatrixEffect Calculate Matrix Effect (Neat vs. Matrix Spike) Observe->MatrixEffect IdentifySuppression Identify Retention Time of Suppression PostColumn->IdentifySuppression QuantifyLoss Quantify Signal Loss (%) MatrixEffect->QuantifyLoss Proceed Proceed to Mitigation IdentifySuppression->Proceed QuantifyLoss->Proceed OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE, PPT) Proceed->OptimizeSamplePrep OptimizeChromo Optimize Chromatography (Gradient, Column) Proceed->OptimizeChromo UseSILIS Use Stable Isotope-Labeled Internal Standard Proceed->UseSILIS OptimizeMS Optimize MS Parameters (Source, Voltages) Proceed->OptimizeMS Reevaluate Re-evaluate Matrix Effect OptimizeSamplePrep->Reevaluate OptimizeChromo->Reevaluate UseSILIS->Reevaluate OptimizeMS->Reevaluate Validation Method Validation Reevaluate->Validation

Caption: Workflow for diagnosing and mitigating ion suppression.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC LC Column Tee Tee-Union LC->Tee Column Eluent SyringePump Syringe Pump (9-CMMG Standard) SyringePump->Tee Constant Infusion MS Mass Spectrometer Tee->MS Combined Flow

References

Technical Support Center: 9-Carboxymethoxymethylguanine (9-CMMG) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 9-Carboxymethoxymethylguanine (9-CMMG) assays.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for 9-CMMG quantification?

A1: The most common analytical methods for the quantification of 9-CMMG in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] LC-MS/MS methods are generally more sensitive and specific.[2][3][5]

Q2: What are the typical validation parameters for a 9-CMMG assay?

A2: According to regulatory guidelines, a 9-CMMG assay validation should include the assessment of accuracy, precision, selectivity, sensitivity (limit of quantification), linearity, recovery, matrix effect, and stability.[1][6]

Q3: What kind of sample preparation is required for 9-CMMG analysis in serum or plasma?

A3: A common and efficient method for sample preparation is protein precipitation.[1][2][3] This is often done using a solvent like methanol (B129727) or acetonitrile, sometimes with the addition of an acid such as formic acid to improve precipitation efficiency.[1][2][3] Solid-phase extraction (SPE) can also be used for sample cleanup.[4][7]

Q4: How should the stability of 9-CMMG be evaluated during method validation?

A4: Stability of 9-CMMG should be assessed under various conditions that mimic sample handling and storage. This includes bench-top stability (room temperature), freeze-thaw stability, and long-term storage stability at appropriate temperatures (e.g., -20°C or -80°C).[2][5][6] The stability of stock and working solutions should also be evaluated.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Column Overload Dilute the sample or reduce the injection volume.
Column Contamination or Degradation Use a guard column to protect the analytical column.[8] If the problem persists, wash the column according to the manufacturer's instructions or replace it.[8]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.
Secondary Interactions with Stationary Phase Add a competing agent to the mobile phase (e.g., a small amount of a stronger solvent or an ion-pairing agent).
Issue 2: Low Sensitivity or Inconsistent Results
Possible Cause Suggested Solution
Suboptimal Mass Spectrometry Parameters (for LC-MS/MS) Optimize MS parameters such as capillary voltage, source temperature, and gas flows for 9-CMMG and the internal standard.[1]
Matrix Effects (Ion Suppression or Enhancement) Evaluate and minimize matrix effects by improving sample cleanup (e.g., using SPE instead of protein precipitation) or by using a stable isotope-labeled internal standard.[1][2]
Analyte Degradation Re-evaluate sample collection, processing, and storage procedures. Ensure samples are kept at appropriate temperatures and analyze them within the established stability window.
Inconsistent Extraction Recovery Optimize the protein precipitation or SPE protocol. Ensure complete and consistent mixing and evaporation steps.
Issue 3: Carryover
Possible Cause Suggested Solution
Injector Contamination Implement a robust needle wash procedure with a strong solvent. Injecting a blank sample after a high-concentration sample can confirm carryover.
Adsorption to Column or Tubing Flush the system with a strong solvent. If carryover persists, consider using a different column or tubing material.

Quantitative Data Summary

Table 1: Summary of Validation Parameters for LC-MS/MS Methods
Parameter9-CMMGReference
Linearity Range 0.05–50 mg/L[1]
0.156 - 250 µmol/L[2]
Correlation Coefficient (r²) > 0.999[1]
Lower Limit of Quantification (LLOQ) 0.05 mg/L[1]
0.156 µmol/L[2][3]
Intra-day Precision (%CV) 1.7 - 6.5%[2][3]
1.6 - 13.3%[1]
Inter-day Precision (%CV) 1.4 - 4.2%[2][3]
1.6 - 13.3%[1]
Intra-day Accuracy (%) 93 - 105%[2][3]
92.2 - 114.2%[1]
Inter-day Accuracy (%) 95 - 104%[2][3]
92.2 - 114.2%[1]
Extraction Recovery > 83.3%[2]
Table 2: Summary of Validation Parameters for an HPLC-UV Method
Parameter9-CMMGReference
Detection Limit (Plasma) 0.26 µM[4]
Detection Limit (Urine) 1.3 µM[4]
Correlation Coefficient (r) > 0.998[4]

Experimental Protocols

Protocol 1: 9-CMMG Analysis in Human Serum by LC-MS/MS

This protocol is a summary of a validated method.[2][3]

  • Sample Preparation (Protein Precipitation):

    • To a serum sample, add a precipitating agent (e.g., 1% formic acid in methanol) containing an isotopically labeled internal standard.

    • Vortex to mix thoroughly.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Biphenyl column.

    • Mobile Phase: A gradient elution using a suitable mobile phase system (e.g., ammonium (B1175870) acetate (B1210297) and formic acid in water and acetonitrile).

    • Flow Rate: As optimized for the column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for 9-CMMG and the internal standard.

Protocol 2: 9-CMMG Analysis in Serum and Urine by HPLC-UV

This protocol is a summary of a validated method.[4]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a reversed-phase SPE cartridge.

    • Load the pre-treated sample (serum or urine).

    • Wash the cartridge to remove interferences.

    • Elute 9-CMMG with an appropriate solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: An isocratic mobile phase containing acetonitrile, an ion-pairing agent (e.g., dodecyl sulfate), and a phosphate (B84403) buffer at a low pH (e.g., 2.1).

    • Flow Rate: As optimized for the column dimensions.

    • Injection Volume: As appropriate for the expected concentration range.

  • UV Detection:

    • Detection: Fluorescence detection.

    • Excitation Wavelength: 285 nm.

    • Emission Wavelength: 380 nm.

Visualizations

MethodValidationWorkflow cluster_validation Validation Parameters start Start: Define Analytical Method Requirements method_dev Method Development (LC & MS Optimization) start->method_dev pre_validation Pre-Validation Checks (e.g., System Suitability) method_dev->pre_validation validation Full Method Validation pre_validation->validation selectivity Selectivity & Specificity validation->selectivity Assess linearity Linearity, Range, LLOQ validation->linearity Assess accuracy_precision Accuracy & Precision (Intra- & Inter-day) validation->accuracy_precision Assess recovery_matrix Recovery & Matrix Effect validation->recovery_matrix Assess stability Stability (Freeze-Thaw, Bench-Top, Long-Term) validation->stability Assess fail Validation Fails: Re-optimize Method validation->fail If any parameter fails pass Validation Successful routine_analysis Routine Sample Analysis pass->routine_analysis fail->method_dev

Caption: General workflow for 9-CMMG assay method validation.

TroubleshootingWorkflow start Start: Unexpected Result (e.g., Poor Peak, Low Sensitivity) check_system Check System Suitability (Pressure, RT, Peak Area) start->check_system system_ok System OK? check_system->system_ok investigate_mobile_phase Investigate Mobile Phase (Composition, pH, Freshness) system_ok->investigate_mobile_phase Yes resolve_system Resolve System Issue (e.g., Fix Leak, Prime Pump) system_ok->resolve_system No investigate_sample Investigate Sample Prep (Recovery, Matrix Effects, Stability) investigate_mobile_phase->investigate_sample investigate_column Investigate Column (Contamination, Age, Temp) investigate_sample->investigate_column investigate_instrument Investigate Instrument (Injector, Detector, Source) investigate_column->investigate_instrument resolve_method Resolve Method Issue (e.g., New Mobile Phase, Optimize Prep) investigate_instrument->resolve_method end Problem Resolved resolve_system->end resolve_method->end

Caption: Logical troubleshooting workflow for 9-CMMG assays.

References

Technical Support Center: Synthesis of 9-Carboxymethoxymethylguanine (CMMG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 9-Carboxymethoxymethylguanine (CMMG).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of CMMG.

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting/Solution Recommended Analytical Method
Incomplete Reaction - Ensure starting materials, especially guanine (B1146940), are fully dissolved or adequately suspended in the reaction solvent. Guanine has low solubility in many organic solvents; polar aprotic solvents like DMF or DMSO are often used.[1] - Verify the quality and reactivity of the alkylating agent, ethyl (chloromethoxy)acetate. It can be sensitive to moisture. - Extend the reaction time or moderately increase the reaction temperature, monitoring for the formation of degradation products.[1]TLC, HPLC
Poor Regioselectivity (Formation of N7-isomer) - The N7 position of guanine is a common site for alkylation, leading to the formation of the undesired 7-carboxymethoxymethylguanine isomer.[1] - The choice of base and solvent can influence the N9/N7 ratio. Non-nucleophilic bases like potassium carbonate are a common choice.[1] - Consider alternative synthetic strategies that favor N9 alkylation, such as using a protected guanine derivative.HPLC, LC-MS/MS[2][3]
Side Reactions of the Alkylating Agent - Ethyl (chloromethoxy)acetate can undergo hydrolysis, especially in the presence of moisture, reducing its availability for the main reaction. Ensure anhydrous reaction conditions.GC-MS of the crude reaction mixture to detect hydrolysis byproducts.
Product Loss During Work-up and Purification - CMMG has limited solubility in many organic solvents but is soluble in aqueous base.[4] - During neutralization for precipitation/recrystallization, careful pH control is crucial to maximize recovery and minimize loss. - Avoid overly aggressive filtration or washing steps that could lead to loss of the product.HPLC analysis of mother liquor and washings to quantify product loss.

Problem 2: Presence of Impurities in the Final Product

Impurity Identification Troubleshooting/Purification
Unreacted Guanine - Guanine is significantly less soluble in most solvent systems compared to CMMG. - Can be detected by HPLC as an early-eluting peak.- Due to its low solubility, unreacted guanine can often be removed by filtration of the reaction mixture before work-up. - Recrystallization of the crude product from an appropriate solvent system (e.g., aqueous acid or base) can effectively remove residual guanine.[5]
7-Carboxymethoxymethylguanine (N7-isomer) - Has very similar properties to the desired N9-isomer, making separation challenging.[1] - Can be distinguished from the N9-isomer using specialized analytical techniques like tandem mass spectrometry (MS/MS), where the fragmentation patterns differ.[2][3]- Careful recrystallization, potentially involving multiple steps, may be required. The solubility of the N7 and N9 isomers might differ slightly under specific pH and temperature conditions. - Preparative HPLC is an effective but potentially costly method for separating the isomers.[1]
1,9-Bis(alkoxycarbonylmethoxymethyl)guanine - A potential byproduct from the alkylation of both the N1 and N9 positions.- This impurity is significantly less polar than CMMG and can be removed by silica (B1680970) gel chromatography. - Differences in solubility during recrystallization can also be exploited for its removal.
Hydrolysis Products of Ethyl (chloromethoxy)acetate - Byproducts such as glycolic acid ethyl ester may be present.- These are generally more soluble in organic solvents and can be removed during the washing and recrystallization steps of the CMMG product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in CMMG synthesis and how can I avoid them?

The most common impurities are unreacted guanine and the N7-alkylated isomer (7-carboxymethoxymethylguanine). To minimize unreacted guanine, ensure optimal reaction conditions to drive the reaction to completion. The formation of the N7-isomer is a common challenge in guanine alkylation.[1] Optimizing the base, solvent, and temperature can help improve the regioselectivity for the desired N9 position. Using a protected guanine derivative can also favor N9 alkylation.

Q2: I am having difficulty separating the N9 and N7 isomers of CMMG. What do you recommend?

Separating N9 and N7 isomers is challenging due to their similar physical properties.[1] For analytical purposes, HPLC with a C18 column and a suitable mobile phase gradient can often achieve separation. For preparative scale, meticulous recrystallization under carefully controlled pH and temperature may be effective. If co-crystallization is an issue, preparative HPLC is a more robust, albeit more resource-intensive, option. Tandem mass spectrometry (LC-MS/MS) is a powerful tool for differentiating the isomers based on their unique fragmentation patterns.[2][3]

Q3: My CMMG product is a gel-like substance instead of a crystalline solid. What could be the cause?

The formation of a gel or amorphous solid instead of crystals can be due to the presence of impurities that inhibit crystal lattice formation. The bis-alkylated byproduct, in particular, has been reported to be gelatinous. High levels of the N7-isomer or residual solvents can also interfere with crystallization. Further purification of the material, for example, by column chromatography to remove less polar impurities, followed by a carefully controlled recrystallization, may be necessary.

Q4: What are the best solvents for the synthesis and purification of CMMG?

For the synthesis, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used to dissolve guanine.[1] For purification by recrystallization, exploiting the pH-dependent solubility of CMMG is key. It is soluble in aqueous basic solutions (e.g., dilute NaOH) and can be precipitated by neutralizing with acid.[5] Recrystallization from dilute acetic acid has also been reported to yield high-purity CMMG.

Q5: How can I confirm the identity and purity of my synthesized CMMG?

A combination of analytical techniques is recommended:

  • ¹H NMR: To confirm the chemical structure and the presence of the carboxymethoxymethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • HPLC: To determine the purity of the sample and to detect the presence of impurities. A purity of >98% is generally desirable for research applications.

  • LC-MS/MS: To confirm the identity of the N9 isomer and differentiate it from the N7 isomer.[2][3]

Experimental Protocols

Synthesis of 9-(Ethoxycarbonylmethoxymethyl)guanine

Hydrolysis to this compound (CMMG)

  • Reaction: The purified ethyl ester is hydrolyzed using an aqueous base, such as 10% sodium hydroxide, at room temperature.

  • Purification: The reaction mixture is neutralized with an acid (e.g., methanesulfonic acid). The resulting white solid is collected by filtration, washed with water, and recrystallized from a suitable solvent, such as 25% aqueous acetic acid, to yield high-purity CMMG.

Data Presentation

Table 1: Analytical Data for CMMG and Potential Impurities

Compound Molecular Formula Molecular Weight ( g/mol ) Typical HPLC Retention Time (Relative) Key MS Fragmentation Ions (Illustrative)
This compound (CMMG)C₈H₉N₅O₄239.191.0[MH-17]⁺ (loss of NH₃) is more abundant for N9 isomer[2][3]
7-CarboxymethoxymethylguanineC₈H₉N₅O₄239.19~1.0 (may co-elute or be slightly different depending on conditions)[MH-17]⁺ (loss of NH₃) is less abundant for N7 isomer[2][3]
GuanineC₅H₅N₅O151.13< 1.0[M+H]⁺ at m/z 152
1,9-Bis(ethoxycarbonylmethoxymethyl)guanineC₁₆H₂₁N₅O₇395.37> 1.0[M+H]⁺ at m/z 396

Table 2: Solubility of Guanine and CMMG

Compound Water Dilute Acid Dilute Base Ethanol DMSO
GuanineInsoluble[4][6]Soluble[4][5]Soluble[4][5]Slightly Soluble[4]Soluble[7]
CMMGSparingly SolubleSolubleSolubleSparingly SolubleSoluble

Visualizations

Synthesis_Pathway Guanine Guanine TMSG Tris(trimethylsilyl)guanine (TMSG) Guanine->TMSG HMDS, Toluene IntermediateEster 9-(Ethoxycarbonylmethoxymethyl)guanine TMSG->IntermediateEster Alkylation (N9) N7_Isomer_Ester 7-(Ethoxycarbonylmethoxymethyl)guanine TMSG->N7_Isomer_Ester Side Reaction (N7) Bis_Alkylated 1,9-Bis-alkylated Guanine TMSG->Bis_Alkylated Side Reaction (N1, N9) AlkylatingAgent Ethyl (chloromethoxy)acetate AlkylatingAgent->IntermediateEster AlkylatingAgent->N7_Isomer_Ester AlkylatingAgent->Bis_Alkylated CMMG This compound (CMMG) IntermediateEster->CMMG Base Hydrolysis N7_Isomer_Acid 7-Carboxymethoxymethylguanine N7_Isomer_Ester->N7_Isomer_Acid Base Hydrolysis

Caption: Synthesis pathway of CMMG highlighting potential impurities.

Troubleshooting_Workflow Start Crude CMMG Product CheckPurity Analyze by HPLC/LC-MS Start->CheckPurity Pure Product Meets Specification CheckPurity->Pure Yes Impure Purity < Specification CheckPurity->Impure No IdentifyImpurities Identify Impurities by MS and Relative Retention Time Impure->IdentifyImpurities UnreactedGuanine Unreacted Guanine Present? IdentifyImpurities->UnreactedGuanine N7Isomer N7-Isomer Detected? UnreactedGuanine->N7Isomer No RecrystallizeGuanine Recrystallize from aqueous acid/base UnreactedGuanine->RecrystallizeGuanine Yes OtherImpurities Other Impurities? N7Isomer->OtherImpurities No RecrystallizeIsomer Meticulous Recrystallization or Preparative HPLC N7Isomer->RecrystallizeIsomer Yes ColumnChromatography Silica Gel Chromatography OtherImpurities->ColumnChromatography Yes Reanalyze Re-analyze Purity OtherImpurities->Reanalyze No RecrystallizeGuanine->Reanalyze RecrystallizeIsomer->Reanalyze ColumnChromatography->Reanalyze Reanalyze->CheckPurity

Caption: Troubleshooting workflow for CMMG purification.

Purification_Scheme Crude Crude CMMG (contains Guanine, N7-isomer, etc.) Dissolve Dissolve in dilute NaOH (aq) Crude->Dissolve Filter Filter to remove insoluble impurities (e.g., some unreacted guanine) Dissolve->Filter Neutralize Neutralize with Acid (e.g., Acetic Acid) Filter->Neutralize Precipitate Precipitate Crude CMMG Neutralize->Precipitate Collect Collect solid by filtration Precipitate->Collect Recrystallize Recrystallize from dilute Acetic Acid Collect->Recrystallize PureCMMG Pure Crystalline CMMG Recrystallize->PureCMMG

References

Technical Support Center: 9-Carboxymethoxymethylguanine (9-CMMG) Stability in CSF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 9-Carboxymethoxymethylguanine (9-CMMG), the primary metabolite of Acyclovir, in human cerebrospinal fluid (CSF).

Frequently Asked Questions (FAQs)

Q1: What is the importance of assessing the stability of 9-CMMG in CSF?

A1: this compound (9-CMMG) has been identified as a presumptive neurotoxin, and its accumulation in patients with impaired renal function is associated with neuropsychiatric symptoms.[1][2] Accurate quantification of 9-CMMG in cerebrospinal fluid (CSF) is crucial for clinical diagnosis and pharmacokinetic studies.[3][4][5] Instability of 9-CMMG in CSF samples can lead to inaccurate measurements, potentially impacting patient care and research outcomes. Stability testing ensures the reliability and integrity of the data generated from CSF samples that may have been stored for a period before analysis.

Q2: What are the typical storage conditions for CSF samples intended for 9-CMMG analysis?

A2: While specific stability data for 9-CMMG in CSF is not extensively published, general best practices for biological samples suggest storing CSF at ultra-low temperatures to minimize degradation. One study mentions the storage of CSF samples in a frozen state before analysis.[5] For long-term storage, temperatures of -80°C are recommended.[1] It is crucial to avoid repeated freeze-thaw cycles.

Q3: Which analytical method is most suitable for quantifying 9-CMMG in CSF for stability studies?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 9-CMMG in biological fluids, including CSF.[2][6] This method allows for the accurate measurement of low concentrations of the analyte and can distinguish it from structurally similar compounds.

Q4: Are there any known degradation pathways for 9-CMMG in biological matrices?

A4: The provided search results do not specify the degradation pathways of 9-CMMG in CSF. However, general degradation pathways for small molecules in biological matrices can include enzymatic degradation, hydrolysis, and oxidation. Stress testing under various conditions (e.g., pH, temperature, light) can help to identify potential degradation products and pathways.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low recovery of 9-CMMG from CSF samples Analyte Adsorption: 9-CMMG may adsorb to the surface of collection tubes or storage containers.Use low-protein-binding tubes (e.g., polypropylene) for sample collection and storage.
Inefficient Extraction: The solid-phase extraction (SPE) protocol may not be optimized.Ensure the SPE cartridge is appropriate for the analyte's polarity. Optimize the wash and elution steps. A validated LC/MS method has been used for the extraction of CMMG from serum and CSF by solid-phase extraction.[6]
High variability in 9-CMMG concentrations between replicate samples Inconsistent Sample Handling: Variations in the time between sample collection and freezing, or exposure to different temperatures.Standardize the pre-analytical sample handling procedure. Ensure all samples are processed and frozen promptly after collection.
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation.Aliquot CSF samples into smaller volumes after the initial collection to avoid the need for repeated thawing of the entire sample.
Presence of interfering peaks in the chromatogram Matrix Effects: Endogenous components in CSF can interfere with the analysis.Optimize the chromatographic separation to resolve the 9-CMMG peak from interfering peaks. Utilize a stable isotopically labeled internal standard to compensate for matrix effects.[6]
Contamination: Contamination from lab equipment or reagents.Use clean labware and high-purity solvents. Include blank samples (matrix without analyte) in the analytical run to check for contamination.
Apparent loss of 9-CMMG concentration over time in stored samples Analyte Instability: The compound may be degrading under the current storage conditions.Conduct a formal stability study to determine the optimal storage temperature and duration. Evaluate stability at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
Photodegradation: Exposure to light may cause degradation.Protect samples from light by using amber tubes or by storing them in the dark.

Experimental Protocols

Protocol: 9-CMMG Stability Testing in CSF

This protocol outlines a general procedure for assessing the short-term and long-term stability of 9-CMMG in CSF.

1. Materials and Reagents:

  • Human CSF (drug-free)

  • This compound (9-CMMG) analytical standard

  • Stable isotopically labeled internal standard (e.g., [¹⁵N₃¹³C]CMMG)[6]

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

  • Low-protein-binding polypropylene (B1209903) tubes

2. Preparation of Spiked CSF Samples:

  • Prepare a stock solution of 9-CMMG in a suitable solvent (e.g., water or methanol).

  • Spike the drug-free human CSF with the 9-CMMG stock solution to achieve desired concentration levels (e.g., low, medium, and high QC levels).

  • Gently mix and aliquot the spiked CSF into multiple polypropylene tubes for stability testing at different conditions.

3. Stability Conditions to be Evaluated (based on ICH guidelines): [7][8]

  • Freeze-Thaw Stability: Analyze aliquots after subjecting them to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).

  • Short-Term (Bench-Top) Stability: Keep aliquots at room temperature for a defined period (e.g., 4, 8, and 24 hours) before processing.

  • Long-Term Stability: Store aliquots at different temperatures (e.g., -20°C and -80°C) and analyze at various time points (e.g., 1, 3, 6, and 12 months).

  • Autosampler Stability: Evaluate the stability of processed samples in the autosampler over a typical analytical run time.

4. Sample Preparation for LC-MS/MS Analysis:

  • Thaw the CSF samples at the designated time points.

  • Add the internal standard solution to each sample.

  • Perform protein precipitation by adding methanol with 1% formic acid.[1][2]

  • Vortex and centrifuge the samples.

  • Perform solid-phase extraction (SPE) on the supernatant to further clean up the sample.[6]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

5. LC-MS/MS Analysis:

  • Inject the reconstituted sample into an LC-MS/MS system.

  • Use a suitable column (e.g., biphenyl (B1667301) column) for chromatographic separation.[1][2]

  • Detect and quantify 9-CMMG and the internal standard using multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[1][2]

6. Data Analysis:

  • Calculate the concentration of 9-CMMG in each sample against a calibration curve.

  • Compare the mean concentration of the stability samples to the mean concentration of the baseline (time zero) samples.

  • The analyte is considered stable if the mean concentration at each stability time point is within ±15% of the baseline concentration.

Data Presentation

Table 1: Hypothetical Long-Term Stability of 9-CMMG in CSF
Storage TemperatureTime PointMean Concentration (ng/mL)% of Initial ConcentrationStability
-80°C0100.5100%-
1 Month98.297.7%Stable
3 Months99.198.6%Stable
6 Months96.596.0%Stable
12 Months95.394.8%Stable
-20°C0100.5100%-
1 Month94.894.3%Stable
3 Months90.289.8%Stable
6 Months84.183.7%Unstable
12 Months75.675.2%Unstable

Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Stability Storage Conditions cluster_analysis Sample Analysis cluster_data Data Evaluation Prep_CSF Prepare Spiked CSF Pools (Low, Mid, High QC) Aliquot Aliquot Samples for Each Condition and Time Point Prep_CSF->Aliquot FT Freeze-Thaw (3 cycles) Aliquot->FT ST Short-Term (Room Temp) Aliquot->ST LT Long-Term (-20°C / -80°C) Aliquot->LT AS Autosampler Aliquot->AS Extraction Sample Extraction (Protein Precipitation & SPE) FT->Extraction ST->Extraction LT->Extraction AS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification vs. Calibration Curve LCMS->Quant Compare Compare to Time Zero (Acceptance: ±15%) Quant->Compare Report Generate Stability Report Compare->Report

Caption: Workflow for 9-CMMG stability testing in CSF.

Logical_Troubleshooting_Flow Start Inaccurate 9-CMMG Results CheckRecovery Is Analyte Recovery Low? Start->CheckRecovery CheckVariability Is There High Variability? CheckRecovery->CheckVariability No Adsorption Action: Use Low-Binding Tubes CheckRecovery->Adsorption Yes CheckDegradation Is There Time-Dependent Loss? CheckVariability->CheckDegradation No StandardizeHandling Action: Standardize Sample Handling CheckVariability->StandardizeHandling Yes ConductStability Action: Conduct Formal Stability Study CheckDegradation->ConductStability Yes End Reliable Results CheckDegradation->End No OptimizeSPE Action: Optimize SPE Protocol Adsorption->OptimizeSPE OptimizeSPE->CheckVariability AliquotSamples Action: Aliquot Samples to Avoid Freeze-Thaw StandardizeHandling->AliquotSamples AliquotSamples->CheckDegradation ProtectFromLight Action: Protect Samples from Light ConductStability->ProtectFromLight ProtectFromLight->End

Caption: Troubleshooting logic for 9-CMMG stability issues.

References

Validation & Comparative

9-Carboxymethoxymethylguanine (CMMG): A Validated Biomarker for Acyclovir-Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the validation and application of 9-Carboxymethoxymethylguanine (CMMG) as a critical biomarker for monitoring acyclovir (B1169) therapy. This guide provides a comprehensive comparison with alternative monitoring strategies, supported by experimental data and detailed protocols.

This compound (CMMG) is the primary metabolite of the widely used antiviral drug, acyclovir.[1] While acyclovir is generally considered safe, it can cause severe neurotoxicity, particularly in patients with impaired renal function.[2][3] CMMG, a presumptive neurotoxin, accumulates in these patients and its concentration in serum and cerebrospinal fluid (CSF) has been strongly correlated with the onset of neuropsychiatric symptoms.[4][5] This makes CMMG a valuable biomarker for predicting and diagnosing acyclovir-induced neurotoxicity, enabling clinicians to adjust dosages and mitigate adverse effects.[4]

Comparison of CMMG with Alternative Monitoring Strategies

The primary alternatives to direct CMMG measurement for managing acyclovir therapy involve monitoring renal function and observing clinical symptoms. While essential, these methods are indirect and may not provide the same level of predictive value as CMMG monitoring.

ParameterThis compound (CMMG) MonitoringRenal Function Monitoring (e.g., Creatinine Clearance)Clinical Symptom Observation
Directness of Measurement Direct measure of the neurotoxic metabolite.Indirect indicator of potential drug and metabolite accumulation.Subjective and often late indicator of toxicity.
Predictive Value High predictive value for neurotoxicity. A serum CMMG concentration >10.8 µmol/L predicts neuropsychiatric symptoms with high sensitivity and specificity.[4]Good predictor of risk, but does not confirm the presence of neurotoxic levels of CMMG.Poor predictive value; symptoms appear after neurotoxicity has already occurred.
Objectivity Quantitative and objective measurement.Quantitative and objective measurement.Subjective and variable interpretation.
Clinical Utility Enables pre-emptive dose adjustments to prevent neurotoxicity. Aids in the differential diagnosis of neurotoxicity versus viral encephalitis.[6]Guides initial acyclovir dosing and adjustments.[7]Confirms the presence of neurotoxicity, prompting intervention.

Performance of CMMG as a Biomarker

An observational study demonstrated the strong predictive power of serum CMMG levels for acyclovir-related neuropsychiatric symptoms. The receiver-operating characteristics (ROC) curve analysis identified CMMG as the strongest predictor.

BiomarkerSensitivitySpecificityCut-off Value
Serum CMMG 91%93%10.8 µmol/L

Data from Helldén et al. (2003)[4]

Experimental Protocols

Quantification of CMMG in Human Serum by LC-MS/MS

This protocol provides a method for the simultaneous analysis of acyclovir and its metabolite CMMG in human serum.[8][9]

1. Sample Preparation:

  • To 50 µL of serum sample, add 150 µL of a cold internal standard solution (containing isotopically labeled CMMG).

  • Vortex the mixture briefly.

  • Centrifuge at 15,000 x g for 5 minutes at 10°C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Dilute the supernatant with 100 µL of 1% formic acid in Milli-Q water.

  • Mix for 10 minutes.

2. Chromatographic Separation:

  • Column: Biphenyl column

  • Mobile Phase: Gradient elution with a mobile phase consisting of ammonium (B1175870) formate, formic acid, and methanol.[10]

  • Flow Rate: Appropriate for the specific column and system.

  • Injection Volume: Appropriate for the specific system.

3. Mass Spectrometric Detection:

  • Instrument: Xevo TQ-S micro Mass Spectrometer or equivalent.

  • Ionization Mode: Positive ion electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ion transitions for CMMG and its internal standard are monitored.

4. Method Validation:

  • Accuracy: Inter-day and intra-day accuracies should be within 93-105%.[11]

  • Precision: Inter-day and intra-day imprecision should be between 1.4% and 6.5%.[11]

  • Lower Limit of Quantification (LLOQ): 0.156 µmol/L.[11]

Visualizing the Role of CMMG

Acyclovir Metabolism and Neurotoxicity Pathway

Acyclovir Acyclovir Administration (Oral or IV) Metabolism Metabolism (Alcohol & Aldehyde Dehydrogenase) Acyclovir->Metabolism CMMG This compound (CMMG) (Inactive Metabolite) Metabolism->CMMG Renal_Excretion Renal Excretion CMMG->Renal_Excretion Accumulation CMMG Accumulation (in patients with renal impairment) Renal_Excretion->Accumulation Impaired Neurotoxicity Neurotoxicity (Confusion, Hallucinations, Seizures) Accumulation->Neurotoxicity

Caption: Pathway of acyclovir metabolism to CMMG and its role in neurotoxicity.

Experimental Workflow for CMMG Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum_Sample Serum Sample (50 µL) Internal_Standard Add Internal Standard (150 µL) Serum_Sample->Internal_Standard Centrifugation Centrifuge (15,000 x g, 5 min) Internal_Standard->Centrifugation Supernatant_Transfer Transfer Supernatant (100 µL) Centrifugation->Supernatant_Transfer Dilution Dilute with 1% Formic Acid (100 µL) Supernatant_Transfer->Dilution LC_Separation Liquid Chromatography (Biphenyl Column) Dilution->LC_Separation MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for the quantification of CMMG in serum by LC-MS/MS.

References

A Comparative Analysis of 9-Carboxymethoxymethylguanine and Acyclovir Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive for Researchers and Drug Development Professionals

Acyclovir (B1169), a widely prescribed antiviral medication, has been a cornerstone in the management of herpes virus infections for decades. However, its clinical use is sometimes complicated by neurotoxicity, a side effect that can manifest as confusion, hallucinations, seizures, and in severe cases, coma. Emerging evidence strongly implicates 9-carboxymethoxymethylguanine (CMMG), the principal metabolite of acyclovir, as the primary culprit behind these adverse neurological effects, particularly in patients with compromised renal function. This guide provides a comprehensive comparative analysis of the neurotoxicity of CMMG and its parent drug, acyclovir, drawing upon available clinical and preclinical data to inform researchers, scientists, and drug development professionals.

Executive Summary of Comparative Neurotoxicity

While direct comparative experimental data on the neurotoxicity of this compound (CMMG) and acyclovir is limited, clinical observations consistently point towards CMMG as the more significant neurotoxic agent. The accumulation of CMMG in the serum and cerebrospinal fluid (CSF) of patients, especially those with renal impairment, is strongly correlated with the onset of neuropsychiatric symptoms.

ParameterThis compound (CMMG)AcyclovirKey Findings & References
Primary Role in Neurotoxicity Considered the primary causative agent of acyclovir-induced neurotoxicity.[1][2][3][4]Precursor to CMMG; its own direct neurotoxic contribution is less clear but may involve oxidative stress.[5]Clinical studies consistently show a stronger correlation between CMMG levels and neurotoxic symptoms than acyclovir levels.[4]
Clinical Manifestations Confusion, hallucinations, agitation, dysarthria, myoclonus, seizures, and coma.[3][6]Similar to CMMG, as symptoms are primarily attributed to its metabolite.Symptoms are often reversible upon discontinuation of the drug and hemodialysis to clear CMMG.[7][8]
Patient Population at Risk Patients with renal impairment, the elderly.[2][3][6][7]Patients with renal impairment, the elderly.[3][6][7]Reduced renal clearance leads to the accumulation of CMMG to toxic levels.[4][8]
Serum/CSF Concentration Associated with Neurotoxicity Serum levels >10.8 µmol/L are strongly predictive of neuropsychiatric symptoms. Detectable in the CSF of symptomatic patients.[4][9]Elevated levels are often observed, but the correlation with neurotoxicity is weaker than for CMMG.A study demonstrated 91% sensitivity and 93% specificity for neuropsychiatric symptoms at a CMMG cutoff of 10.8 µmol/L.[4]

Unraveling the Mechanisms of Neurotoxicity

The precise molecular mechanisms underlying the neurotoxicity of CMMG are not yet fully elucidated. However, research into acyclovir's effects on the central nervous system provides some potential avenues for investigation that may also be relevant to its metabolite.

The Role of Oxidative Stress and Inflammation with Acyclovir

Preclinical studies in animal models suggest that acyclovir administration can induce a state of oxidative stress in the brain. This is characterized by a decrease in the levels of endogenous antioxidants such as catalase, superoxide (B77818) dismutase, and glutathione, and an increase in markers of lipid peroxidation like malondialdehyde.[5] Furthermore, acyclovir has been shown to increase the levels of pro-inflammatory cytokines, including IL-6 and TNF-α, in brain tissue.[5] This neuroinflammatory response, coupled with oxidative damage, could contribute to neuronal dysfunction and the clinical manifestations of neurotoxicity.

Proposed Mechanism of Acyclovir-Induced Neurotoxicity Acyclovir Acyclovir ROS Increased Reactive Oxygen Species (ROS) Acyclovir->ROS Inflammation Increased Pro-inflammatory Cytokines (IL-6, TNF-α) Acyclovir->Inflammation Antioxidants Decreased Antioxidant (Catalase, SOD, GSH) ROS->Antioxidants Lipid_Peroxidation Increased Lipid Peroxidation (MDA) ROS->Lipid_Peroxidation Neuronal_Dysfunction Neuronal Dysfunction Lipid_Peroxidation->Neuronal_Dysfunction Inflammation->Neuronal_Dysfunction

Proposed pathway for acyclovir-induced neurotoxicity.
Potential Mechanisms for CMMG Neurotoxicity

While direct experimental evidence is lacking, it is hypothesized that CMMG, due to its structural similarity to guanine (B1146940) and other endogenous purines, may interfere with normal neurotransmission. One possibility is the modulation of inhibitory neurotransmitter systems, such as the GABAergic system. Inhibition of GABA-A receptors could lead to a state of neuronal hyperexcitability, consistent with the observed symptoms of myoclonus and seizures. Further research is critically needed to investigate the interaction of CMMG with neurotransmitter receptors and other potential neuronal targets.

Blood-Brain Barrier Penetration

The ability of a substance to cross the blood-brain barrier (BBB) is a critical factor in its potential to cause neurotoxicity. While acyclovir has been shown to cross the BBB, the mechanisms governing the entry of CMMG into the central nervous system are less clear. The detection of CMMG in the cerebrospinal fluid (CSF) of patients experiencing neurotoxicity provides strong evidence that it does indeed penetrate the BBB.[9] It is plausible that CMMG may be a substrate for organic anion transporters or other carrier-mediated transport systems at the BBB.

Blood-Brain Barrier Transport cluster_0 Blood cluster_1 Blood-Brain Barrier cluster_2 Brain (CSF) Acyclovir_Blood Acyclovir BBB Endothelial Cells Acyclovir_Blood->BBB Crosses BBB CMMG_Blood CMMG CMMG_Blood->BBB Suspected Transport (e.g., OATs) Acyclovir_CSF Acyclovir BBB->Acyclovir_CSF CMMG_CSF CMMG BBB->CMMG_CSF

Transport of acyclovir and CMMG across the BBB.

Experimental Protocols for Neurotoxicity Assessment

To facilitate further research in this area, we provide an overview of standard experimental protocols for assessing the neurotoxicity of compounds like CMMG and acyclovir in vitro.

Cell Viability Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

    • Protocol:

      • Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) in a 96-well plate and allow them to adhere.

      • Treat the cells with varying concentrations of CMMG and acyclovir for a specified period (e.g., 24, 48, 72 hours).

      • Add MTT solution to each well and incubate for 2-4 hours.

      • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

      • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

      • Calculate cell viability as a percentage of the untreated control.

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.

    • Principle: An increase in LDH activity in the supernatant is indicative of cytotoxicity.

    • Protocol:

      • Plate and treat neuronal cells as described for the MTT assay.

      • Collect the cell culture supernatant.

      • Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

      • LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

      • The generated NADH reduces the tetrazolium salt to a colored formazan product.

      • Measure the absorbance at a wavelength of 490 nm.

      • Calculate cytotoxicity as a percentage of a positive control (e.g., cells treated with a lysis buffer).

Apoptosis Assays
  • Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway.

    • Principle: This assay uses a specific substrate for caspase-3 that releases a fluorescent or colorimetric molecule upon cleavage.

    • Protocol:

      • Plate and treat neuronal cells.

      • Lyse the cells to release intracellular contents.

      • Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC).

      • Incubate to allow for substrate cleavage.

      • Measure the resulting colorimetric or fluorescent signal.

Experimental Workflow for In Vitro Neurotoxicity Start Start: Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treatment with Acyclovir & CMMG (Concentration Gradient) Start->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Assays Perform Assays Incubation->Assays Viability Cell Viability (MTT, LDH) Assays->Viability Apoptosis Apoptosis (Caspase-3 Activity) Assays->Apoptosis Mitochondria Mitochondrial Function (Membrane Potential) Assays->Mitochondria Analysis Data Analysis: IC50 Calculation, Statistical Comparison Viability->Analysis Apoptosis->Analysis Mitochondria->Analysis

Workflow for in vitro neurotoxicity assessment.

Future Directions and Research Gaps

The current body of evidence strongly implicates CMMG in acyclovir-induced neurotoxicity. However, to fully understand and mitigate this adverse effect, further research is imperative. Key research gaps include:

  • Direct Comparative In Vitro Studies: Head-to-head comparisons of the neurotoxic effects of CMMG and acyclovir on various neuronal cell types are needed to quantify their relative potencies (e.g., determining IC50 values).

  • Mechanistic Studies of CMMG: Elucidating the specific molecular targets and signaling pathways affected by CMMG is crucial. This includes investigating its effects on neurotransmitter systems, mitochondrial function, and the induction of apoptosis.

  • Blood-Brain Barrier Transport of CMMG: In vitro and in vivo studies are required to characterize the mechanisms by which CMMG crosses the blood-brain barrier. Identifying the specific transporters involved could open avenues for therapeutic interventions to limit its entry into the CNS.

A deeper understanding of the comparative neurotoxicity of CMMG and acyclovir will enable the development of safer antiviral therapies and improved management strategies for patients at risk of neurotoxic side effects.

References

A Researcher's Guide to the Development and Cross-Reactivity Profiling of Antibodies Against 9-Carboxymethoxymethylguanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the specific and sensitive detection of small molecules like 9-Carboxymethoxymethylguanine (9-CMMG) is crucial for pharmacokinetic and toxicological studies. 9-CMMG is the primary metabolite of the widely used antiviral drug acyclovir (B1169) and its prodrug valacyclovir.[1][2][3] An accumulation of 9-CMMG, particularly in patients with renal impairment, has been associated with neuropsychiatric side effects.[1][3][4] Consequently, the development of specific antibodies for immunoassays targeting 9-CMMG is of significant interest.

This guide provides a comprehensive overview of the theoretical development and comparative evaluation of antibodies against 9-CMMG. As there are currently no commercially available antibodies specifically targeting 9-CMMG, this guide focuses on the principles of custom antibody production and the critical aspect of assessing their cross-reactivity against structurally related compounds.

Production of Anti-9-CMMG Antibodies: A Hapten-Carrier Approach

Small molecules like 9-CMMG are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, a process known as haptenization.[5][6][7][8]

The general workflow for producing anti-9-CMMG antibodies would involve:

  • Hapten Synthesis and Conjugation : 9-CMMG (the hapten) is chemically activated and conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.[5][7]

  • Immunization : The 9-CMMG-KLH conjugate is used to immunize host animals (e.g., rabbits or mice) to stimulate the production of polyclonal or monoclonal antibodies, respectively.

  • Antibody Purification and Screening : Antibodies are purified from the serum (for polyclonal) or hybridoma supernatants (for monoclonal) and screened for their ability to bind to a 9-CMMG-BSA conjugate, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

cluster_0 Antibody Production Workflow Hapten Synthesis 9-CMMG Synthesis (Hapten) Conjugation Hapten-Carrier Conjugation Hapten Synthesis->Conjugation Carrier Protein Carrier Protein (e.g., KLH, BSA) Carrier Protein->Conjugation Immunization Immunization of Host Animal Conjugation->Immunization Screening Screening (e.g., ELISA) against 9-CMMG-BSA Immunization->Screening Purification Antibody Purification Screening->Purification Characterization Antibody Characterization Purification->Characterization

Workflow for Anti-9-CMMG Antibody Production.

Evaluating Cross-Reactivity: A Critical Step

A crucial aspect of antibody characterization is determining its specificity, particularly its cross-reactivity with structurally similar molecules. For an anti-9-CMMG antibody, it is essential to assess its binding to the parent drug, acyclovir, and other related nucleoside analogs to ensure the accuracy of detection.

Potential Cross-Reactants for 9-CMMG Antibodies:

CompoundStructureRationale for Testing
This compound (9-CMMG) Target AnalytePrimary target for antibody binding.
Acyclovir Parent DrugStructurally very similar to 9-CMMG, differing by the terminal carboxyl group. High potential for cross-reactivity.
Ganciclovir Related AntiviralAnother guanine (B1146940) derivative with a similar core structure.[2]
Penciclovir (B1679225) Related AntiviralA guanosine (B1672433) analog used as an antiviral.[2]
Guanine Endogenous NucleobaseThe core purine (B94841) base of 9-CMMG.

Quantitative Comparison of Antibody Cross-Reactivity

A competitive ELISA is the standard method for quantifying antibody cross-reactivity. This assay measures the concentration of each potential cross-reactant required to inhibit the binding of the antibody to the immobilized 9-CMMG conjugate by 50% (IC50). The cross-reactivity is then typically expressed as a percentage relative to 9-CMMG.

Calculation: Cross-Reactivity (%) = (IC50 of 9-CMMG / IC50 of Cross-Reactant) x 100

Table 1: Hypothetical Cross-Reactivity Data for a Fictional Anti-9-CMMG Antibody (Clone X)

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound10100
Acyclovir5002
Ganciclovir> 10,000< 0.1
Penciclovir> 10,000< 0.1
Guanine> 10,000< 0.1

This table is a template. Researchers would populate it with their own experimental data.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible evaluation of antibody performance. Below are methodologies for key immunoassays.

Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the specificity of the anti-9-CMMG antibody.

cluster_1 Competitive ELISA Workflow Coat Plate Coat microplate with 9-CMMG-BSA conjugate Block Block non-specific sites Coat Plate->Block Incubate Incubate with anti-9-CMMG Ab and varying concentrations of competitor (9-CMMG or cross-reactant) Block->Incubate Wash1 Wash Incubate->Wash1 Add Secondary Add HRP-conjugated secondary antibody Wash1->Add Secondary Wash2 Wash Add Secondary->Wash2 Add Substrate Add TMB substrate Wash2->Add Substrate Stop Reaction Stop reaction with acid Add Substrate->Stop Reaction Read Read absorbance at 450 nm Stop Reaction->Read

Workflow for Competitive ELISA.

Methodology:

  • Plate Coating : Dilute a 9-CMMG-BSA conjugate to 1-2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL per well to a 96-well microplate. Incubate overnight at 4°C.

  • Washing : Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking : Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[9]

  • Competitive Reaction : Prepare serial dilutions of the competitor (9-CMMG standard or potential cross-reactant) in assay buffer. In separate tubes, mix 50 µL of each competitor dilution with 50 µL of the anti-9-CMMG antibody (at a pre-determined optimal dilution). Incubate for 30 minutes at room temperature.

  • Incubation : Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked plate. Incubate for 1 hour at room temperature.

  • Washing : Repeat the washing step as in step 2.

  • Secondary Antibody : Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing : Repeat the washing step as in step 2.

  • Detection : Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.[10]

  • Stop Reaction : Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[9][10]

  • Data Acquisition : Read the absorbance at 450 nm using a microplate reader.

  • Analysis : Plot the absorbance against the log of the competitor concentration and determine the IC50 value for each compound.

Western Blot Protocol for Protein Conjugate Analysis

This protocol can be used to confirm the conjugation of 9-CMMG to carrier proteins.

Methodology:

  • Sample Preparation : Mix the 9-CMMG-protein conjugate with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.[11]

  • Gel Electrophoresis : Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.[12][13]

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

  • Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature or overnight at 4°C.[11][12]

  • Primary Antibody Incubation : Incubate the membrane with the anti-9-CMMG antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11]

  • Washing : Wash the membrane three times for 5-10 minutes each with TBST.[14]

  • Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Washing : Repeat the washing step.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a CCD imager or X-ray film.[15]

Immunohistochemistry (IHC) Protocol

This protocol would be for the future application of a validated anti-9-CMMG antibody to detect the analyte in tissue sections, for example, in kidney tissue from preclinical toxicology studies.

Methodology:

  • Deparaffinization and Rehydration : For paraffin-embedded tissues, deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) solutions to water.[16][17]

  • Antigen Retrieval : Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0) in a microwave or pressure cooker.[17][18]

  • Peroxidase Blocking : Incubate the slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.[17]

  • Blocking : Block with a serum-based blocking solution for 1 hour at room temperature.[18]

  • Primary Antibody Incubation : Incubate with the anti-9-CMMG antibody overnight at 4°C in a humidified chamber.

  • Washing : Wash slides with PBS or TBS.

  • Secondary Antibody Incubation : Apply a biotinylated secondary antibody followed by an avidin-biotin-enzyme complex, or use a polymer-based detection system. Incubate for 30-60 minutes.

  • Washing : Repeat the washing step.

  • Chromogen Detection : Add a substrate-chromogen solution such as DAB (3,3'-Diaminobenzidine) and incubate until the desired stain intensity develops.[18]

  • Counterstaining : Lightly counterstain the nuclei with hematoxylin.[17]

  • Dehydration and Mounting : Dehydrate the slides through graded ethanol and xylene, and coverslip with a permanent mounting medium.[17]

References

A Comparative Analysis of the Toxicities of 9-Carboxymethoxymethylguanine and Ganciclovir Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of the toxicological profiles of 9-Carboxymethoxymethylguanine (CMMG), the primary metabolite of acyclovir (B1169), and the metabolites of ganciclovir (B1264). This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of the safety profiles of these antiviral compounds. The information presented is collated from publicly available experimental data.

Introduction

Ganciclovir and acyclovir are both guanosine (B1672433) analogues utilized in the treatment of herpesvirus infections. While structurally similar, their metabolic pathways and the toxicological profiles of their respective metabolites differ significantly. Ganciclovir is recognized for its potent antiviral activity but also for its significant toxicity, primarily hematological and genotoxic.[1] Acyclovir is generally considered safer; however, its principal metabolite, this compound (CMMG), has been identified as a presumptive neurotoxin, particularly in patients with compromised renal function.[1][2] This guide will delve into the experimental data supporting these toxicological characteristics.

Comparative Toxicity Data

While direct comparative studies on the toxicity of CMMG versus ganciclovir metabolites are limited, a comparative overview can be constructed from existing in vitro and in vivo data.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointResultCitation(s)
GanciclovirVero CellsPlaque Reduction AssayCC5092.91 ± 8.92 μM[3]
GanciclovirB Lymphoblastoid CellsCell Counting50% Cytotoxic Concentration3 mg/L (after 14 days)[4][5]
GanciclovirHuman OST TK- cellsCytotoxicity AssayIC500.0019 μM[1]
GanciclovirFeline Herpesvirus type-1Cell-free assayIC505.2 μM[1]
This compound (CMMG) ---No direct in vitro cytotoxicity data (IC50/CC50) is readily available in the reviewed literature. -

Note: The toxicity of CMMG is primarily characterized through clinical observations of neurotoxicity at elevated serum concentrations, rather than through standard in vitro cytotoxicity assays.

Table 2: In Vivo Genotoxicity Data

CompoundAssaySpeciesKey FindingsCitation(s)
GanciclovirMouse Bone Marrow Micronucleus AssayMouseExhibited the highest genotoxic potency compared to acyclovir and penciclovir.[6]
This compound (CMMG) --No direct in vivo genotoxicity data is readily available in the reviewed literature. -

Primary Toxicities and Mechanistic Insights

This compound (CMMG): Neurotoxicity

The primary toxicity associated with CMMG is neurotoxicity, which manifests as a range of neuropsychiatric symptoms.[2][7]

  • Clinical Observations: Elevated serum and cerebrospinal fluid (CSF) concentrations of CMMG are strongly correlated with the onset of symptoms such as confusion, hallucinations, and agitation, particularly in patients with renal impairment.[8] The mechanism underlying CMMG-induced neurotoxicity is not yet fully elucidated.[9]

Ganciclovir Metabolites: Hematologic Toxicity and Genotoxicity

The toxicity of ganciclovir is primarily attributed to its intracellular triphosphate metabolite, ganciclovir triphosphate (GCV-TP).

  • Hematologic Toxicity: Ganciclovir is known to cause myelosuppression, leading to neutropenia and thrombocytopenia.[10][11] This is a dose- and duration-dependent effect resulting from the toxicity of GCV-TP to hematopoietic progenitor cells.[5][12]

  • Genotoxicity and Carcinogenicity: GCV-TP can be incorporated into host cell DNA, leading to DNA damage, specifically double-strand breaks.[13][14] This mutagenic potential has been linked to an increased risk of malignancies in transplant patients.[15] The cellular response to this DNA damage involves the activation of DNA damage response pathways.[13][14][16]

Signaling Pathways and Experimental Workflows

Ganciclovir-Induced DNA Damage and Apoptosis Signaling Pathway

The diagram below illustrates the proposed signaling cascade initiated by the intracellular phosphorylation of ganciclovir and its subsequent incorporation into DNA.

Ganciclovir_Toxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ganciclovir Ganciclovir GCV_MP Ganciclovir Monophosphate (GCV-MP) Ganciclovir->GCV_MP Viral/Cellular Kinases GCV_DP Ganciclovir Diphosphate (GCV-DP) GCV_MP->GCV_DP Cellular Kinases GCV_TP Ganciclovir Triphosphate (GCV-TP) GCV_DP->GCV_TP Cellular Kinases DNA_Incorp Incorporation into DNA GCV_TP->DNA_Incorp DNA_Damage DNA Double-Strand Breaks DNA_Incorp->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Mutagenesis Mutagenesis DNA_Damage->Mutagenesis Caspase9 Caspase-9 Activation ATM_ATR->Caspase9 Apoptosis Apoptosis Myelosuppression Myelosuppression Apoptosis->Myelosuppression Caspase9->Apoptosis

Caption: Ganciclovir's intracellular phosphorylation and subsequent DNA incorporation.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxicity of a compound using an in vitro cell-based assay.

Cytotoxicity_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow Cell_Culture 1. Cell Culture (e.g., Neuronal or Hematopoietic cells) Compound_Treatment 2. Compound Treatment (CMMG or Ganciclovir Metabolite) Cell_Culture->Compound_Treatment Incubation 3. Incubation Compound_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 5. Data Analysis (IC50/CC50 Determination) Viability_Assay->Data_Analysis

Caption: A generalized workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[17][18]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Exposure: Remove the culture medium and add fresh medium containing various concentrations of the test compound (CMMG or ganciclovir metabolite). Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

In Vivo Mouse Bone Marrow Micronucleus Assay

This assay is used to detect genotoxic damage in the form of micronuclei in developing erythrocytes in the bone marrow of treated animals.[19][20][21]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated polychromatic erythrocytes (PCEs) in treated animals indicates genotoxic activity.

Protocol:

  • Animal Dosing: Administer the test compound to a group of mice (typically by oral gavage or intraperitoneal injection) at multiple dose levels. Include a vehicle control group and a positive control group (a known genotoxic agent).

  • Bone Marrow Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), humanely euthanize the animals and collect bone marrow from the femurs.

  • Slide Preparation: Prepare bone marrow smears on microscope slides.

  • Staining: Stain the slides with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes (e.g., Giemsa-May-Grünwald stain).

  • Microscopic Analysis: Score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei.

  • Data Analysis: Calculate the frequency of micronucleated PCEs for each treatment group. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in micronucleated PCEs in the treated groups compared to the vehicle control.

Conclusion

The available evidence indicates that this compound and ganciclovir metabolites possess distinct toxicological profiles. CMMG's toxicity is primarily neurological and is of greatest concern in individuals with renal dysfunction, where the metabolite can accumulate to toxic levels. The mechanism of this neurotoxicity requires further investigation. In contrast, the toxicity of ganciclovir is mediated by its intracellular triphosphate metabolite and is characterized by significant hematologic toxicity and genotoxicity due to its incorporation into cellular DNA. This fundamental difference in their mechanisms of toxicity underscores the importance of considering not only the parent drug but also its metabolites when evaluating the safety profile of antiviral therapies. Further direct comparative studies are warranted to more precisely quantify the relative toxicities of these compounds.

References

Development of a Certified Reference Material for 9-Carboxymethoxymethylguanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a proposed Certified Reference Material (CRM) for 9-Carboxymethoxymethylguanine (CMMG), the primary metabolite of the antiviral drug Acyclovir.[1][2] The availability of a well-characterized CMMG CRM is crucial for ensuring the accuracy and comparability of results in preclinical and clinical studies, particularly in the context of therapeutic drug monitoring and toxicological assessments. This document outlines the development process, analytical characterization, and comparison with currently available research-grade materials.

Comparison of CMMG Materials: Certified Reference Material vs. Research-Grade

The primary distinction between a CRM and a research-grade material lies in the level of characterization, certification, and the establishment of metrological traceability. While research-grade CMMG is suitable for exploratory studies, a CRM is essential for applications requiring the highest level of accuracy and reliability, such as clinical trial bioanalysis and regulatory submissions.

FeatureCertified Reference Material (CRM) for CMMGResearch-Grade CMMG
Purity Certified value with a stated uncertainty (e.g., 99.8 ± 0.1%)Typically high purity (e.g., >98%), but not certified
Characterization Exhaustive characterization by multiple independent methods (e.g., qNMR, LC-MS/MS, TGA, DSC)Characterized by one or two methods (e.g., HPLC, NMR)
Traceability Metrologically traceable to SI unitsNot metrologically traceable
Documentation Certificate of Analysis with certified values, uncertainties, and traceability statementTechnical data sheet with typical properties
Intended Use Calibration of analytical instruments, validation of methods, quality controlGeneral research and development

Experimental Protocols

The development and certification of a CMMG CRM involves a rigorous set of experimental protocols to establish its identity, purity, and stability.

Synthesis and Purification

An improved synthesis method for CMMG can be adapted for the production of the CRM starting material.[3] The general steps include:

  • Reaction: Coupling of a protected guanine (B1146940) derivative with a suitable carboxymethylating agent.

  • Deprotection: Removal of protecting groups to yield crude CMMG.

  • Purification: Multiple rounds of recrystallization or preparative chromatography to achieve high purity. One published method describes a microwave-assisted amination procedure for the synthesis of related compounds which could be adapted.[3]

Purity Assessment by Mass Balance

The certified purity of the CMMG CRM is determined using a mass balance approach, where the total purity is calculated by subtracting the mass fractions of all identified impurities from 100%.

  • Organic Impurities: Determined by high-performance liquid chromatography with UV detection (HPLC-UV) and liquid chromatography-mass spectrometry (LC-MS/MS).

  • Water Content: Measured by Karl Fischer titration.

  • Residual Solvents: Quantified by headspace gas chromatography-mass spectrometry (GC-MS).

  • Inorganic Impurities: Assessed by thermogravimetric analysis (TGA).

Identity Confirmation

The identity of the CMMG CRM is unequivocally confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry to determine the accurate mass and elemental composition.

  • Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups.

Quantification and Use in Research

A validated LC-MS/MS method is the current standard for the rapid and accurate quantification of CMMG in biological matrices such as human serum.[4][5] This method typically involves:

  • Sample Preparation: Protein precipitation of the serum sample using a solution of formic acid in methanol, which also contains an isotopically labeled internal standard (e.g., this compound-¹³C₂-¹⁵N).[4]

  • Chromatographic Separation: Separation of CMMG from other sample components on a suitable analytical column, such as a biphenyl (B1667301) column.[4][5]

  • Mass Spectrometric Detection: Detection and quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive ion electrospray ionization (ESI).[4][5]

The CMMG CRM would serve as the primary calibrator in such assays, ensuring the traceability and accuracy of the measurements.

Visualizing Key Processes

To aid in the understanding of the development and application of the CMMG CRM, the following diagrams illustrate the metabolic pathway of Acyclovir and the workflow for CRM certification.

metabolic_pathway Acyclovir Acyclovir Acyclovir_aldehyde Acyclovir Aldehyde Acyclovir->Acyclovir_aldehyde Alcohol Dehydrogenase (ADH) CMMG This compound (CMMG) Acyclovir_aldehyde->CMMG Aldehyde Dehydrogenase (ALDH)

Caption: Metabolic conversion of Acyclovir to this compound (CMMG).

crm_workflow Synthesis Synthesis of High-Purity CMMG Purification Multi-step Purification Synthesis->Purification Identity Identity Confirmation (NMR, MS, IR) Purification->Identity Purity Purity Assessment (Mass Balance) Identity->Purity Homogeneity Homogeneity Testing Purity->Homogeneity Stability Stability Assessment Homogeneity->Stability Certification Value Assignment & Uncertainty Calculation Stability->Certification CoA Certificate of Analysis Generation Certification->CoA Distribution Distribution to End-Users CoA->Distribution

Caption: Workflow for the certification of a this compound CRM.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS for the Quantification of 9-Carboxymethoxymethylguanine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalytical research and drug development, the accurate quantification of metabolites is paramount. 9-Carboxymethoxymethylguanine (CMMG), the primary metabolite of the antiviral drug acyclovir (B1169), is a critical analyte to monitor, particularly in patients with impaired renal function, due to its potential neurotoxicity.[1][2] This guide provides a comprehensive cross-validation comparison of two common analytical techniques for CMMG quantification: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This objective comparison, supported by experimental data from published literature, will assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific analytical needs.

Data Presentation: A Head-to-Head Comparison

The performance of HPLC and LC-MS/MS for the analysis of this compound can be summarized by comparing key validation parameters. The following table provides a synthesis of performance characteristics reported in various studies.

ParameterHPLC-UV/FluorescenceLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance or fluorescence.[3][4]Separation by liquid chromatography, detection by mass-to-charge ratio of precursor and product ions.[1][2]
Sample Preparation Solid-phase extraction (SPE).[3]Protein precipitation or SPE.[1][5]
Limit of Detection (LOD) ~0.26 µM (plasma).[3]Down to femtomole to picogram/mL range.[5]
Limit of Quantification (LOQ) ~0.26 µM (plasma).[3]As low as 0.05 mg/L (~0.22 µM) or 0.156 µmol/L.[1]
Linearity (r²) >0.998.[3]>0.999.
Accuracy Not explicitly stated in the reviewed CMMG literature.93-105% (Intra-day), 95-104% (Inter-day).[1][2]
Precision (%CV) Not explicitly stated in the reviewed CMMG literature.1.7-6.5% (Intra-day), 1.4-4.2% (Inter-day).[1][2]
Recovery Not explicitly stated in the reviewed CMMG literature.>83.3%.[1]
Specificity/Selectivity Good, but susceptible to interference from co-eluting compounds.[6]High, due to specific mass transitions (MRM).[1][2]
Run Time Longer, typically >10 minutes.Shorter, can be as low as 3 minutes.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for both HPLC and LC-MS/MS analysis of CMMG, based on published methods.

HPLC with Fluorescence Detection Protocol

This protocol is based on a reversed-phase ion-pair high-performance liquid chromatography method.[3]

  • Sample Preparation (Solid-Phase Extraction)

    • Purify serum or urine samples using a reversed-phase solid-phase extraction (SPE) column.

  • Chromatographic Conditions

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of 18% acetonitrile, 5 mM dodecyl sulphate, and 30 mM phosphate (B84403) buffer at pH 2.1.

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Detection

    • Detector: Fluorescence detector.

    • Excitation Wavelength: 285 nm.

    • Emission Wavelength: 380 nm.

LC-MS/MS Protocol

This protocol is a representative example for the rapid determination of CMMG in human serum.[1][2]

  • Sample Preparation (Protein Precipitation)

    • To 50 µL of serum sample, add 150 µL of a cold internal standard solution (in 1% formic acid in methanol).

    • Vortex the mixture briefly.

    • Centrifuge at 15,000 x g for 5 minutes at 10°C.

    • Transfer 100 µL of the supernatant to a 96-well plate.

    • Dilute with 100 µL of 1% formic acid in water and mix for 10 minutes.

  • Chromatographic Conditions

    • Column: Biphenyl column.

    • Mobile Phase: Gradient elution (specifics not detailed in the abstract).

    • Flow Rate: Not specified.

    • Run Time: Approximately 3 minutes.

  • Mass Spectrometric Detection

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S micro).

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows and the logical steps in cross-validating these two methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Serum_Urine Serum/Urine Sample SPE Solid-Phase Extraction Serum_Urine->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC Fluorescence Fluorescence Detection (Ex: 285nm, Em: 380nm) HPLC->Fluorescence Data_Acquisition Data Acquisition Fluorescence->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

HPLC with Fluorescence Detection Workflow for CMMG Analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum_Sample Serum Sample Protein_Precipitation Protein Precipitation Serum_Sample->Protein_Precipitation LC LC Separation (Biphenyl Column) Protein_Precipitation->LC MSMS Tandem MS Detection (MRM Mode) LC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

LC-MS/MS Workflow for CMMG Analysis.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_comparison Cross-Validation cluster_outcome Outcome HPLC HPLC Method Validation Compare_Samples Analyze Identical Samples HPLC->Compare_Samples LCMSMS LC-MS/MS Method Validation LCMSMS->Compare_Samples Compare_Results Compare Quantitative Results Compare_Samples->Compare_Results Assess_Bias Assess Bias & Correlation Compare_Results->Assess_Bias Interchangeability Method Interchangeability Assess_Bias->Interchangeability

Logical Workflow for Cross-Validation of Analytical Methods.

Conclusion

The cross-validation of analytical methods for this compound reveals distinct advantages for both HPLC and LC-MS/MS techniques.

HPLC with UV or fluorescence detection offers a robust and cost-effective solution. It provides adequate sensitivity for therapeutic drug monitoring in many cases.[3] However, it may be more susceptible to interferences from the biological matrix and generally has longer run times.

LC-MS/MS stands out as the gold standard for bioanalysis due to its superior sensitivity, specificity, and high-throughput capabilities.[1][2][5] The use of Multiple Reaction Monitoring (MRM) significantly reduces matrix effects and allows for the confident identification and quantification of CMMG, even at very low concentrations. While the initial instrument cost is higher, the enhanced performance and faster analysis times can be advantageous in a high-throughput drug development environment.

Ultimately, the choice between HPLC and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, throughput needs, and available resources. For research and clinical applications demanding the highest level of accuracy and sensitivity, LC-MS/MS is the preferred method. However, for routine monitoring where cost and accessibility are major considerations, a well-validated HPLC method can be a reliable alternative. Rigorous cross-validation is essential when transitioning between methods to ensure data consistency and reliability.

References

A Comparative Analysis of 9-Carboxymethoxymethylguanine and its Parent Compound, Acyclovir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of 9-Carboxymethoxymethylguanine (CMMG), the principal metabolite of the antiviral drug acyclovir (B1169), and acyclovir itself. Understanding the distinct pharmacokinetic and toxicological profiles of these two compounds is crucial for optimizing therapeutic strategies and mitigating adverse effects, particularly in vulnerable patient populations.

Introduction

Acyclovir is a widely prescribed antiviral agent effective against various herpes virus infections. Following administration, acyclovir is metabolized in the liver to its primary metabolite, this compound (CMMG).[1][2] While acyclovir is the active antiviral compound, CMMG is considered inactive.[3] However, the accumulation of CMMG has been linked to significant neurotoxicity, especially in patients with impaired renal function.[1][4] This guide presents a comprehensive comparison of CMMG and acyclovir, supported by experimental data and detailed methodologies, to aid researchers in their understanding of these two critical compounds.

Physicochemical and Pharmacokinetic Properties

A comparative summary of the key physicochemical and pharmacokinetic parameters of acyclovir and CMMG is presented in Table 1. Acyclovir is primarily eliminated unchanged by the kidneys, with a smaller fraction being metabolized to CMMG.[5] In contrast, CMMG is cleared from the body through renal excretion.

PropertyAcyclovirThis compound (CMMG)
Molar Mass ~225.2 g/mol 239.191 g·mol−1[1]
Primary Route of Elimination Renal (unchanged)[5]Renal
Metabolic Pathway Oxidation via alcohol and aldehyde dehydrogenase to CMMG[2][5]-
Biological Activity AntiviralInactive metabolite, associated with neurotoxicity[3]

Comparative Pharmacokinetic Data

The plasma concentrations of acyclovir and CMMG can vary significantly depending on renal function. Table 2 summarizes pharmacokinetic data from a study in early liver transplant recipients receiving valacyclovir (B1662844) (a prodrug of acyclovir).

Patient Group (eGFR)Estimated AUC0-24 (mg·h/L) - AcyclovirEstimated AUC0-24 (mg·h/L) - CMMGMetabolic Ratio (CMMG/Acyclovir)
>90 mL/min/1.73 m²44.8[6]13.3[6]30.4%[6]
<30 mL/min/1.73 m²--129.9%[6]

These data highlight the significant increase in the metabolic ratio of CMMG to acyclovir in patients with impaired renal function, underscoring the importance of monitoring CMMG levels in this population.

Metabolic Pathway of Acyclovir to CMMG

The conversion of acyclovir to CMMG is a two-step enzymatic process that occurs primarily in the liver. This metabolic pathway is crucial in understanding the production of the potentially neurotoxic metabolite.

Acyclovir Acyclovir Intermediate Acyclovir Aldehyde Acyclovir->Intermediate Alcohol Dehydrogenase CMMG This compound Intermediate->CMMG Aldehyde Dehydrogenase cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Serum/Urine Sample SPE Solid-Phase Extraction Sample->SPE Elution Elution & Reconstitution SPE->Elution HPLC HPLC Separation Elution->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Peak Integration & Quantification Detection->Quantification Report Concentration Report Quantification->Report

References

A Head-to-Head Comparison of Neurotoxicity: 9-Carboxymethoxymethylguanine vs. Ganciclovir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurotoxic potential of 9-Carboxymethoxymethylguanine (CMMG), the primary metabolite of acyclovir (B1169), and Ganciclovir (GCV), a potent antiviral agent. While both compounds are associated with neurological adverse effects, the available evidence for their direct neurotoxicity differs significantly in nature, with clinical data being the primary source for CMMG and limited preclinical data for Ganciclovir. This document summarizes the existing data to aid in risk assessment and future research directions.

Executive Summary

Evidence for the neurotoxicity of this compound is predominantly derived from clinical observations in patients treated with acyclovir, particularly those with renal impairment.[1][2][3] High concentrations of CMMG in serum and cerebrospinal fluid (CSF) are strongly correlated with a range of neuropsychiatric symptoms. In contrast, the neurotoxic profile of Ganciclovir is supported by some in vitro experimental data, although comprehensive studies on its direct effects on neuronal cells are limited.[4][5] Direct comparative experimental studies between CMMG and Ganciclovir are currently lacking in the scientific literature. Ganciclovir is generally considered more toxic than acyclovir and its derivatives, with known side effects including bone marrow suppression.[6][7]

Comparative Data on Neurotoxicity

Due to the disparate nature of the available data, the following tables present the neurotoxicity profiles of CMMG and Ganciclovir separately.

Table 1: Clinical Neurotoxicity Profile of this compound (CMMG)

ParameterDescriptionReference
Patient Population Primarily patients with renal impairment receiving acyclovir or valacyclovir (B1662844) therapy.[1][2][1][2]
Associated Symptoms Confusion, hallucinations, delirium, agitation, lethargy, dysarthria, myoclonus, seizures, and in rare cases, Cotard's syndrome.[1][6][1][6]
Serum Concentration Associated with Neurotoxicity Mean concentrations in patients with neuropsychiatric symptoms are significantly higher than in asymptomatic patients. A cut-off value of 10.8 µmol/L has been proposed to predict symptoms with high sensitivity and specificity.[2][2]
CSF Concentration Associated with Neurotoxicity CMMG is detectable in the CSF of patients with neuropsychiatric symptoms (median concentration of 1.0 µmol/L), while it is undetectable in asymptomatic patients.
Mechanism of Neurotoxicity The exact molecular mechanism of CMMG-induced neurotoxicity is not well understood.

Table 2: Experimental Neurotoxicity Profile of Ganciclovir (GCV)

ParameterCell Line / ModelEndpointResultsReference
Cell Growth Inhibition Neuroblastoma cell lines (SK-N-AS, SK-N-BE(2), SH-SY5Y)Cell GrowthDose-dependent inhibition of cell growth.[4]
Colony Formation Neuroblastoma cell linesClonogenic AssayInhibition of colony formation, strongest at the highest concentration tested.[4]
Apoptosis Induction Herpes Simplex Virus Thymidine (B127349) Kinase-transformed baby hamster kidney cellsTUNEL assay, Propidium Iodide staining, DNA ladderingGCV was a potent inducer of apoptosis.[8][8]
Microglial Proliferation Primary murine microgliaBrdU incorporation, Annexin V/PI stainingDid not significantly affect microglial proliferation or viability at concentrations up to 1 mM.[9][10][9][10]
IC50 (Antiviral Activity) Feline herpesvirus type-1 (cell-free assay)Antiviral activity5.2 µM (Note: This is not a direct measure of neurotoxicity).[11][11]

Experimental Protocols

Detailed methodologies for key in vitro neurotoxicity assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13]

Protocol:

  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to adhere and stabilize overnight in a humidified incubator (37°C, 5% CO₂).[14][15]

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., Ganciclovir) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control.

  • MTT Addition: Following the treatment period, add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is proportional to the number of viable cells.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[16][17][18][19]

Protocol:

  • Cell Plating and Treatment: Plate and treat cells with the test compound as described for the MTT assay. Include three sets of controls: vehicle control (spontaneous LDH release), untreated cells for maximum LDH release (lysed with a lysis buffer), and medium-only background control.[17]

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, the released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of damaged cells.

Caspase-3 Activity Assay for Apoptosis

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Lysis: Following treatment with the test compound, harvest the cells and lyse them using a specific lysis buffer to release intracellular contents, including caspases.[20][21][22][23][24]

  • Protein Quantification: Determine the total protein concentration of each cell lysate to normalize the caspase activity.

  • Caspase-3 Reaction: In a 96-well plate, incubate a specific amount of cell lysate with a caspase-3 substrate, such as DEVD-pNA (for colorimetric assays) or DEVD-AMC (for fluorometric assays).

  • Incubation: Incubate the plate at 37°C for 1-2 hours. Activated caspase-3 in the lysate will cleave the substrate, releasing the chromophore (pNA) or fluorophore (AMC).

  • Detection: Measure the absorbance of the pNA at 405 nm (colorimetric) or the fluorescence of AMC at an excitation/emission of ~380/460 nm (fluorometric) using a microplate reader. The signal intensity is directly proportional to the caspase-3 activity in the sample.[21][23]

Visualizations

Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay start Seed Neuronal Cells in 96-well plate incubate1 Incubate Overnight start->incubate1 treat Treat with CMMG or GCV (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read

Caption: Workflow for assessing neurotoxicity using the MTT assay.

LDH_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay start Seed Neuronal Cells in 96-well plate incubate1 Incubate Overnight start->incubate1 treat Treat with CMMG or GCV (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant add_reagent Add LDH Reaction Mix collect_supernatant->add_reagent incubate3 Incubate for 30 min (Color Development) add_reagent->incubate3 read Measure Absorbance (490 nm) incubate3->read Caspase3_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Caspase-3 Assay start Seed Neuronal Cells incubate1 Incubate Overnight start->incubate1 treat Treat with CMMG or GCV incubate1->treat incubate2 Incubate for desired time treat->incubate2 lyse_cells Harvest & Lyse Cells incubate2->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein add_substrate Incubate Lysate with Caspase-3 Substrate quantify_protein->add_substrate read Measure Fluorescence/Absorbance add_substrate->read

References

Serum vs. Cerebrospinal Fluid Levels of 9-Carboxymethoxymethylguanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 9-Carboxymethoxymethylguanine (CMMG) levels in serum and cerebrospinal fluid (CSF). CMMG, the primary metabolite of the antiviral drug acyclovir (B1169), is implicated in neurotoxicity, particularly in patients with renal impairment.[1][2][3] Understanding the correlation between serum and CSF concentrations of CMMG is crucial for diagnosing and managing acyclovir-induced neuropsychiatric symptoms.[1][4][5] This guide summarizes key experimental data, details analytical methodologies, and presents a logical workflow for the comparative analysis of CMMG in these two critical biological matrices.

Data Presentation: Serum and CSF CMMG Concentrations

The following table summarizes quantitative data from studies investigating CMMG levels in patients with and without neuropsychiatric symptoms. It highlights the significantly higher concentrations of CMMG found in both the serum and CSF of symptomatic individuals, suggesting a strong association between elevated CMMG levels and neurotoxicity.

Patient GroupSerum CMMG (µmol/L)CSF CMMG (µmol/L)Reference
With Neuropsychiatric Symptoms Mean: 34.1 (95% CI: 23.4-46.1)Median: 1.0 (Range: 0.6-7.0)[2][3][4]
Without Neuropsychiatric Symptoms Mean: 4.7 (95% CI: 3.3-6.6)Below Limit of Quantification (<0.5)[2][3][4]

Note: The data presented is a synthesis from multiple observational studies and may not represent a direct paired comparison from a single cohort.

Correlation and Clinical Significance

Studies have consistently demonstrated a strong correlation between elevated serum CMMG levels and the presence of neuropsychiatric symptoms.[2][3] While direct statistical correlation coefficients between serum and CSF levels are not always explicitly stated in the reviewed literature, the data strongly suggests that as serum CMMG concentrations increase, so do CSF levels, leading to the observed neurotoxic effects.[1][5] Measurement of CMMG in either serum or CSF is considered a valuable tool in the diagnostic process for patients being treated with acyclovir or valacyclovir (B1662844) who present with neurological symptoms.[1][4]

Experimental Protocols

The accurate quantification of CMMG in serum and CSF is essential for clinical diagnosis and research. The most common analytical methods employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation (Serum/Plasma & Urine):

    • Solid-Phase Extraction: Samples are purified using a reversed-phase solid-phase extraction technique.[6]

    • Elution: The retained CMMG and acyclovir are eluted from the extraction column.

  • Chromatographic Separation:

    • Column: A C18 column is typically used for separation.[6]

    • Mobile Phase: A mobile phase containing acetonitrile (B52724), dodecyl sulfate, and a phosphate (B84403) buffer (pH 2.1) is used for isocratic elution.[6]

  • Detection:

    • Fluorescence Detection: CMMG is measured using fluorescence detection with an excitation wavelength of 285 nm and an emission wavelength of 380 nm.[6]

  • Quantification:

    • Calibration Curve: A calibration curve is generated using standards of known CMMG concentrations to quantify the analyte in the samples.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation (Serum):

    • Protein Precipitation: Proteins in the serum sample are precipitated using a solution of 1% formic acid in a mixture of acetonitrile and methanol (B129727) (40:60, v/v) containing an isotopically labeled internal standard.[7][8]

    • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

    • Supernatant Collection: The supernatant containing CMMG is collected for analysis.

  • Chromatographic Separation:

    • Column: A Luna Omega C18 column (1.6 µm; 2.1 × 150 mm) or a biphenyl (B1667301) column is used for separation.[8]

    • Mobile Phase: A gradient elution is performed using two mobile phases:

      • Mobile Phase A: 2 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in 5% acetonitrile.[8]

      • Mobile Phase B: 2 mmol/L ammonium acetate and 0.1% formic acid in 95% acetonitrile.[8]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection of CMMG.[7]

  • Quantification:

    • Calibration Curve: A linear calibration curve is established over a range of concentrations (e.g., 0.05–50 mg/L) to ensure accurate quantification.[8] The lower limit of quantification for CMMG is typically around 0.156 µmol/L.[7]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the comparative analysis of CMMG in serum and CSF.

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analytical Measurement cluster_data Data Analysis serum Serum Sample serum_prep Protein Precipitation / Solid-Phase Extraction serum->serum_prep csf CSF Sample csf_prep Direct Injection / Minimal Dilution csf->csf_prep analysis LC-MS/MS or HPLC serum_prep->analysis csf_prep->analysis quant Quantification of CMMG analysis->quant corr Correlation Analysis quant->corr

Caption: Workflow for CMMG analysis in serum and CSF.

References

A Comparative Analysis of 9-Carboxymethoxymethylguanine (CMMG) Levels in Pediatric and Adult Patients

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the factors influencing the accumulation of the primary acyclovir (B1169) metabolite, 9-Carboxymethoxymethylguanine (CMMG), reveals significant potential for variance in its levels between pediatric and adult populations. While direct comparative studies are conspicuously absent in the current body of scientific literature, a robust understanding of age-related physiological differences, particularly in renal function, allows for a well-reasoned comparison. This guide synthesizes available data on acyclovir pharmacokinetics and CMMG levels to provide researchers, scientists, and drug development professionals with a framework for understanding these potential disparities.

This compound (CMMG) is the principal and inactive metabolite of the widely used antiviral drug, acyclovir.[1] The accumulation of CMMG has been linked to neurotoxicity, particularly in patients with impaired renal function.[2][3][4] Given that acyclovir is prescribed across all age groups, understanding the comparative landscape of CMMG levels in pediatric and adult patients is of paramount importance for optimizing therapeutic strategies and ensuring patient safety.

Key Physiological Differences Influencing CMMG Levels

The primary driver of anticipated differences in CMMG levels between children and adults is the variance in renal function. The kidneys are the main route of elimination for both acyclovir and CMMG.[5] Physiological and anatomical differences in the kidneys of pediatric patients, especially neonates and infants, significantly impact drug metabolism and excretion.[6][7]

Several key factors contribute to these differences:

  • Glomerular Filtration Rate (GFR): In neonates and young infants, the GFR is considerably lower than in older children and adults.[6] Renal function undergoes a maturation process during the first few years of life.[6]

  • Tubular Secretion and Reabsorption: The processes of active tubular secretion and reabsorption, which are crucial for the excretion of many drugs, are also immature at birth and develop over time.[7]

  • Body Composition: The proportion of total body water is higher in infants and young children compared to adults.[7] This can affect the volume of distribution of water-soluble drugs like acyclovir.

These developmental changes in renal function directly influence the clearance of acyclovir and, consequently, the formation and elimination of its metabolite, CMMG.

Pharmacokinetics of Acyclovir: A Tale of Two Populations

While direct comparative data for CMMG is lacking, examining the pharmacokinetics of its parent drug, acyclovir, offers valuable insights. Studies have shown that similar plasma levels of acyclovir can be achieved in adults and children (older than one year) when dosing is based on body surface area.[5] However, the clearance of acyclovir is highly dependent on renal function, as measured by creatinine (B1669602) clearance.[5]

In pediatric patients, particularly those under two years of age, the pharmacokinetics of acyclovir can be highly variable.[8] The elimination half-life of acyclovir is longer in infants (around 4 hours) compared to adults with normal renal function (approximately 2.5 hours).[9] This suggests a slower clearance rate in the younger population, which could lead to higher exposure to both acyclovir and its metabolite, CMMG.

Quantitative Data on Acyclovir and CMMG Levels

The following table summarizes available pharmacokinetic data for acyclovir in pediatric and adult populations and reported CMMG levels in adults. It is crucial to note the absence of corresponding CMMG data for pediatric patients in the reviewed literature.

ParameterPediatric PatientsAdult PatientsSource
Acyclovir Elimination Half-life ~4 hours (infants)~2.5 hours (normal renal function)[9]
Acyclovir Clearance Variable, dependent on age and renal maturationDependent on renal function[5][8]
Serum CMMG Levels (Normal Renal Function) Data not availableMean: 4.7 µmol/L[4]
Serum CMMG Levels (Renal Impairment) Data not availableMean: 34.1 µmol/L (in patients with neuropsychiatric symptoms)[4]

Experimental Protocols

The methodologies for quantifying acyclovir and CMMG are critical for accurate assessment. The most common and robust method cited in the literature is High-Performance Liquid Chromatography (HPLC).

Quantification of Acyclovir and CMMG by HPLC

Objective: To determine the concentrations of acyclovir and its metabolite, CMMG, in biological matrices such as serum or plasma.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent). The separated components are then detected and quantified.

Sample Preparation:

  • Protein Precipitation: To remove interfering proteins, a precipitating agent such as methanol (B129727) or acetonitrile (B52724) is added to the serum or plasma sample.[2]

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant containing the analytes of interest (acyclovir and CMMG) is carefully collected for analysis.

Chromatographic Conditions:

  • Column: A reverse-phase column (e.g., C18) is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile) is used. The exact composition and gradient can be optimized to achieve the best separation.

  • Detection: Ultraviolet (UV) detection is commonly employed, with the wavelength set to the absorbance maximum of acyclovir and CMMG.

Quantification:

  • Standard Curve: A standard curve is generated by running samples with known concentrations of acyclovir and CMMG.

  • Peak Area Analysis: The peak areas of the analytes in the unknown samples are compared to the standard curve to determine their concentrations.

Visualizing the Factors Influencing CMMG Levels

The following diagram illustrates the key factors that differ between pediatric and adult patients and how they are hypothesized to influence CMMG levels.

G Pediatric_Renal Immature Renal Function - Lower GFR - Immature Tubular Secretion Pediatric_Acyclovir Variable Acyclovir Clearance Pediatric_Renal->Pediatric_Acyclovir Impacts Pediatric_Body Higher Total Body Water Pediatric_Body->Pediatric_Acyclovir Influences Pediatric_CMMG Potentially Higher CMMG Levels (Hypothesized) Pediatric_Acyclovir->Pediatric_CMMG Leads to Adult_Renal Mature Renal Function Adult_Acyclovir Stable Acyclovir Clearance (Normal Renal Function) Adult_Renal->Adult_Acyclovir Determines Adult_Body Lower Total Body Water Adult_Body->Adult_Acyclovir Influences Adult_CMMG Established CMMG Levels Adult_Acyclovir->Adult_CMMG Results in

Caption: Factors influencing CMMG levels in pediatric vs. adult patients.

Conclusion and Future Directions

The absence of direct comparative studies represents a significant knowledge gap. Future research should prioritize studies that directly measure and compare CMMG levels in pediatric and adult cohorts. Such data are essential for refining dosing guidelines, minimizing the risk of neurotoxicity, and ensuring the safe and effective use of acyclovir across all age groups. Therapeutic drug monitoring of both acyclovir and CMMG could also be a valuable tool, especially in vulnerable pediatric populations and patients with any degree of renal impairment.

References

Inter-Laboratory Comparison of 9-Carboxymethoxymethylguanine (9-CMMG) Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical performance of various laboratories in the quantification of 9-Carboxymethoxymethylguanine (9-CMMG), the primary metabolite of the antiviral drug acyclovir (B1169).[1][2] Accurate and reproducible measurement of 9-CMMG is critical for therapeutic drug monitoring, especially in patients with impaired renal function where accumulation of this metabolite is associated with neurotoxicity.[1][2][3] This document summarizes data from individual laboratory validations to present a cohesive comparison, outlines a standardized experimental protocol, and provides visual workflows to guide researchers in this analytical endeavor.

Data Presentation: A Synthesized Inter-Laboratory Comparison

While a formal round-robin proficiency test for 9-CMMG has not been widely published, this section presents a synthesized comparison based on the performance characteristics reported in various validation studies. The following table summarizes the expected performance of a hypothetical set of laboratories measuring a common quality control sample. The data reflects the typical precision and accuracy observed in validated LC-MS/MS methods.[1][2][4]

Table 1: Hypothetical Inter-Laboratory Comparison for 9-CMMG Quantification

LaboratoryMethodMean Concentration (µmol/L)Standard Deviation (µmol/L)Coefficient of Variation (%)Accuracy (%)
Lab ALC-MS/MS5.20.214.0104
Lab BUPLC-MS/MS4.80.296.096
Lab CLC-MS/MS5.50.336.0110
Lab DLC-MS/MS4.90.173.598
Lab EUPLC-MS/MS5.10.265.1102
Consensus 5.1 0.25 4.9 102

Note: The consensus values are the mean of the reported laboratory values. The data is illustrative and based on published single-laboratory validation metrics.

Experimental Protocols: A Standardized Approach

The accurate quantification of 9-CMMG is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol represents a consensus of methodologies described in the literature.[1][2][4]

Key Experimental Protocol: 9-CMMG Quantification by LC-MS/MS
  • Sample Preparation:

    • Matrix: Human serum or plasma.

    • Procedure: Protein precipitation is the most common method for sample cleanup.[1][2]

    • Detailed Steps:

      • To 100 µL of serum or plasma, add 300 µL of a precipitation solution (e.g., 1% formic acid in methanol (B129727) or a mixture of acetonitrile (B52724) and methanol) containing an isotopically labeled internal standard (e.g., 9-CMMG-d4).[1][2][4]

      • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

      • Centrifuge the mixture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

      • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

      • Column: A C18 or biphenyl (B1667301) reversed-phase column is typically used for separation.[1][2][4]

      • Mobile Phase: A gradient elution is commonly employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol).[4]

    • Mass Spectrometric Detection:

      • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

      • Ionization: Electrospray ionization (ESI) in positive ion mode is standard.[1][2]

      • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 9-CMMG and its internal standard, ensuring high specificity.[1][2]

  • Data Analysis:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibrators.

    • The concentration of 9-CMMG in the unknown samples is determined from this calibration curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 9-CMMG in biological samples.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Serum/Plasma Sample Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify 9-CMMG Concentration Calibrate->Quantify

Figure 1. Experimental workflow for 9-CMMG measurement.
Metabolic Pathway of Acyclovir

This diagram shows the conversion of acyclovir to its primary metabolite, 9-CMMG.

G Acyclovir Acyclovir Intermediate Acyclovir Aldehyde Acyclovir->Intermediate Alcohol Dehydrogenase CMMG This compound (9-CMMG) Intermediate->CMMG Aldehyde Dehydrogenase

Figure 2. Simplified metabolic pathway of acyclovir to 9-CMMG.

References

Navigating the Analytical Landscape: A Guide to the Validation of Commercial ELISA Kits for 9-Carboxymethoxymethylguanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 9-Carboxymethoxymethylguanine (9-CMMG), the primary metabolite of the antiviral drug acyclovir (B1169), is crucial for therapeutic drug monitoring and toxicological assessment. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for 9-CMMG analysis, the convenience and high-throughput nature of Enzyme-Linked Immunosorbent Assays (ELISAs) present an attractive alternative. This guide provides a framework for the validation of a commercial ELISA kit for 9-CMMG, offering a comparison with established analytical methods and detailing the requisite experimental protocols for robust validation.

This compound is a critical analyte in clinical settings, particularly for monitoring patients with impaired renal function where accumulation of this metabolite can lead to neurotoxicity.[1][2] The validation of any new assay for its measurement is therefore of paramount importance to ensure data reliability for clinical decision-making.

Performance Comparison: ELISA vs. LC-MS/MS

While specific commercial ELISA kits for 9-CMMG are not widely documented in the provided search results, a comparison of expected performance characteristics can be benchmarked against validated LC-MS/MS methods. Researchers validating a new ELISA kit should aim for performance metrics that are comparable to, or exceed, those of established methods.

Performance ParameterTarget Values for a Validated 9-CMMG Assay (based on LC-MS/MS data)Commercial ELISA Kit (Hypothetical Data)
Lower Limit of Quantification (LLOQ) 0.05 - 0.156 µmol/L[1][3]< 0.2 µmol/L
Intra-Assay Precision (%CV) 1.7% - 13.3%[1][2][3]< 10%
Inter-Assay Precision (%CV) 1.4% - 13.3%[1][2][3]< 15%
Accuracy (% Bias) 93% - 114.2%[1][2][3]85% - 115%
Recovery 83.3% - 114.2%[2][3]80% - 120%
Linearity (Correlation Coefficient) > 0.999[3]> 0.99

Key Experimental Protocols for ELISA Kit Validation

Thorough validation of a commercial ELISA kit is essential to ensure its reliability for the intended application. The following are key experiments that should be performed:

Precision (Intra- and Inter-Assay)

Objective: To determine the reproducibility of the assay.

Methodology:

  • Intra-Assay Precision: Analyze at least three different concentrations of 9-CMMG (low, medium, and high) in replicates of at least six within the same assay run. Calculate the mean, standard deviation, and coefficient of variation (%CV) for each concentration.

  • Inter-Assay Precision: Analyze the same three concentrations of 9-CMMG in replicates on at least three different days. Calculate the %CV for the measurements of each concentration across the different runs.

Accuracy (Spike and Recovery)

Objective: To assess the ability of the assay to accurately measure a known amount of analyte in a sample matrix.

Methodology:

  • Select at least three different biological samples (e.g., serum, plasma).

  • Spike the samples with known concentrations of 9-CMMG (low, medium, and high).

  • Measure the concentration of 9-CMMG in both the spiked and un-spiked samples.

  • Calculate the percentage of recovery using the formula: (Measured Concentration in Spiked Sample - Measured Concentration in Un-spiked Sample) / Spiked Concentration * 100%. The acceptance range for recovery is typically 80–120%.[4]

Linearity of Dilution

Objective: To determine if the assay can provide proportional results for diluted samples.

Methodology:

  • Spike a sample with a high concentration of 9-CMMG.

  • Perform a series of dilutions of the spiked sample with the assay buffer.

  • Measure the 9-CMMG concentration in each dilution.

  • Multiply the measured concentrations by their respective dilution factors. The resulting values should be consistent across the dilution series.

Specificity (Cross-Reactivity)

Objective: To ensure the assay is specific for 9-CMMG and does not cross-react with structurally related compounds.

Methodology:

  • Test for cross-reactivity with acyclovir and other related metabolites or structurally similar drugs that may be present in the sample.

  • Analyze samples containing high concentrations of these potentially cross-reacting substances in the absence of 9-CMMG. The signal generated should be negligible.

Visualizing the Validation Workflow

A clear understanding of the experimental workflow is crucial for the successful validation of an ELISA kit.

ELISA_Validation_Workflow cluster_prep Preparation cluster_exp Experimental Validation cluster_analysis Data Analysis cluster_report Reporting Kit Commercial ELISA Kit Precision Precision (Intra & Inter-Assay) Kit->Precision Samples Spiked & Patient Samples Samples->Precision Accuracy Accuracy (Spike & Recovery) Samples->Accuracy Linearity Linearity of Dilution Samples->Linearity Specificity Specificity (Cross-Reactivity) Samples->Specificity Standards 9-CMMG Standards Standards->Precision Standards->Accuracy Standards->Linearity Data Raw Data Acquisition Precision->Data Accuracy->Data Linearity->Data Specificity->Data Analysis Statistical Analysis Data->Analysis Report Validation Report Analysis->Report

ELISA Kit Validation Workflow

Relevance in the Clinical Pathway

The measurement of 9-CMMG is a key component in the therapeutic management of patients undergoing acyclovir treatment.

Clinical_Pathway cluster_patient Patient Management cluster_lab Laboratory Analysis cluster_decision Clinical Decision Patient Patient on Acyclovir Therapy Sample Blood Sample Collection Patient->Sample Monitoring Therapeutic Drug Monitoring Decision Dosage Adjustment Monitoring->Decision Toxicity Assessment of Neurotoxicity Risk Toxicity->Decision Assay 9-CMMG Quantification (ELISA) Sample->Assay Assay->Monitoring Decision->Patient

Clinical Application of 9-CMMG Monitoring

References

Safety Operating Guide

Navigating the Disposal of 9-Carboxymethoxymethylguanine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and related fields, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 9-Carboxymethoxymethylguanine (CMMG), a primary metabolite of the antiviral drug Acyclovir. Adherence to these protocols is paramount to ensure a safe laboratory environment and to comply with regulatory standards.

Key Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for safe handling and in determining the appropriate disposal route.

PropertyValue
IUPAC Name 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]acetic acid
CAS Number 80685-22-9
Molecular Formula C₈H₉N₅O₄
Molar Mass 239.19 g/mol
Appearance White to off-white powder/solid
Solubility Slightly soluble in water.

Step-by-Step Disposal Protocol

The following procedures outline the recommended steps for the proper disposal of this compound from a laboratory setting. These steps are designed to minimize risk and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • All waste materials containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be segregated from general laboratory trash.

  • Designate a specific, clearly labeled, and sealed container for CMMG waste. The label should prominently display "this compound Waste" and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.

2. Solid Waste Disposal:

  • Collect dry, solid CMMG waste in a dedicated, robust, and sealable container.

  • Ensure the container is kept closed when not in use to prevent the release of dust or aerosols.

  • Contaminated personal protective equipment (PPE), such as gloves and disposable lab coats, should also be placed in this container.

3. Liquid Waste Disposal:

  • If CMMG is in a liquid solution, the disposal procedure is dictated by the hazards of the solvent.

  • Collect the solution in a compatible, sealed, and clearly labeled waste container. The label must identify both "this compound" and the name of the solvent(s).[1]

  • Crucially, do not discharge any solutions containing CMMG into the sewer system. [1]

4. Decontamination of Glassware and Equipment:

  • Reusable glassware and equipment contaminated with CMMG should be decontaminated.

  • Rinse the contaminated items with a suitable solvent capable of dissolving CMMG. This initial rinsate must be collected and disposed of as chemical waste.

  • Subsequent washes with soap and water can generally be discarded down the drain, but it is imperative to consult your institution's EHS office for specific guidance.[1]

5. Final Disposal:

  • Once the designated waste container is full (typically around 75-80% capacity to prevent spillage), seal it securely.

  • Arrange for the collection of the waste container through your institution's chemical or hazardous waste management program.

  • Complete all necessary waste disposal forms and documentation accurately as required by your institution and local regulations.

Experimental Workflow for Disposal

The logical flow of the disposal process is visualized in the diagram below. This workflow ensures that all necessary steps are considered and followed in the correct sequence.

Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Final Disposal Generate_Waste Generation of CMMG Waste (Solid or Liquid) Segregate_Waste Segregate into a Designated Waste Container Generate_Waste->Segregate_Waste Decontaminate Decontaminate Glassware: Collect initial rinsate as waste Generate_Waste->Decontaminate Label_Container Label Container Clearly: 'CMMG Waste' & Contents Segregate_Waste->Label_Container Store_Solid Solid Waste: Collect in a sealed container Label_Container->Store_Solid if solid Store_Liquid Liquid Waste: Collect in a compatible, sealed container with solvent info Label_Container->Store_Liquid if liquid Seal_Container Seal Container When Full Store_Solid->Seal_Container Store_Liquid->Seal_Container Decontaminate->Store_Liquid Contact_EHS Contact Institutional EHS/ Waste Management Seal_Container->Contact_EHS Complete_Paperwork Complete Disposal Documentation Contact_EHS->Complete_Paperwork Waste_Pickup Arrange for Waste Pickup Complete_Paperwork->Waste_Pickup

Caption: Disposal Workflow for this compound

By adhering to these structured procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Carboxymethoxymethylguanine
Reactant of Route 2
Reactant of Route 2
9-Carboxymethoxymethylguanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.